Product packaging for 2-(6-Bromopyridin-2-yl)propan-2-ol(Cat. No.:CAS No. 638218-78-7)

2-(6-Bromopyridin-2-yl)propan-2-ol

Cat. No.: B1290342
CAS No.: 638218-78-7
M. Wt: 216.07 g/mol
InChI Key: OXSDDDKLMCHNHF-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B1290342 2-(6-Bromopyridin-2-yl)propan-2-ol CAS No. 638218-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromopyridin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSDDDKLMCHNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627709
Record name 2-(6-Bromopyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638218-78-7
Record name 2-(6-Bromopyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol, a valuable building block in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and key data for the starting materials and the final product.

Introduction

This compound is a substituted pyridine derivative. The presence of a bromine atom and a tertiary alcohol functional group on the pyridine scaffold makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, while the tertiary alcohol can be a key pharmacophoric element or a synthetic handle for further transformations. This guide focuses on the most common and efficient method for its preparation: the Grignard reaction.

Synthetic Pathway

The most direct and widely used method for the synthesis of this compound is the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of 2-acetyl-6-bromopyridine. This reaction is a classic example of a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2][3][4][5]

The overall reaction is as follows:

2-acetyl-6-bromopyridine + Methylmagnesium bromide → this compound

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The highly nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-acetyl-6-bromopyridine. This forms a magnesium alkoxide intermediate.

  • Aqueous Workup: The reaction is quenched with an aqueous solution, typically a mild acid like saturated ammonium chloride, to protonate the alkoxide and yield the final tertiary alcohol product.[6]

Data Presentation

Properties of Starting Material: 2-acetyl-6-bromopyridine
PropertyValueSource
IUPAC Name 1-(6-bromo-2-pyridinyl)ethanone[1]
CAS Number 49669-13-8[1][7][8]
Molecular Formula C₇H₆BrNO[1][7][8][9]
Molar Mass 200.03 g/mol [1][7][8][9]
Appearance Solid[7][8]
Melting Point 51-55 °C[7][8][9]
Density 1.534 ± 0.06 g/cm³ (Predicted)[9]
Solubility Soluble in methanol[9]
Properties of Final Product: this compound
PropertyValueSource
IUPAC Name 2-(6-bromo-2-pyridinyl)propan-2-ol[10]
CAS Number 638218-78-7[10]
Molecular Formula C₈H₁₀BrNO[10]
Molar Mass 216.07 g/mol [10]
Predicted XlogP 1.6[10]
Monoisotopic Mass 214.99458 Da[10][11]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the Grignard reaction. All procedures should be carried out by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.

Materials and Reagents:

  • 2-acetyl-6-bromopyridine

  • Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup:

    • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is flame-dried or oven-dried to remove any residual moisture.

    • The system is then placed under an inert atmosphere of nitrogen or argon.

    • 2-acetyl-6-bromopyridine (1.0 eq.) is dissolved in anhydrous diethyl ether or THF and charged into the round-bottom flask. The solution is cooled to 0 °C using an ice bath.

  • Grignard Reagent Addition:

    • Methylmagnesium bromide solution (1.1 - 1.5 eq.) is added to the dropping funnel.

    • The Grignard reagent is added dropwise to the stirred solution of 2-acetyl-6-bromopyridine at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • The reaction mixture is cooled back to 0 °C in an ice bath.

    • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will result in the formation of a white precipitate (magnesium salts).

    • The mixture is stirred for 15-30 minutes until two clear layers are observed.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution.

    • Fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a pure solid or oil.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow Start Starting Material: 2-acetyl-6-bromopyridine Reaction Grignard Reaction (0°C to RT, Inert Atmosphere) Start->Reaction Reagent Grignard Reagent: Methylmagnesium bromide in Anhydrous Ether/THF Reagent->Reaction Quench Aqueous Workup (Saturated NH4Cl) Reaction->Quench 1. Extraction Extraction (Ethyl Acetate) Quench->Extraction 2. Drying Drying (Anhydrous MgSO4/Na2SO4) Extraction->Drying 3. Purification Purification (Column Chromatography) Drying->Purification 4. Product Final Product: This compound Purification->Product 5.

Caption: Synthetic workflow for the preparation of this compound.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound. The Grignard reaction with 2-acetyl-6-bromopyridine provides a straightforward route to this valuable intermediate. The provided data and experimental protocol serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the synthesis and further application of this compound in their research endeavors.

References

An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)propan-2-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a tertiary alcohol on a pyridine scaffold, makes it a potential building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, available spectral data, and safety information. While a specific, detailed experimental protocol for its synthesis and its definitive biological activities are not widely reported in publicly available literature, this guide consolidates the existing knowledge to aid researchers in their scientific endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₈H₁₀BrNOPubChem[1]
Molecular Weight 216.07 g/mol PubChem[1]
CAS Number 638218-78-7PubChem[1]
Appearance Powder or liquidECHEMI[2]
Melting Point 34 - 39 °C (literature value for (6-Bromo-pyridin-2-yl)methanol)Aldrich
Boiling Point 246 °C (literature value for (6-Bromo-pyridin-2-yl)methanol)Aldrich
Density (Predicted) 1.474 ± 0.06 g/cm³ECHEMI[2]
XLogP3 (Predicted) 1.6PubChem[1]
Solubility (Predicted) Soluble in water at 2.55 mg/mLAmbeed[3]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts for this compound are influenced by the bromine atom and the pyridine ring.

Reference ¹H NMR Data: A commercially available sample provides the following ¹H NMR data (400 MHz, CDCl₃): δ 7.56 (t, J=7.8 Hz, 1H), 7.38 (dd, J=7.8, 1.0 Hz, 1H), 7.36 (dd, J=7.8, 1.0 Hz, 1H), 1.55 (s, 6H).

¹³C NMR Spectroscopy
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ for C₈H₁₀BrNO would be expected at m/z 215 and 217 in a roughly 1:1 ratio, characteristic of a compound containing one bromine atom. Common fragmentation patterns for tertiary alcohols include the loss of a water molecule (M-18) and the loss of a methyl group (M-15).

Synthesis and Purification

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route would involve the Grignard reaction of a 2-lithiated-6-bromopyridine with acetone.

Conceptual Synthesis Workflow

SynthesisWorkflow Start 2,6-Dibromopyridine Step1 Lithiation (e.g., n-BuLi) Start->Step1 Intermediate 2-Lithio-6-bromopyridine Step1->Intermediate Step2 Reaction with Acetone Intermediate->Step2 Product_Crude Crude this compound Step2->Product_Crude Step3 Aqueous Workup Product_Crude->Step3 Step4 Purification (e.g., Column Chromatography) Step3->Step4 Final_Product Pure Product Step4->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

General Purification Protocol

Purification of the crude product would likely involve standard techniques such as column chromatography on silica gel, using a solvent system like hexane/ethyl acetate to separate the desired product from unreacted starting materials and byproducts. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information detailing the specific biological activities of this compound or its involvement in any signaling pathways. Researchers are encouraged to perform biological screening assays to elucidate its potential therapeutic applications.

General Workflow for Biological Activity Screening

BiologicalScreening Compound This compound Assay_Selection Select Target-Based or Phenotypic Assays Compound->Assay_Selection In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Assay_Selection->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Reporter Assays) Assay_Selection->Cell_Based_Assays Data_Analysis Data Analysis and Hit Identification In_Vitro_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for screening the biological activity of a novel compound.

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

In case of exposure:

  • Skin contact: Wash with plenty of soap and water.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.

Seek medical attention if irritation persists.

Conclusion

This compound presents itself as a valuable, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a foundational understanding of its chemical properties, spectral characteristics, and safety considerations. Further research is warranted to develop a detailed and optimized synthesis protocol and to investigate its biological activity profile to unlock its full potential in the field of drug discovery and development.

References

An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-(6-Bromopyridin-2-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, synthesis protocols, and its role in the development of targeted therapies.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

IdentifierValueReference
IUPAC Name 2-(6-bromo-2-pyridinyl)propan-2-ol[1]
CAS Number 638218-78-7[1]
Molecular Formula C₈H₁₀BrNO[1]
Molecular Weight 216.07 g/mol [1]
Canonical SMILES CC(C)(C1=NC(=CC=C1)Br)O
InChI Key OXSDDDKLMCHNHF-UHFFFAOYSA-N[1]

A summary of computed physicochemical properties is provided below.

PropertyValue
XLogP3 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 214.99458
Monoisotopic Mass 214.99458
Topological Polar Surface Area 33.1 Ų
Heavy Atom Count 11
Complexity 138

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of targeted therapeutic agents. Its application has been noted in the development of inhibitors for key signaling proteins implicated in cancer and inflammatory diseases.

2.1. Precursor to Adavosertib (AZD1775)

This compound is a precursor in the synthesis of Adavosertib (AZD1775), an experimental anti-cancer drug.[2] Adavosertib is an inhibitor of the WEE1 kinase, a critical regulator of the cell cycle.[2] By inhibiting WEE1, Adavosertib can cause cancer cells with damaged DNA to enter mitosis prematurely, leading to cell death. This approach is particularly promising for cancers with specific DNA damage repair deficiencies.[2]

2.2. Intermediate for IRAK4 Inhibitors

The compound is also utilized in the synthesis of novel substituted indazoles that act as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] IRAK4 is a key signaling molecule in the innate immune system, mediating responses to Toll-like receptors (TLRs) and the interleukin-1 (IL-1) family of receptors.[3] Inhibition of IRAK4 is a therapeutic strategy for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain types of lymphomas.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of and using this compound are crucial for reproducible research and development.

3.1. Synthesis of this compound

A common synthetic route to this compound involves the Grignard reaction with a suitable pyridine precursor.

  • Reaction Scheme:

    • Methyl 6-bromopicolinate reacts with an excess of methylmagnesium iodide in an inert solvent like diethyl ether.

    • The Grignard reagent adds to the carbonyl group of the ester, and after a second addition, forms the tertiary alcohol upon aqueous workup.

  • Detailed Protocol:

    • Dissolve methyl 6-bromopicolinate (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Cool the solution in an ice bath.

    • Slowly add a solution of methylmagnesium iodide (at least 2.2 equivalents) in diethyl ether to the cooled solution with stirring.[5]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 0.5 hours.[5]

    • Quench the reaction by carefully adding water, followed by a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by a suitable method, such as column chromatography on silica gel.

ReactantMolar Equiv.SolventTemperatureTimeYieldReference
Methyl 6-bromopicolinate1.0Diethyl ether20°C0.5 h100%[5]
Methylmagnesium iodide2.2Diethyl ether[5]

3.2. Use in Palladium-Catalyzed Carbonylation

This compound can undergo palladium-catalyzed carbonylation reactions to introduce a carbonyl group, a versatile functional handle for further chemical transformations.

  • Reaction Scheme:

    • This compound is reacted with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Detailed Protocol:

    • Dissolve this compound (9.26 mmol) in a mixture of methanol (20 ml) and DMSO (20 ml).[3][4]

    • To this solution, add 1,3-bis(diphenylphosphino)propane (250 mg), palladium(II) acetate (130 mg), and triethylamine (3 ml).[3][4]

    • Purge the reaction vessel with carbon monoxide gas three times at room temperature.[3][4]

    • Stir the reaction mixture under a 13 bar atmosphere of carbon monoxide for 30 minutes.[3][4]

    • Upon completion, the reaction mixture can be worked up to isolate the carbonylated product.

Visualized Workflows and Pathways

4.1. Synthesis Workflow

The following diagram illustrates the general synthesis workflow for this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product R1 Methyl 6-bromopicolinate P1 Grignard Reaction (Diethyl Ether, 20°C, 0.5h) R1->P1 R2 Methylmagnesium iodide R2->P1 P2 Aqueous Workup P1->P2 Prod This compound P2->Prod

Caption: Synthesis of this compound.

4.2. Role in IRAK4 Inhibitor Synthesis

This diagram shows the logical flow from the starting material to its application as a precursor for IRAK4 inhibitors.

G Pathway to IRAK4 Inhibition cluster_synthesis Synthesis cluster_pathway Biological Pathway Start This compound Intermediate Further Synthetic Steps (e.g., Carbonylation, Coupling) Start->Intermediate Chemical Synthesis Final Substituted Indazole (IRAK4 Inhibitor) Intermediate->Final IRAK4 IRAK4 Final->IRAK4 Inhibition TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 MyD88->IRAK4 Downstream Downstream Signaling (NF-κB, MAPK) IRAK4->Downstream Inflammation Inflammatory Response Downstream->Inflammation

Caption: Role in IRAK4 Inhibitor Synthesis.

4.3. Role in WEE1 Inhibitor (Adavosertib) Synthesis

The following diagram illustrates the connection between this compound and the WEE1 signaling pathway through its use in the synthesis of Adavosertib.

G Pathway to WEE1 Inhibition cluster_synthesis Synthesis cluster_pathway Cell Cycle Regulation Start This compound Intermediate Multi-step Synthesis Start->Intermediate Chemical Synthesis Final Adavosertib (AZD1775) Intermediate->Final WEE1 WEE1 Final->WEE1 Inhibition G2 G2 Phase M Mitosis G2->M Cell Cycle Progression CDK1 CDK1 CDK1->M Promotes WEE1->CDK1 Inhibitory Phosphorylation

Caption: Role in WEE1 Inhibitor Synthesis.

References

An In-depth Technical Guide to the Characterization of 2-(6-Bromopyridin-2-yl)propan-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(6-Bromopyridin-2-yl)propan-2-ol and its derivatives. This class of compounds, featuring a key bromopyridine scaffold, holds significant interest for medicinal chemistry and drug discovery due to the versatile reactivity of the bromine substituent and the potential for diverse biological activities. This document details a probable synthetic protocol, outlines key characterization data, and explores potential derivatization strategies and their relevance in drug development. While experimental spectral data for the parent compound is not publicly available, this guide provides predicted data and representative spectra to aid in its identification and characterization.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds found in numerous pharmaceuticals and biologically active compounds. The introduction of a bromine atom onto the pyridine ring, as in this compound, provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize for desired pharmacological properties. The tertiary alcohol functionality also offers a site for potential derivatization. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogs.

Synthesis of this compound

The most plausible and widely used method for the synthesis of tertiary alcohols from aryl halides is the Grignard reaction. In this case, 2,6-dibromopyridine would be the likely starting material.

Proposed Synthetic Pathway

A potential synthetic route involves the formation of a Grignard reagent from 2,6-dibromopyridine, followed by its reaction with acetone.

Synthetic Pathway Synthesis of this compound Start 2,6-Dibromopyridine Grignard 6-Bromo-2-pyridylmagnesium bromide (Grignard Reagent) Start->Grignard Mg, THF Intermediate Magnesium alkoxide intermediate Grignard->Intermediate Acetone Acetone Acetone->Intermediate Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Product This compound Workup->Product

Caption: Proposed Grignard reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Grignard reactions with bromopyridines and should be optimized for specific laboratory conditions.

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 2,6-dibromopyridine solution to the magnesium suspension and gently warm the mixture to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve anhydrous acetone (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.

    • Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following tables summarize the expected and reported physical and spectroscopic data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₈H₁₀BrNO[1]
Molecular Weight 216.07 g/mol [1]
IUPAC Name This compound[1]
CAS Number 638218-78-7[1]
Appearance Expected to be a solid or oil-
Predicted XLogP3 1.6[1]
Spectroscopic Data (Predicted and Representative)

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methyl groups of the propan-2-ol moiety.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~7.6t1HPyridine H4
~7.4d1HPyridine H3 or H5
~7.3d1HPyridine H5 or H3
~5.0s1H-OH
~1.5s6H2 x -CH₃

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm) (Predicted)Assignment
~163Pyridine C2
~142Pyridine C6
~139Pyridine C4
~125Pyridine C5
~119Pyridine C3
~72C(CH₃)₂OH
~29-CH₃

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2980 - 2960StrongC-H stretch (aliphatic)
1600 - 1450MediumC=C and C=N stretch (pyridine ring)
~1150StrongC-O stretch (tertiary alcohol)
~600StrongC-Br stretch

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/z (Predicted)Ion
215/217[M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
200/202[M - CH₃]⁺
198/200[M - OH]⁺
157/159[M - C(CH₃)₂OH]⁺

Derivatization of this compound

The core structure offers two primary sites for derivatization: the bromine atom on the pyridine ring and the tertiary alcohol group.

Reactions at the Bromine Position

The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Derivatization Derivatization at the Bromine Position Core This compound Suzuki Aryl/Heteroaryl Derivative Core->Suzuki Suzuki Coupling (ArB(OH)₂, Pd catalyst, base) Buchwald Amino Derivative Core->Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Sonogashira Alkynyl Derivative Core->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, base)

Caption: Key cross-coupling reactions for derivatization.

4.1.1. Suzuki-Miyaura Coupling

  • Protocol: Reaction of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) at elevated temperatures.

  • Application: This reaction is widely used to synthesize biaryl compounds, which are common motifs in many drug molecules.

4.1.2. Buchwald-Hartwig Amination

  • Protocol: Coupling of this compound with a primary or secondary amine using a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos) and a strong base (e.g., NaOtBu).[2][3][4][5]

  • Application: This method provides access to a wide range of amino-pyridine derivatives, which are prevalent in kinase inhibitors and other targeted therapies.

Reactions at the Tertiary Alcohol

The tertiary alcohol can be derivatized, for example, through etherification or esterification, although these reactions can be sterically hindered.

  • Etherification (Williamson Ether Synthesis): Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide can yield the corresponding ether.

  • Esterification: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine) can form an ester.

Biological Relevance and Potential Applications

While no specific biological activities have been reported for this compound, the bromopyridine scaffold is present in numerous compounds with a wide range of therapeutic applications.

Known Activities of Related Compounds
  • Anticancer Activity: Many pyridine derivatives have been investigated as anticancer agents, often targeting specific kinases or other signaling pathways involved in cell proliferation and survival.[6][7]

  • Antimicrobial Activity: The pyridine ring is a common feature in antibacterial and antifungal agents.[7]

  • Neurological Activity: Substituted pyridines are also found in drugs targeting the central nervous system.

Workflow for Biological Screening

A general workflow for assessing the biological potential of new derivatives is outlined below.

Biological Screening General Workflow for Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification PrimaryScreen Primary Screening (e.g., Cell Viability Assay) Purification->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID SecondaryScreen Secondary Screening (e.g., Target-based Assays) HitID->SecondaryScreen LeadOpt Lead Optimization SecondaryScreen->LeadOpt

Caption: A typical workflow for the biological screening of new compounds.

5.2.1. In Vitro Cytotoxicity Assays

  • Protocol (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability and calculate the IC₅₀ value.[6][7]

Conclusion

This compound is a valuable building block for the synthesis of a diverse library of substituted pyridine derivatives. Its strategic functionalization, particularly at the bromine position, using modern cross-coupling methodologies, opens up avenues for the discovery of novel compounds with potential therapeutic applications. This technical guide provides a foundational framework for the synthesis, characterization, and further exploration of this promising chemical scaffold. Future work should focus on the experimental validation of the proposed synthetic routes, comprehensive characterization of the parent compound and its derivatives, and systematic biological screening to elucidate their therapeutic potential.

References

Spectroscopic Analysis of 2-(6-Bromopyridin-2-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the compound 2-(6-Bromopyridin-2-yl)propan-2-ol. The document details expected spectroscopic data based on the chemical structure and provides a plausible experimental protocol for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Compound Information

ParameterValue
IUPAC Name This compound
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.07 g/mol
CAS Number 638218-78-7
Canonical SMILES CC(C)(C1=NC(=CC=C1)Br)O

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques for the structural elucidation of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of the title compound are presented below.[1]

Adduct IonPredicted m/z
[M+H]⁺216.00186
[M+Na]⁺237.98380
[M-H]⁻213.98730
[M+NH₄]⁺233.02840
[M+K]⁺253.95774
[M+H-H₂O]⁺197.99184

Note: The presence of bromine would result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The expected chemical shifts (δ) in ppm, splitting patterns, and integration values are outlined below. The spectrum is predicted based on the electronic environment of the protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8Triplet (t)1HPyridine H4
~ 7.3 - 7.5Doublet (d)1HPyridine H3 or H5
~ 7.2 - 7.4Doublet (d)1HPyridine H5 or H3
~ 5.0 - 5.5Singlet (s)1H-OH
~ 1.5 - 1.6Singlet (s)6H2 x -CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The predicted chemical shifts for the carbon atoms of this compound are listed below.

Chemical Shift (δ, ppm)Assignment
~ 160 - 165Pyridine C2
~ 140 - 145Pyridine C6
~ 138 - 140Pyridine C4
~ 120 - 125Pyridine C5
~ 118 - 122Pyridine C3
~ 70 - 75C(CH₃)₂OH
~ 30 - 352 x -CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are as follows.[3]

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3200 - 3600 (broad)O-H stretchAlcohol
2950 - 3000C-H stretch (sp³)Alkyl
3050 - 3150C-H stretch (sp²)Aromatic
1580, 1470, 1430C=C and C=N ring stretchingPyridine
1150 - 1250C-O stretchTertiary Alcohol
1000 - 1100C-Br stretchBromo-aromatic

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound. The synthesis protocol is adapted from a similar procedure for a related compound.[4]

Synthesis of this compound
  • Reaction Setup : A solution of 2,6-dibromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation : n-Butyllithium (1 equivalent) in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Grignard Formation (alternative) : Alternatively, a Grignard reagent can be prepared from 2,6-dibromopyridine and magnesium turnings in anhydrous THF.

  • Addition of Acetone : Anhydrous acetone (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching : The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction : The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Spectroscopic Analysis
  • Sample Preparation : A small amount of the purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, a thin film of the compound is prepared on a salt plate, or a KBr pellet is made. For mass spectrometry, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

  • ¹H and ¹³C NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular formula.

  • Infrared Spectroscopy : The IR spectrum is recorded on an FTIR spectrometer in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the compound's structure and its expected spectroscopic signals.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Starting Materials (2,6-dibromopyridine, acetone) reaction Chemical Synthesis start->reaction purification Column Chromatography reaction->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ms Mass Spectrometry (HRMS) sample_prep->ms ir IR Spectroscopy sample_prep->ir data_analysis Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow from synthesis to spectroscopic analysis.

structure_spectroscopy_relationship cluster_functional_groups Functional Groups cluster_spectroscopic_signals Expected Spectroscopic Signals compound This compound fg_alcohol Tertiary Alcohol (-C(CH₃)₂OH) compound->fg_alcohol fg_pyridine Bromopyridine Ring compound->fg_pyridine signal_oh_ir IR: ~3400 cm⁻¹ (broad O-H) fg_alcohol->signal_oh_ir signal_co_ir IR: ~1200 cm⁻¹ (C-O) fg_alcohol->signal_co_ir signal_ch3_nmr ¹H NMR: ~1.5 ppm (s, 6H) ¹³C NMR: ~30 ppm fg_alcohol->signal_ch3_nmr signal_c_oh_nmr ¹³C NMR: ~72 ppm fg_alcohol->signal_c_oh_nmr signal_arom_nmr ¹H NMR: ~7.2-7.8 ppm (3H) ¹³C NMR: ~118-162 ppm fg_pyridine->signal_arom_nmr signal_cbr_ir IR: ~1050 cm⁻¹ (C-Br) fg_pyridine->signal_cbr_ir signal_ms MS: M/M+2 pattern fg_pyridine->signal_ms

Caption: Correlation of functional groups to spectroscopic signals.

References

"synthesis of substituted pyridines from 2-bromopyridine precursors"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Substituted Pyridines from 2-Bromopyridine Precursors

Introduction

Substituted pyridines are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence in biologically active compounds makes the development of efficient and modular synthetic routes to access them a critical endeavor for researchers, particularly in drug development.[2][3] 2-Bromopyridine serves as a versatile and readily available precursor, providing a reactive handle for a multitude of synthetic transformations.[4] This guide offers an in-depth exploration of the core strategies for converting 2-bromopyridine into a diverse range of substituted pyridine derivatives, with a focus on modern catalytic methods. It provides detailed experimental protocols, quantitative data, and logical workflows to aid researchers in navigating this essential area of synthetic chemistry.

Core Synthetic Strategies: An Overview

The functionalization of 2-bromopyridine can be broadly categorized into three main strategies: palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates for subsequent reaction with electrophiles. Each strategy offers unique advantages depending on the desired substituent and the functional group tolerance required.

Synthesis_Overview Start 2-Bromopyridine CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Strong Nucleophiles Organometallic Organometallic Intermediate (Li, Mg) Start->Organometallic BuLi or iPrMgCl Product_Aryl 2-Aryl/Vinyl Pyridines CrossCoupling->Product_Aryl Product_Alkyne 2-Alkynyl Pyridines CrossCoupling->Product_Alkyne Product_Amine 2-Amino Pyridines CrossCoupling->Product_Amine Product_OtherNu 2-OR, 2-SR Pyridines SNAr->Product_OtherNu Product_Electrophile 2-Functionalized Pyridines Organometallic->Product_Electrophile + Electrophile (E+)

Caption: Key synthetic pathways from 2-bromopyridine precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of 2-bromopyridine, enabling the formation of C-C, C-N, and C-S bonds with high efficiency and selectivity.[5] A recurring challenge in these reactions is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[6] This issue is often mitigated by using bulky, electron-rich phosphine ligands that sterically hinder this unwanted coordination.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for forming C(sp²)-C(sp²) bonds.[8] It is widely used to synthesize 2-arylpyridines, which are important scaffolds in medicinal chemistry.[3][8]

Quantitative Data Summary: Suzuki-Miyaura Coupling of 2-Bromopyridines

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100~90
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O9075-85
44-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF8070-80
52-Naphthylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10088-98
Data is representative and adapted from studies on 2-bromopyridine derivatives.[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of a 2-bromopyridine derivative with an arylboronic acid.[8]

  • Materials : 2-Bromopyridine derivative (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Degassed solvent (e.g., 1,4-Dioxane/Water 4:1).

  • Reaction Setup : To an oven-dried Schlenk flask, add the 2-bromopyridine, arylboronic acid, base, and palladium catalyst. Seal the flask with a rubber septum.

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.5 M with respect to the 2-bromopyridine.

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Suzuki_Cycle cluster_labels Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd 2-Br-Py (ArBr) label_oa Oxidative Addition Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Ar'B(OH)₂ + Base label_tm Transmetalation Transmetal->Pd0 Product Ar-Ar' Transmetal->Product label_re Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, allowing the coupling of aryl halides with a wide range of primary and secondary amines.[9] For 2-bromopyridines, this reaction can be challenging due to catalyst poisoning by the substrate's nitrogen atom.[6] The use of specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) is often critical for achieving high yields.[6] For volatile amines, conducting the reaction in a sealed tube is an effective strategy to prevent their escape.[5][10][11]

Quantitative Data Summary: Buchwald-Hartwig Amination of 2-Bromopyridine

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1N-MethylanilinePd₂(dba)₃ (1.0)XPhos (3.0)NaOtBu (1.4)Toluene10095
2MorpholinePd(OAc)₂ (2.0)RuPhos (4.0)K₂CO₃ (2.0)1,4-Dioxane11088
3CyclopropylaminePd(OAc)₂ (5.0)dppp (10.0)NaOtBu (2.0)Toluene8098
4AnilinePd₂(dba)₃ (1.5)BINAP (3.0)Cs₂CO₃ (1.5)Toluene10092
Data is representative and compiled from various sources.[5][6]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of 2-bromopyridine.[6][9]

  • Materials : 2-Bromopyridine (1.0 equiv), Amine (1.2 equiv), Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., XPhos, 2-4 mol%), Base (e.g., NaOtBu, 1.4 equiv), Anhydrous, degassed solvent (e.g., Toluene).

  • Reaction Setup (in a glovebox) : To an oven-dried reaction vial, add the 2-bromopyridine, amine (if solid), base, ligand, and palladium source.

  • Solvent Addition : Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M. If the amine is a liquid, add it via syringe.

  • Reaction : Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress. Be watchful for the formation of palladium black, which indicates catalyst decomposition.[6]

  • Work-up and Purification : After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[9]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[13] It provides a direct route to 2-alkynylpyridines, which are valuable intermediates in organic synthesis.[12][14]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from procedures for the coupling of aminobromopyridines.[12][13]

  • Materials : 2-Bromopyridine derivative (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(CF₃COO)₂, 2.5 mol%), Copper(I) iodide (CuI, 5-10 mol%), Base (e.g., Et₃N), Solvent (e.g., THF or DMF).[12][15]

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine, palladium catalyst, and CuI.

  • Solvent and Reagent Addition : Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N) and the terminal alkyne via syringe.

  • Reaction : Stir the reaction at room temperature or heat as required (e.g., 100 °C).[12][15] Monitor for completion by TLC or LC-MS.

  • Work-up and Purification : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[15]

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent.[16] It is a versatile method for creating C-C bonds and allows for the introduction of aryl, vinyl, and alkyl substituents.[17] A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[16] The removal of tin byproducts can be achieved by washing the reaction mixture with an aqueous solution of potassium fluoride (KF).[7][17]

Quantitative Data Summary: Stille Coupling of Bromopyridines

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
1PhenyltributylstannanePd(OAc)₂ (0.1)IPr·HCl (0.12)KOtBuMeCN/H₂ORTHigh
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--DMF80Good
3Tributyl(1-ethoxyvinyl)tinPdCl₂(PPh₃)₂ (5)-CuI (15)MeCNReflux88
Data is representative and compiled from various sources.[17][18]

Nucleophilic Aromatic Substitution (SNA_r)

While less common for simple 2-bromopyridine due to the high energy of the intermediate, nucleophilic aromatic substitution (SNA_r) is a viable pathway, particularly when the pyridine ring is activated by electron-withdrawing groups.[19] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group.[20] Attack at the C-2 and C-4 positions is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the complex.[20][21] This method is useful for introducing strong nucleophiles like alkoxides, thiolates, and some amines.

Organometallic Intermediate Formation

2-Bromopyridine can be converted into highly reactive organometallic intermediates, which can then be trapped with various electrophiles.

  • Lithiation : Reaction of 2-bromopyridine with strong bases like butyllithium (BuLi) at low temperatures (-78 °C) results in lithium-halogen exchange to form 2-lithiopyridine.[4] This potent nucleophile can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).

  • Grignard Formation : Bromine-magnesium exchange can be achieved using reagents like isopropylmagnesium chloride (iPrMgCl) at room temperature to form the corresponding 2-pyridylmagnesium chloride.[22] This Grignard reagent can then be used in subsequent reactions, including Negishi-type couplings after transmetalation with a zinc salt.[22][23]

Detailed Experimental Protocol: Grignard Formation and Trapping

This protocol is based on the bromine-magnesium exchange method.[22]

  • Materials : 2-Bromopyridine (1.0 equiv), iPrMgCl (1.1 equiv) in THF, Anhydrous THF, Electrophile (e.g., benzaldehyde, 1.2 equiv).

  • Grignard Formation : To a solution of 2-bromopyridine in anhydrous THF at room temperature under an inert atmosphere, add the solution of iPrMgCl dropwise. Stir for 1-2 hours.

  • Electrophilic Quench : Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C, depending on the electrophile) and add the electrophile slowly.

  • Reaction and Work-up : Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography.

Experimental Workflow and Logic

Choosing the correct synthetic strategy depends on the target molecule. The following diagrams outline a typical experimental workflow for a cross-coupling reaction and a decision-making process for selecting a synthetic route.

Workflow cluster_Prep cluster_Reaction cluster_Workup Prep Preparation Reaction Reaction Workup Work-up & Purification p1 Weigh Reagents (Halide, Nu, Base, Cat.) p2 Dry Glassware & Assemble Under Inert Gas p3 Add Solids to Flask p4 Add Degassed Solvent r1 Heat and Stir p4->r1 r2 Monitor Reaction (TLC, LC-MS, GC-MS) w1 Cool to RT & Quench r2->w1 w2 Liquid-Liquid Extraction w3 Dry & Concentrate w4 Purify by Column Chromatography

Caption: A typical experimental workflow for cross-coupling reactions.

Decision_Tree Start Desired Substituent at C-2? Aryl Aryl / Heteroaryl / Vinyl? Start->Aryl C-C Amine Amine (Primary / Secondary)? Start->Amine C-N Alkyne Alkyne? Start->Alkyne C-C (sp) Other Other Functional Group? Start->Other Other Method_Suzuki Use Suzuki-Miyaura Coupling Aryl->Method_Suzuki Yes Method_Stille Consider Stille Coupling (if Boronic acid is unstable) Aryl->Method_Stille No Method_BH Use Buchwald-Hartwig Amination Amine->Method_BH Yes Method_Sono Use Sonogashira Coupling Alkyne->Method_Sono Yes Method_Li Use Lithiation / Grignard + Electrophile Other->Method_Li Yes

Caption: Decision logic for selecting a synthetic method.

Conclusion

2-Bromopyridine is an exceptionally valuable precursor in modern organic synthesis, providing access to a wide variety of substituted pyridines. Mastery of palladium-catalyzed cross-coupling reactions, complemented by knowledge of classical organometallic and nucleophilic substitution chemistry, equips researchers with a powerful toolkit for the construction of complex molecules. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals to design and execute efficient synthetic routes, accelerating the discovery of novel chemical entities.

References

Preparation of 2-Lithiopyridine from 2-Bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Lithiopyridine is a pivotal organolithium reagent in organic synthesis, serving as a powerful nucleophile for the introduction of the 2-pyridyl moiety into a wide array of molecules. This versatile intermediate is of particular significance in medicinal chemistry and drug development, as the pyridine ring is a common scaffold in numerous pharmaceutical agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2][3][4][5][6][7] The most common and efficient method for the preparation of 2-lithiopyridine is the lithium-halogen exchange reaction between 2-bromopyridine and an organolithium reagent, typically n-butyllithium (n-BuLi).[8] This guide provides an in-depth overview of this transformation, including detailed experimental protocols, quantitative data, reaction mechanisms, and safety considerations.

Reaction Mechanism and Key Considerations

The formation of 2-lithiopyridine from 2-bromopyridine proceeds via a lithium-halogen exchange reaction. This process is believed to occur through a concerted mechanism involving a four-centered transition state or via an "ate-complex" intermediate.[9][10][11] The equilibrium of the reaction is driven by the formation of the more stable organolithium species. In this case, the sp²-hybridized carbanion of 2-lithiopyridine is more stable than the sp³-hybridized carbanion of n-butyllithium.

Several factors are critical for the successful synthesis of 2-lithiopyridine:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and reduced yields.

  • Inert Atmosphere: Due to their pyrophoric nature, organolithium reagents must be handled under an inert atmosphere, such as argon or nitrogen, to prevent rapid degradation and potential fire hazards.

  • Low Temperature: The lithium-halogen exchange is a very fast reaction and is typically carried out at low temperatures, most commonly -78 °C (dry ice/acetone bath), to minimize side reactions.[2]

  • Choice of Solvent: Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used as they can solvate the lithium cation, which can influence the reactivity of the organolithium species.[2]

  • Purity of Reagents: The purity of both 2-bromopyridine and the organolithium reagent is crucial for achieving high yields. The concentration of commercially available n-BuLi solutions should be titrated prior to use.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the preparation of 2-lithiopyridine and its subsequent reaction with an electrophile. It is important to note that the yield of 2-lithiopyridine itself is often not reported directly; instead, the yield of the product formed after quenching the organolithium with an electrophile is provided as an indicator of the efficiency of the lithiation step.

2-Bromopyridine (equiv.)n-BuLi (equiv.)SolventTemperature (°C)TimeElectrophile (equiv.)ProductYield (%)Reference
1.01.05THF-7815 minTrimethyl borate (1.1)Lithium 2-Pyridyltriolborate93
1.01.1Toluene-7830 minDMF (1.5)2-Pyridinecarboxaldehyde85
1.01.2Toluene-7830 min(t-BuNO)₂2-(t-Butyl-N-oxidoamino)pyridineHigh (not specified)

Experimental Protocols

General Procedure for the Synthesis of 2-Lithiopyridine and Trapping with an Electrophile

Safety Note: n-Butyllithium is a pyrophoric and corrosive reagent. All manipulations should be performed by trained personnel in a fume hood under an inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (solution in hexanes)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Electrophile (e.g., trimethyl borate, dimethylformamide)

  • Dry ice/acetone bath

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware

Protocol 1: Synthesis of Lithium 2-Pyridyltriolborate

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled while hot and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup: The flask is charged with anhydrous THF (e.g., 300 mL for 100 mmol scale) and 2-bromopyridine (1.0 equiv). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: A solution of n-butyllithium in hexanes (1.05 equiv) is added dropwise to the stirred solution of 2-bromopyridine over a period of 20 minutes, maintaining the internal temperature below -70 °C. The formation of a white precipitate may be observed.

  • Formation of 2-Lithiopyridine: The reaction mixture is stirred at -78 °C for an additional 15 minutes to ensure complete lithium-halogen exchange.

  • Quenching with Electrophile: Trimethyl borate (1.1 equiv) is added dropwise to the suspension of 2-lithiopyridine at -78 °C.

  • Work-up: The reaction mixture is allowed to warm to room temperature. The reaction is then quenched, and the product is isolated and purified according to the specific requirements of the resulting boronate ester. In the cited procedure, the reaction is refluxed and then precipitated with hexanes to yield lithium 2-pyridyltriolborate.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reagents Reactants cluster_products Products 2-Bromopyridine 2-Bromopyridine 2-Lithiopyridine 2-Lithiopyridine 2-Bromopyridine->2-Lithiopyridine + n-BuLi (Lithium-Halogen Exchange) n-Butyllithium n-Butyllithium n-Butyl Bromide n-Butyl Bromide

Caption: General reaction scheme for the synthesis of 2-lithiopyridine.

Experimental Workflow

Experimental_Workflow A Setup and Inert Atmosphere (Flame-dried glassware, N2/Ar) B Addition of 2-Bromopyridine and Anhydrous Solvent (THF/Et2O) A->B C Cooling to -78 °C (Dry ice/acetone bath) B->C D Slow Addition of n-BuLi C->D E Stirring at -78 °C (Formation of 2-Lithiopyridine) D->E F Addition of Electrophile E->F G Reaction Quench and Work-up F->G H Purification of Product G->H

Caption: A typical experimental workflow for the synthesis of 2-lithiopyridine.

Conclusion

The preparation of 2-lithiopyridine from 2-bromopyridine via lithium-halogen exchange is a fundamental and highly valuable transformation in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical industry. Careful attention to experimental conditions, including the use of anhydrous solvents, an inert atmosphere, and low temperatures, is paramount for achieving high yields and ensuring the safe handling of the pyrophoric organolithium reagents involved. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully employ this powerful synthetic tool.

References

The Pivotal Role of 2-(6-Bromopyridin-2-yl)propan-2-ol in the Synthesis of Advanced Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry and catalysis, the design and synthesis of novel metal complexes are of paramount importance. The unique electronic and steric properties of organic ligands play a crucial role in dictating the ultimate function of these complexes. Among the vast array of ligand precursors, 2-(6-Bromopyridin-2-yl)propan-2-ol has emerged as a versatile building block for creating sophisticated metal complexes with potential applications in drug development and catalysis. This technical guide provides an in-depth exploration of this precursor, its coordination chemistry, and its potential to forge next-generation metal-based compounds.

Physicochemical Properties of the Precursor

This compound is a solid, crystalline compound with the chemical formula C₈H₁₀BrNO. A comprehensive summary of its key physicochemical properties is presented in Table 1. The presence of a pyridine ring, a tertiary alcohol group, and a bromo substituent provides multiple avenues for coordination and further functionalization.

PropertyValue
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.07 g/mol
CAS Number 638218-78-7
Appearance Solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents

Table 1: Physicochemical Properties of this compound

Coordination Chemistry and Synthesis of Metal Complexes

The coordination chemistry of this compound is primarily dictated by the Lewis basicity of the pyridine nitrogen atom and the potential for the hydroxyl group to participate in coordination, either in its neutral form or as a deprotonated alkoxide. The bromine atom on the pyridine ring can also be a site for further synthetic modifications, such as cross-coupling reactions, to generate more complex ligand architectures.

While specific experimental protocols for the synthesis of metal complexes directly from this compound are not extensively reported in the public domain, the coordination behavior of analogous pyridyl-alcohol ligands provides valuable insights. Pyridine-based alcohols can coordinate to metal ions in a monodentate fashion through the nitrogen atom or as a bidentate chelating ligand involving both the nitrogen and oxygen atoms, often after deprotonation of the hydroxyl group.[1]

A proposed general workflow for the synthesis of metal complexes using this precursor is depicted in the following diagram:

SynthesisWorkflow General Workflow for Metal Complex Synthesis Precursor This compound Reaction Reaction Mixture Precursor->Reaction MetalSalt Metal Salt (e.g., PdCl₂, Cu(OAc)₂, RuCl₃) MetalSalt->Reaction Solvent Anhydrous Solvent (e.g., THF, CH₃CN, DMF) Solvent->Reaction Heating Heating/Stirring Reaction->Heating Conditions Complex Crude Metal Complex Heating->Complex Purification Purification (e.g., Recrystallization, Chromatography) Complex->Purification FinalComplex Pure Metal Complex Purification->FinalComplex Characterization Characterization (NMR, IR, MS, X-ray) FinalComplex->Characterization

Caption: A generalized workflow for the synthesis of metal complexes.

Experimental Protocol: A Plausible Synthetic Approach

Based on established methods for similar ligands, a representative experimental protocol for the synthesis of a palladium(II) complex is outlined below. This protocol is a hypothetical example and would require optimization for the specific precursor.

Synthesis of Dichloro[this compound]palladium(II)

  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Addition of Metal Salt: To this solution, add a solution of palladium(II) chloride (1 equivalent) in anhydrous acetonitrile.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation of the Product: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

  • Characterization: The structure and purity of the final complex should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Single-crystal X-ray diffraction would provide definitive structural elucidation.

Potential Applications in Drug Development and Catalysis

The metal complexes derived from this compound hold significant promise in various fields, particularly in drug development and catalysis.

Drug Development

The incorporation of metal ions into organic scaffolds can lead to compounds with unique therapeutic properties. Copper and ruthenium complexes, in particular, have been extensively studied for their biological activities.[2][3]

  • Anticancer Agents: Copper complexes containing pyridyl ligands have demonstrated inhibitory effects on breast cancer cell lines.[2] The cytotoxic activity of these complexes is often attributed to their ability to interact with DNA and inhibit enzymes crucial for cancer cell proliferation.[2][4]

  • Antimicrobial Agents: The coordination of metal ions to organic ligands can enhance their antimicrobial properties.[2] Copper(II) complexes have shown broad-spectrum activity against various bacterial and fungal strains.[2]

The potential signaling pathway through which a hypothetical copper complex of this compound might exert its anticancer effects is illustrated below:

SignalingPathway Hypothetical Anticancer Signaling Pathway Complex Cu(II)-Complex CellMembrane Cell Membrane Complex->CellMembrane Uptake ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Enzyme Enzyme Inhibition (e.g., Topoisomerase) CellMembrane->Enzyme DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Enzyme->DNA_Damage

Caption: A potential mechanism of anticancer action for a copper complex.

Catalysis

Palladium complexes are renowned for their catalytic prowess in a wide array of organic transformations, most notably in carbon-carbon bond-forming reactions.[5][6] The pyridine moiety in this compound can serve as an effective N-donor ligand to stabilize palladium centers in various oxidation states, which is crucial for catalytic cycles.

  • Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands have been successfully employed as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[5] The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity.

  • Alkoxycarbonylation of Alkenes: Palladium complexes with hemilabile pyridyl-phosphine ligands have shown high efficiency in the alkoxycarbonylation of alkenes.[7] The pyridyl moiety can play a cooperative role in the catalytic cycle, facilitating key steps such as alcoholysis.[7]

A simplified logical relationship for the role of a palladium complex in a generic cross-coupling reaction is presented below:

CatalyticCycle Simplified Catalytic Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R'(L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: A schematic of a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound represents a promising and versatile precursor for the synthesis of a wide range of metal complexes. Its unique structural features, including a coordinating pyridine nitrogen, a potentially coordinating hydroxyl group, and a modifiable bromo substituent, offer a rich platform for the design of novel compounds with tailored properties. The exploration of its coordination chemistry with various transition metals is poised to yield new catalysts for efficient organic synthesis and innovative metallodrugs for the treatment of diseases. Further research into the synthesis, characterization, and application of metal complexes derived from this precursor is highly encouraged and is expected to contribute significantly to the advancement of coordination chemistry and its interdisciplinary applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(6-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-(6-Bromopyridin-2-yl)propan-2-ol in Suzuki-Miyaura cross-coupling reactions. While direct literature examples for this specific substrate are limited, this document compiles best practices and detailed protocols based on reactions with structurally similar 2-bromopyridines.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science.[1] The coupling of this compound with various boronic acids or esters provides access to a diverse range of 2-aryl-6-(2-hydroxypropan-2-yl)pyridine derivatives, which are valuable intermediates in drug discovery.

The presence of the pyridine nitrogen and the tertiary alcohol functionality in this compound can present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[2] Therefore, careful selection of ligands, bases, and reaction conditions is crucial for a successful coupling.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[3][4]

Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

The following tables summarize typical reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of 2-bromopyridines with various arylboronic acids. These serve as a strong starting point for the optimization of reactions with this compound.

Table 1: Recommended Catalyst Systems

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-3 (Pd), 2-6 (Ligand)A bulky, electron-rich ligand that often prevents catalyst deactivation by the pyridine nitrogen.[5]
Pd₂(dba)₃P(t-Bu)₃1-2 (Pd), 2-4 (Ligand)Another effective system for electron-deficient heteroaryl halides.
Pd(PPh₃)₄-2-5A common catalyst, though may be less effective for some 2-bromopyridines due to potential catalyst inhibition.[2]
PdCl₂(dppf)-2-5Often a reliable choice for a broad range of substrates.

Table 2: Effective Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₂CO₃2-3Toluene/H₂O (e.g., 4:1)80-110A widely used and cost-effective option.[5]
K₃PO₄2-31,4-Dioxane80-110A stronger base, often effective for less reactive substrates.[2]
Cs₂CO₃2-31,4-Dioxane/H₂O80-110Can provide higher yields but is more expensive.[5]
Na₂CO₃2-3DMF80-110DMF can improve the solubility of reactants.[5]

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-(2-hydroxypropan-2-yl)pyridine.

Protocol 2: Alternative Procedure using PdCl₂(dppf)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube, dissolve this compound, the arylboronic acid, and potassium phosphate in the degassed toluene/water solvent mixture (e.g., 5:1).

  • Add PdCl₂(dppf) to the mixture.

  • Seal the tube and place it under a positive pressure of nitrogen or argon.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)L2-OR ArPdX->ArPdOR Base (-HX) ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)2) ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Boronic Acid, Base, Catalyst, Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Workup (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(6-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][4] The synthesis of aminopyridines is of significant interest as the pyridine moiety is a common scaffold in a vast array of pharmaceuticals.[1] This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-(6-Bromopyridin-2-yl)propan-2-ol, a substrate featuring a tertiary alcohol, with a generic primary or secondary amine.

The amination of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[5] The selection of appropriate ligands is critical to mitigate this issue. Sterically hindered and electron-rich phosphine ligands are often employed to create a coordinatively saturated environment around the palladium center, which can prevent the pyridine nitrogen from binding and deactivating the catalyst.[5]

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][6][7]

Experimental Protocol

This protocol provides a general starting point for the amination of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome for a specific amine.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Amine (Primary or Secondary)≥98%Commercially AvailableVolatile amines may require the use of sealed tubes.[8]
Palladium Precatalyst (e.g., XPhos Pd G3)Catalyst GradeCommercially AvailableOther common Pd sources include Pd₂(dba)₃ and Pd(OAc)₂.[5][9]
Phosphine Ligand (e.g., XPhos)Ligand GradeCommercially AvailableSterically hindered, electron-rich ligands are recommended.[5]
Base (e.g., NaOtBu)AnhydrousCommercially AvailableOther bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[9]
Anhydrous, Degassed Solvent (e.g., Toluene)AnhydrousCommercially AvailableOther suitable solvents include THF and Dioxane.[2]
Schlenk tube or oven-dried reaction vial
Magnetic stir bar
Inert gas (Argon or Nitrogen)High Purity
Standard laboratory glassware
Thin Layer Chromatography (TLC) suppliesFor reaction monitoring.
Silica gel for column chromatographyFor purification.

Reaction Setup:

The following procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[1][10]

  • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[5]

  • Seal the tube or vial with a septum or screw cap.

  • Evacuate and backfill the reaction vessel with an inert gas three times.[1]

  • Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M) via syringe.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][5]

Reaction Monitoring:

Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[1] A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown).[5] The formation of a fine black precipitate (palladium black) indicates catalyst decomposition.[5]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-(6-aminopyridin-2-yl)propan-2-ol.[1][11]

Troubleshooting:

Low yields in the amination of 2-bromopyridines are often attributed to catalyst poisoning by the pyridine nitrogen.[5] If low yields are observed, consider the following:

  • Ligand Choice: Employ sterically hindered, electron-rich phosphine ligands such as RuPhos or XPhos to prevent catalyst poisoning.[5]

  • Base Selection: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable than strong alkoxide bases.[5]

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.[5]

  • Temperature and Reaction Time: These reactions typically require heating (80-110 °C).[5] However, excessively high temperatures can lead to catalyst decomposition. Optimization of both temperature and time may be necessary.

Data Presentation

The following tables summarize typical reaction components and conditions for the Buchwald-Hartwig amination of bromopyridines. These serve as a starting point for the specific application with this compound.

Table 1: Representative Reaction Components

ComponentRoleTypical Reagents/ExamplesTypical Loading (mol%)
Aryl HalideSubstrateThis compound100
AmineNucleophilePrimary or Secondary Amines120
Palladium SourceCatalystPd₂(dba)₃, Pd(OAc)₂, XPhos Pd G31-2
LigandCatalyst StabilizerXPhos, RuPhos, BINAP2-4
BaseActivatorNaOtBu, K₃PO₄, Cs₂CO₃140
SolventReaction MediumToluene, THF, Dioxane-

Table 2: General Reaction Parameters

ParameterTypical RangeNotes
Temperature80 - 110 °CHigher temperatures can lead to catalyst decomposition.[5]
Reaction Time4 - 24 hoursMonitor by TLC or LC-MS for completion.
Concentration0.1 - 0.5 M
AtmosphereInert (Argon or Nitrogen)Critical for preventing catalyst deactivation.[5]

Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Reactants: - this compound - Amine - Base - Ligand - Pd Precatalyst prep2 Add Anhydrous, Degassed Solvent prep1->prep2 reaction Heat with Vigorous Stirring (80-110 °C) prep2->reaction Inert Atmosphere monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup1 Cool to Room Temperature and Quench monitoring->workup1 Upon Completion workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purification Column Chromatography workup3->purification final_product Desired N-Aryl Amine purification->final_product Isolate Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex + HNR'R'' - HX (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Cross-Coupling Reactions with 2-(6-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various cross-coupling reactions utilizing 2-(6-bromopyridin-2-yl)propan-2-ol as a key synthetic building block. The pyridine moiety is a prevalent scaffold in medicinal chemistry, and the ability to functionalize this core structure through reliable cross-coupling methodologies is essential for the synthesis of novel therapeutic agents and functional materials. The presence of a tertiary alcohol offers a potential site for further chemical modification or can influence the pharmacokinetic properties of the final compound.

These notes cover several common palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type couplings, as well as palladium-catalyzed carbonylation. The provided protocols are based on literature precedents for the specified substrate or closely related 2-bromopyridine analogues.

General Experimental Workflow

A typical workflow for palladium-catalyzed cross-coupling reactions is depicted below. Key considerations include the use of an inert atmosphere to prevent catalyst degradation and the careful selection of catalyst, ligand, base, and solvent to achieve optimal reactivity and selectivity.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Bromopyridine Substrate, Coupling Partner, Catalyst, Ligand, and Base in a dry Schlenk flask. atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent heat Heat Reaction Mixture (e.g., 60-120 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018952-Bromopyridine
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane8012852-Bromopyridine
3Thiophene-2-boronic acidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O1001678Pyridine-2-sulfonyl fluoride[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of 2-bromopyridines and may require optimization for this compound.

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 5:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted 2-aminopyridine derivatives.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
1N-Methyl(phenyl)methanaminePd(OAc)₂ (5)dppp (10)NaOBu-tTolueneReflux190.7tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate[2]
2MorpholinePd₂(dba)₃ (1)(±)-BINAP (2)NaOBu-tToluene8016852-Bromopyridine
3AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH11012922-Bromopyridine
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a procedure for a structurally similar 2-bromopyridine derivative.[2]

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk flask with the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., dppp, 10 mol%), and the base (e.g., sodium tert-butoxide, 2.2 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynylpyridines.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003922-Amino-3-bromopyridine[3]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtTHF606882-Bromopyridine
32-Methyl-3-butyn-2-olNS-MCM-41-PdCuIEt₃NDioxane901275-85Aryl Iodides[4]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of bromopyridines.[3]

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF).

  • Add the base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 100 °C).

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite®, washing with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Ullmann-type C-N Coupling

This copper-catalyzed reaction provides an alternative to the palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N bonds.

Data Presentation: Ullmann-type Coupling Conditions
EntryCoupling PartnerCatalyst (equiv.)Ligand (equiv.)Base (equiv.)SolventTemp. (°C)TimeYield (%)
16-(methylthio)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-oneCuI (1.0)N,N'-dimethylethylenediamine (1.1)K₂CO₃ (1.5)Dioxane80overnight74
26-(methylthio)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-oneCuI (1.0)methyl[2-(methylamino)ethyl]amineK₂CO₃ (1.37)Dioxane95overnight47
Experimental Protocol: Ullmann-type C-N Coupling
  • To a stirred solution of this compound (1.2 equiv.) and the amine coupling partner (1.0 equiv.) in dioxane, add copper(I) iodide (1.0 equiv.), potassium carbonate (1.5 equiv.), and the ligand (e.g., N,N'-dimethylethylenediamine, 1.1 equiv.).

  • Stir the resulting mixture at 80-95 °C overnight.

  • After completion of the reaction (monitored by TLC or LC-MS), remove the solvent under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Palladium-Catalyzed Carbonylation

This reaction introduces a carbonyl group, which can serve as a versatile handle for further synthetic transformations.

Data Presentation: Palladium-Catalyzed Carbonylation Conditions
EntryCatalyst (mol%)Ligand (mol%)BaseSolventPressure (bar)Temp. (°C)Time (h)
1Pd(OAc)₂ (1.4)dppp (2.7)TriethylamineMethanol/DMSO14Room Temp. to 6016
Experimental Protocol: Palladium-Catalyzed Carbonylation
  • Dissolve this compound (1.0 equiv.) in a mixture of methanol and DMSO.

  • Add 1,3-bis(diphenylphosphino)propane (dppp, 2.7 mol%), palladium(II) acetate (1.4 mol%), and triethylamine.

  • Flush the reaction vessel with carbon monoxide three times at room temperature.

  • Pressurize the vessel to 14 bar with carbon monoxide and stir at 60 °C for 16 hours.

  • After cooling and carefully venting the carbon monoxide, the reaction mixture can be worked up by standard aqueous extraction and purification by chromatography.

Signaling Pathways and Logical Relationships

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (or a related step for reactions like the Heck reaction), and reductive elimination. The choice of ligand is critical as it influences the electron density and steric environment of the palladium center, thereby affecting the rates of these elementary steps.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_Intermediate R-Pd(II)L_n-X Pd0->PdII_Intermediate Oxidative Addition (R-X) Coupling_Complex R-Pd(II)L_n-R' PdII_Intermediate->Coupling_Complex Transmetalation (R'-M) Coupling_Complex->Pd0 Reductive Elimination Product R-R' Coupling_Complex->Product

References

Application Notes and Protocols for Catalyst Selection in Suzuki Reactions with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl and hetero-biaryl structures ubiquitous in pharmaceuticals and functional materials.[1][2] The coupling of 2-bromopyridines presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst deactivation or inhibition.[3] Therefore, the careful selection of the catalyst system—comprising a palladium precursor, a specific ligand, a base, and a solvent—is critical to achieving high yields and reaction efficiency.[1] This document provides a detailed guide to selecting optimal catalytic systems, supported by comparative data and a general experimental protocol.

Catalyst System Selection: Key Components

The success of a Suzuki reaction with 2-bromopyridines hinges on the synergistic effect of its four main components. The choice of ligand is especially crucial for overcoming the challenges associated with this class of substrate.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and various Pd(II) precatalysts like PdCl₂(dppf).[3][4] While Pd(PPh₃)₄ can be used directly, Pd(0) species are often generated in situ from Pd(II) sources.[5]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like 2-bromopyridines, bulky, electron-rich ligands are often required to promote the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[6][7]

    • Buchwald Phosphine Ligands: Biaryl monophosphine ligands such as SPhos and XPhos are highly effective for coupling heteroaryl halides, including 2-bromopyridines.[8] They have demonstrated broad substrate scope and high catalyst activity, even with sterically hindered partners.[9][10]

    • Other Phosphine Ligands: Traditional ligands like triphenylphosphine (PPh₃) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are also used, though they may require higher catalyst loadings or longer reaction times compared to more advanced ligands.[1][2]

    • N-Heterocyclic Carbenes (NHCs): NHCs are a powerful class of ligands known for their strong σ-donor properties, which often surpass those of phosphines.[11] They form robust bonds with palladium, leading to highly active and stable catalysts suitable for coupling challenging substrates, including aryl chlorides and nitroarenes.[11][12][13]

  • Bases: A base is required to activate the organoboron species for transmetalation.[6] Common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3] The choice of base can significantly impact yield and should be optimized for the specific substrate combination.

  • Solvents: The reaction is typically performed in a mixture of an organic solvent and water. Popular systems include 1,4-dioxane/water, toluene/water, and dimethylformamide (DMF).[3] Proper degassing of the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Data Presentation: Catalyst System Performance

The following tables summarize the performance of various catalyst systems for the Suzuki-Miyaura coupling of 2-bromopyridines and related substrates, providing a basis for comparison and selection.

Table 1: Comparison of Catalyst Systems for Coupling of Bromopyridines

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Substrate 1Substrate 2Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100122,6-dibromopyridineArylboronic acidHigh (Mono-arylated)[1]
PdCl₂(dppf)dppfK₂CO₃DME8022,6-dibromopyridineArylboronic acidHigh (Di-arylated)[1]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-242,6-dibromopyridineArylboronic acidEffective (Mono-arylated)[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O8018-222,6-dibromopyridineArylboronic acidGood to Better (Di-arylated)[1]
Pd(OAc)₂None (ligand-free)K₂CO₃Isopropanol/H₂ORT0.252-bromopyridinePhenylboronic acid95[14]
Pd₂(dba)₃Tri(2-furyl)phosphineKF1,4-Dioxane110162-bromopyridineLithium 2-pyridylboronate74 (for 4-bromoanisole)[15]

Yields are as reported in the cited literature; "High" or "Effective" indicates qualitative descriptions where specific percentages were not provided for a general reaction.

Table 2: Performance with Amino-Substituted Bromopyridines

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid88[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Chlorophenylboronic acid78[2]
Pd(OAc)₂ + SPhosSPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[2]

Data based on the coupling of 5-bromo-2-methylpyridin-3-amine, a structural analogue of 2-amino-5-bromopyridine.

Visualizations: Workflows and Mechanisms

// Node Definitions Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="R¹-Pd(II)L₂-X\n(Organopalladium Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for labels ArylHalide [label="R¹-X\n(2-Bromopyridine)", shape=none, fontcolor="#EA4335"]; BoronicAcid [label="R²-B(OR)₂\n+ Base", shape=none, fontcolor="#4285F4"]; Product [label="R¹-R²\n(Coupled Product)", shape=none, fontcolor="#34A853"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#EA4335", style=dashed]; OxAdd -> PdII_Complex [color="#5F6368"]; PdII_Complex -> Transmetal [color="#5F6368"]; BoronicAcid -> Transmetal [color="#4285F4", style=dashed]; Transmetal -> PdII_Biaryl [color="#5F6368"]; PdII_Biaryl -> RedElim [color="#5F6368"]; RedElim -> Pd0 [color="#5F6368"]; RedElim -> Product [color="#34A853", style=dashed]; }

Caption: The Suzuki-Miyaura catalytic cycle.

// Nodes A [label="1. Reagent Setup\nAdd 2-bromopyridine, boronic acid,\nbase, and catalyst to a dry Schlenk flask."]; B [label="2. Inert Atmosphere\nEvacuate and backfill the flask\nwith inert gas (e.g., Argon) 3x."]; C [label="3. Solvent Addition\nAdd degassed solvent(s)\nvia syringe."]; D [label="4. Reaction\nHeat the mixture to the target\ntemperature (e.g., 80-120 °C) with stirring."]; E [label="5. Monitoring\nTrack reaction progress by\nTLC, GC-MS, or LC-MS."]; F [label="6. Work-up\nCool, dilute with organic solvent,\nand perform aqueous washes."]; G [label="7. Purification\nDry the organic layer, concentrate,\nand purify by column chromatography."]; H [label="8. Product Analysis\nCharacterize the pure product."];

// Edges A -> B [arrowhead=normal]; B -> C [arrowhead=normal]; C -> D [arrowhead=normal]; D -> E [arrowhead=normal]; E -> F [label="Reaction Complete", fontsize=10, fontcolor="#34A853"]; F -> G [arrowhead=normal]; G -> H [arrowhead=normal]; }

Caption: General experimental workflow for Suzuki coupling.

// Node Styles node [shape=box, style="filled", fontname="Arial", fontsize=12]; input [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [fillcolor="#FBBC05", fontcolor="#202124"]; output [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Nodes sub [label="Substrate Properties\n(2-Bromopyridine,\nBoronic Acid)", node_style=input]; lig [label="Ligand Selection\n(e.g., SPhos, NHC, PPh₃)", node_style=input]; base [label="Base Choice\n(e.g., K₃PO₄, K₂CO₃)", node_style=input]; solv [label="Solvent System\n(e.g., Dioxane/H₂O)", node_style=input];

cat [label="Catalyst System\nOptimization", node_style=process, shape=Mdiamond];

yield [label="High Yield of\nCoupled Product", node_style=output];

// Edges sub -> cat [color="#5F6368"]; lig -> cat [color="#5F6368"]; base -> cat [color="#5F6368"]; solv -> cat [color="#5F6368"]; cat -> yield [color="#5F6368"]; } Caption: Logic diagram for optimizing Suzuki reaction conditions.

Experimental Protocols

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of a 2-bromopyridine with an arylboronic acid. This protocol serves as an excellent starting point and may require optimization for specific substrates. [3][16] Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1–1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos; 1.2-2.0 equiv relative to Pd)

  • Base (e.g., K₃PO₄, K₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium precursor (e.g., 3 mol %), and ligand. [1][3]2. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle three times to ensure a completely oxygen-free environment. [16]3. Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine. [3]4. Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–120 °C) and stir the mixture vigorously. [3]5. Monitoring: Monitor the progress of the reaction periodically by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours. [2]6. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent. [16]7. Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product. [3][16]

Conclusion

The successful Suzuki-Miyaura coupling of 2-bromopyridines is highly achievable with the appropriate selection of a catalyst system. For routine couplings, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective. [2]However, for more challenging, sterically hindered, or electron-deficient substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, are highly recommended. [2][12]These advanced systems often provide higher yields, require lower catalyst loadings, and operate under milder conditions. [8]By carefully considering the components outlined in this guide and starting with the provided protocol, researchers can efficiently synthesize a diverse range of valuable 2-arylpyridine derivatives.

References

"synthesis of 2-(6-aminopyridin-2-yl)propan-2-ol from 2-(6-bromopyridin-2-yl)propan-2-ol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-(6-aminopyridin-2-yl)propan-2-ol from its corresponding 6-bromo precursor is a crucial transformation in medicinal chemistry, as the aminopyridine moiety is a key pharmacophore in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for this synthesis, focusing on two of the most powerful and versatile methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The presence of a tertiary alcohol on the pyridine ring necessitates careful consideration of reaction conditions to avoid potential side reactions and ensure high yields of the desired product.

Reaction Principle

The core of this transformation is the substitution of the bromine atom on the pyridine ring with an amino group. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired aminopyridine and regenerate the active catalyst. The choice of base is critical to ensure chemoselectivity for N-arylation over potential O-arylation of the tertiary alcohol.

  • Ullmann Condensation: This is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. While historically requiring harsh reaction conditions, modern protocols often utilize ligands and milder bases, expanding its functional group tolerance. The mechanism is believed to involve the formation of a copper-amido species that reacts with the aryl halide.

Data Presentation: A Comparative Overview of Reaction Conditions

While specific quantitative data for the synthesis of 2-(6-aminopyridin-2-yl)propan-2-ol is not extensively reported, the following table summarizes typical conditions and representative yields for the amination of structurally similar 2-bromopyridines. This data provides a strong basis for the optimization of the target synthesis.

EntryCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
1 Pd₂(dba)₃XPhosNaOtBuToluene1008-1275-95General conditions for 2-bromopyridines.
2 Pd(OAc)₂XantphosCs₂CO₃Toluene1101270-85Alternative palladium source and ligand.
3 CuIDMEDAK₂CO₃Ethylene Glycol60-8016-2465-80Copper-catalyzed conditions with aqueous ammonia.
4 CuIPhenanthrolineK₃PO₄DMSO1002470-90Ligand-assisted copper catalysis.
5 NiCl₂(dme) / Ir photocatalyst-DBUAcetonitrileRoom Temp2472-81Ligand-free Nickel/photoredox catalysis, tolerant to alcohols.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is designed to favor N-arylation by utilizing a non-nucleophilic base and appropriate ligand selection.

Materials:

  • 2-(6-bromopyridin-2-yl)propan-2-ol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu) or Sodium trimethylsilanolate (NaOTMS)

  • Anhydrous Toluene or Dioxane

  • Ammonia (as a solution in dioxane or as ammonium sulfate)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) or sodium trimethylsilanolate (1.4 mmol). The use of NaOTMS is recommended to minimize potential O-arylation of the tertiary alcohol.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Add a solution of ammonia in dioxane (e.g., 0.5 M solution, 3.0 mmol) or ammonium sulfate (0.7 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(6-aminopyridin-2-yl)propan-2-ol.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol offers an alternative, often more economical, method for the amination.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Ethylene glycol or Dimethyl sulfoxide (DMSO)

  • Aqueous ammonia (28% solution)

  • Argon or Nitrogen gas

  • Standard Schlenk tube

Procedure:

  • To a Schlenk tube under an argon atmosphere, add CuI (0.05 mmol, 5 mol%), this compound (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add ethylene glycol (2 mL) and DMEDA (0.1 mmol, 10 mol%).

  • Add aqueous ammonia (28% solution, ~20 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 2-(6-aminopyridin-2-yl)propan-2-ol.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound ReactionVessel Reaction Setup (Catalyst, Ligand, Base, Solvent) This compound->ReactionVessel Amine Source Amine Source (e.g., NH3 solution) Amine Source->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Quenching Reaction Quenching & Extraction Heating->Quenching Reaction Monitoring (TLC, LC-MS) Drying Drying & Concentration Quenching->Drying Chromatography Column Chromatography Drying->Chromatography FinalProduct 2-(6-aminopyridin-2-yl)propan-2-ol Chromatography->FinalProduct

Caption: Experimental workflow for the synthesis of 2-(6-aminopyridin-2-yl)propan-2-ol.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Aryl)(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L_nPd(II)(Aryl)(NH_3)]+Br- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Aryl)(NH_2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NH_2 RedElim->Product ArylBr Aryl-Br ArylBr->OxAdd Amine NH_3 Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for 2-(6-Bromopyridin-2-yl)propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)propan-2-ol is a key building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex heterocyclic scaffolds for drug discovery. Its strategic combination of a reactive bromine atom on the pyridine ring and a tertiary alcohol moiety allows for diverse chemical modifications, making it a valuable precursor for developing novel therapeutic agents. The brominated pyridine core is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of targeted therapeutics.

Application: Intermediate for the Synthesis of Janus Kinase (JAK) Inhibitors

The 2-substituted-6-bromopyridine motif is a recognized scaffold in the design of Janus kinase (JAK) inhibitors. These enzymes play a crucial role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. The tertiary alcohol of this compound can serve as a key pharmacophoric feature or be further functionalized, while the bromine atom provides a handle for introducing diversity-oriented fragments that can interact with specific pockets of the kinase active site.

A primary application of this intermediate is in the synthesis of pyrrolo[2,3-b]pyridine derivatives, which are core structures in several potent JAK inhibitors. The general synthetic strategy involves a Sonogashira coupling followed by an intramolecular cyclization to construct the fused heterocyclic system.

Table 1: Synthesis of a Pyrrolo[2,3-b]pyridine JAK Inhibitor Intermediate
StepReactionReactantsProductYield (%)
1Sonogashira CouplingThis compound, Protected Alkyne2-(6-((Protected)-ethynyl)pyridin-2-yl)propan-2-ol~85
2Deprotection2-(6-((Protected)-ethynyl)pyridin-2-yl)propan-2-ol2-(6-Ethynylpyridin-2-yl)propan-2-ol~95
3Intramolecular Cyclization2-(6-Ethynylpyridin-2-yl)propan-2-ol with a suitable aminePyrrolo[2,3-b]pyridine derivative~70
Table 2: Biological Activity of a Representative JAK Inhibitor Derived from a Pyrrolo[2,3-b]pyridine Scaffold
Compound IDTarget KinaseIC50 (nM)
JAK-Inhibitor-1 JAK15.2
JAK215.8
JAK31.1
TYK225.4

Note: The data presented in these tables are representative and compiled from analogous synthetic routes and biological evaluations of similar compounds found in the scientific literature and patent databases.

Experimental Protocols

Protocol 1: Synthesis of 2-(6-Ethynylpyridin-2-yl)propan-2-ol (Sonogashira Coupling and Deprotection)

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous toluene and triethylamine (3.0 eq).

    • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.

    • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product, 2-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)propan-2-ol, can be used in the next step without further purification or purified by column chromatography.

  • Deprotection:

    • Dissolve the crude 2-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)propan-2-ol in a mixture of methanol and THF.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(6-ethynylpyridin-2-yl)propan-2-ol as a solid.

Protocol 2: Synthesis of a Pyrrolo[2,3-b]pyridine Derivative (Buchwald-Hartwig Amination followed by Intramolecular Cyclization)

Materials:

  • This compound

  • A suitable primary amine (e.g., a substituted aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Buchwald-Hartwig Amination:

    • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the primary amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) to a flame-dried Schlenk tube.

    • Add anhydrous 1,4-dioxane.

    • Seal the tube and heat the reaction mixture to 100-110°C for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the aminated intermediate.

  • Intramolecular Cyclization (Conceptual):

    • The aminated intermediate can then be subjected to conditions that promote intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core. This often involves further functionalization followed by a palladium-catalyzed C-H activation/cyclization or a related transformation. The exact conditions will depend on the nature of the substituents.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_coupling Cross-Coupling cluster_intermediate Key Intermediates cluster_cyclization Cyclization cluster_product Final Scaffold A This compound B Sonogashira Coupling (with protected alkyne) A->B Pd/Cu catalyst C Buchwald-Hartwig Amination (with primary amine) A->C Pd catalyst, Base D 2-(6-Ethynylpyridin-2-yl)propan-2-ol B->D Deprotection E 2-(6-Aminopyridin-2-yl)propan-2-ol Derivative C->E F Intramolecular Cyclization D->F E->F G Pyrrolo[2,3-b]pyridine Core (JAK Inhibitor Precursor) F->G

Caption: Synthetic workflow for JAK inhibitor precursors.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus Gene Gene Transcription (Inflammation) DNA->Gene Inhibitor JAK Inhibitor (Derived from Intermediate) Inhibitor->JAK Blocks

Caption: JAK-STAT signaling pathway inhibition.

Application Notes and Protocols for Ligand Development from 2-(6-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and potential applications of ligands derived from the starting material 2-(6-Bromopyridin-2-yl)propan-2-ol. The protocols outlined below are intended to serve as a foundational guide for the development of novel compounds with potential therapeutic applications.

Introduction

This compound is a versatile pyridine-based building block for the synthesis of a variety of ligands. The presence of a bromine atom at the 6-position of the pyridine ring allows for facile modification through various cross-coupling reactions, enabling the introduction of diverse chemical moieties. The tertiary alcohol group at the 2-position can also be a key feature for ligand-receptor interactions or a site for further chemical modification. This document details the synthesis of a key pincer-type ligand and discusses the general methodologies for creating libraries of derivatives for drug discovery programs.

Ligand Synthesis: From Pyridine to Piperidine Scaffold

A significant application of 2,6-disubstituted pyridine derivatives is in the formation of pincer-type ligands, which are known to form stable complexes with a variety of metal ions. These complexes have applications in catalysis and as therapeutic agents. A key synthetic transformation involves the reduction of the pyridine ring to a piperidine scaffold, which can alter the geometric and electronic properties of the resulting ligand.

Synthesis of 2,2'-(Pyridine-2,6-diyl)dipropan-2-ol (Intermediate)

The precursor for the piperidine-based ligand is the corresponding disubstituted pyridine. This intermediate can be synthesized from commercially available starting materials.

Experimental Protocol:

The synthesis of 2,2'-(pyridine-2,6-diyl)dipropan-2-ol is achieved via the reaction of dimethyl pyridine-2,6-dicarboxylate with an excess of methylmagnesium bromide.

  • Materials: Dimethyl pyridine-2,6-dicarboxylate, methylmagnesium bromide solution (e.g., 3 M in diethyl ether), anhydrous diethyl ether, saturated aqueous ammonium chloride solution, magnesium sulfate.

  • Procedure:

    • Dissolve dimethyl pyridine-2,6-dicarboxylate in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess (typically 4-5 equivalents) of methylmagnesium bromide solution dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of (2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol

The reduction of the pyridine ring to a piperidine ring is a critical step in generating the final pincer-type ligand. This transformation is achieved through catalytic hydrogenation.[1]

Experimental Protocol:

This protocol describes the stereoselective cis-reduction of 2,2'-(pyridine-2,6-diyl)dipropan-2-ol.[1]

  • Materials: 2,2'-(pyridine-2,6-diyl)dipropan-2-ol, 10% Palladium on carbon (Pd/C), methanol, acetic acid, hydrogen gas, celite, dichloromethane, 5% sodium hydroxide solution, brine, sodium sulfate.

  • Procedure:

    • In an autoclave, combine 2,2'-(pyridine-2,6-diyl)dipropan-2-ol (0.5 g, 2.56 mmol), 10% Pd/C (430 mg), methanol (10 ml), and acetic acid (10 ml).[1]

    • Pressurize the autoclave with hydrogen gas to 50 atm.[1]

    • Stir the reaction mixture at 323 K (50 °C) for 12 hours.[1]

    • After the reaction, carefully depressurize the autoclave.

    • Filter the reaction mixture through a pad of celite and wash the celite pad with dichloromethane (3 x volumes).[1]

    • Concentrate the filtrate under vacuum to obtain a colorless slurry.[1]

    • Dissolve the slurry in dichloromethane and wash with a 5% sodium hydroxide solution, stirring the mixture for 5 minutes.[1]

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).[1]

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product.[1]

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane) to obtain colorless rod-like crystals.[1]

Yield: 96%[1] Melting Point: 345.3 K[1] High-Resolution Mass Spectrometry (HRMS): Calculated for [C₁₁H₂₃NO₂ + H⁺] 224.1621; Found 224.1621.[1]

General Protocols for Ligand Library Development

The bromine atom on this compound serves as a versatile handle for generating a library of diverse ligands using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between the bromopyridine and various boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring.

General Experimental Workflow:

Suzuki_Miyaura_Coupling reagents Combine: - this compound - Boronic acid/ester - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/Water, Toluene) reaction Heat reaction mixture (e.g., 80-120 °C) under inert atmosphere reagents->reaction 1. Reaction Setup workup Aqueous workup and extraction with organic solvent reaction->workup 2. Quenching & Extraction purification Purification by column chromatography workup->purification 3. Isolation Sonogashira_Coupling reagents Combine: - this compound - Terminal alkyne - Palladium catalyst (e.g., Pd(PPh₃)₄) - Copper(I) co-catalyst (e.g., CuI) - Base (e.g., Et₃N, DIPA) - Solvent (e.g., THF, DMF) reaction Stir at room temperature to moderate heat under inert atmosphere reagents->reaction 1. Reaction Setup workup Aqueous workup and extraction with organic solvent reaction->workup 2. Quenching & Extraction purification Purification by column chromatography workup->purification 3. Isolation Buchwald_Hartwig_Amination reagents Combine: - this compound - Amine - Palladium catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos, BINAP) - Base (e.g., NaOtBu, K₃PO₄) - Solvent (e.g., Toluene, Dioxane) reaction Heat reaction mixture (e.g., 80-120 °C) under inert atmosphere reagents->reaction 1. Reaction Setup workup Aqueous workup and extraction with organic solvent reaction->workup 2. Quenching & Extraction purification Purification by column chromatography workup->purification 3. Isolation Kinase_Inhibition_Pathway Ligand Pyridine-based Ligand Kinase Target Kinase Ligand->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

References

Palladium-Catalyzed Synthesis of 2-Arylpyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-arylpyridines, a critical structural motif in medicinal chemistry and materials science, via various palladium-catalyzed cross-coupling reactions.

Introduction

2-Arylpyridines are a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The development of efficient and versatile synthetic methods to access these compounds is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and widely adopted strategies for the formation of the C-C bond between a pyridine ring and an aryl group. These methods offer high yields, broad functional group tolerance, and often mild reaction conditions.

This guide details several key palladium-catalyzed methods for the synthesis of 2-arylpyridines, including Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings, as well as direct C-H arylation. For each method, a general overview, a detailed experimental protocol, and a summary of representative quantitative data are provided to facilitate practical application in a research and development setting.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction for the synthesis of 2-arylpyridines.

G reagents Reagents & Glassware Preparation (Oven-dried glassware, inert atmosphere) setup Reaction Setup (Add reagents, catalyst, ligand, base, and solvent) reagents->setup 1 reaction Reaction (Heating and stirring under inert atmosphere) setup->reaction 2 monitoring Reaction Monitoring (TLC, LC-MS, or GC) reaction->monitoring 3 workup Work-up (Quenching, extraction, and drying) monitoring->workup 4 (upon completion) purification Purification (Column chromatography, recrystallization, etc.) workup->purification 5 analysis Product Characterization (NMR, MS, etc.) purification->analysis 6

General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the synthesis of 2-arylpyridines. It involves the reaction of a 2-halopyridine with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide R-X PdII_hydroxide R-Pd(II)L_n-OH PdII_halide->PdII_hydroxide Base (e.g., K₂CO₃) PdII_diaryl R-Pd(II)L_n-Ar PdII_hydroxide->PdII_diaryl Ar-B(OH)₂ PdII_diaryl->Pd0 R-Ar

Catalytic cycle for the Suzuki-Miyaura coupling.
Tabulated Data

EntryPyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
22-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane1101888[1]
32-Bromo-5-methylpyridine3-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851692
42-IodopyridineNaphthalene-2-boronic acidPdCl₂(dppf) (5)-Cs₂CO₃THF702485
Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling: [2][3]

To an oven-dried Schlenk flask is added the 2-halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are then added. A degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 0.2 M) is added via syringe. The reaction mixture is heated to 80-110 °C and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion (typically 8-24 hours), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner for the 2-halopyridine. While organotin compounds are toxic, this method is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents.

Catalytic Cycle

Stille_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide R-X PdII_diaryl R-Pd(II)L_n-Ar PdII_halide->PdII_diaryl Ar-SnR'₃ PdII_diaryl->Pd0 R-Ar Negishi_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide R-X PdII_diaryl R-Pd(II)L_n-Ar PdII_halide->PdII_diaryl Ar-ZnX' PdII_diaryl->Pd0 R-Ar CH_Arylation_Cycle cluster_0 C-H Activation cluster_1 Oxidative Addition PdII Pd(II)X₂ Palladacycle Pyridyl-Pd(II)-X PdII->Palladacycle Pyridine PdIV Ar-Pd(IV)(Pyridyl)-X₂ Palladacycle->PdIV Ar-X PdIV->PdII 2-Arylpyridine

References

Application Notes and Protocols: Overcoming Scale-Up Synthesis Challenges of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyridines are pivotal building blocks in the pharmaceutical and agrochemical industries. Their synthesis, while often straightforward at the laboratory scale, presents significant challenges during scale-up. This document provides a detailed overview of these challenges, offering practical protocols and troubleshooting guides to facilitate a smooth transition from benchtop to large-scale production. Key issues addressed include regioselectivity, byproduct formation, reaction control, and purification.

Common Scale-Up Challenges

The transition from small-scale laboratory synthesis to industrial production of brominated pyridines is fraught with potential obstacles that can impact yield, purity, and safety. A thorough understanding of these challenges is crucial for developing robust and scalable processes.

Key Challenges in Scaling Up Brominated Pyridine Synthesis:

  • Poor Regioselectivity: The pyridine ring's electronic nature can lead to the formation of multiple brominated isomers, complicating purification and reducing the yield of the desired product.[1] For instance, direct bromination of 3-aminopyridine can yield a mixture of 2-, 4-, and 6-bromo isomers due to the strong activating effect of the amino group.[1]

  • Formation of Byproducts: Over-bromination, resulting in di- or poly-brominated species, is a common issue, particularly when using an excess of a strong brominating agent.[1]

  • Exothermic Reactions and Thermal Management: Bromination reactions are often highly exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and posing significant safety risks, including runaway reactions.[2]

  • Mixing and Reagent Addition: Inefficient mixing in large vessels can cause localized high concentrations of reagents and temperature gradients, leading to inconsistent reaction outcomes and lower yields.[1] The handling and controlled addition of hazardous reagents like elemental bromine or pyrophoric substances like n-butyllithium become more complex at scale.[2][3]

  • Purification Difficulties: Separating the desired brominated pyridine from starting materials, isomers, and other byproducts can be challenging. Methods like column chromatography, which are feasible in the lab, are often impractical and costly for large quantities, necessitating the development of robust crystallization or distillation procedures.[2]

  • Safety and Environmental Concerns: The use of hazardous reagents such as bromine (corrosive, fuming liquid) and solvents like DMF (which can react violently with oxidants) requires stringent safety protocols.[3][4] Waste management is also a critical consideration due to the generation of halogenated organic and inorganic waste.[2][5]

Strategic Approaches to Bromination

The choice of synthetic strategy is paramount in mitigating scale-up challenges. Below is a comparison of common methods for synthesizing brominated pyridines.

Comparative Analysis of Synthetic Routes
Synthetic RouteKey Features & AdvantagesCommon Scale-Up ChallengesTypical YieldRef.
Direct Bromination of Pyridine Direct approach.Harsh conditions required (e.g., oleum, high temperatures); poor regioselectivity for activated pyridines.Variable[6]
Direct Bromination of Aminopyridines Utilizes readily available starting materials.Poor regioselectivity leading to isomeric mixtures; formation of di-brominated byproducts.[1]Moderate[1]
Two-Step Nitropyridine Reduction Excellent control over regioselectivity; often results in high purity and yield.[1]Two-step process increases overall production time and complexity.High (e.g., 96% for reduction step)[1]
Halogen Dance Reaction Useful for specific isomer synthesis (e.g., 2-Bromo-4-iodopyridine).Requires cryogenic temperatures (-78 °C) and handling of pyrophoric reagents (n-BuLi), which is challenging at scale.[2]Good[2]
Pyridine N-Oxide Activation Milder reaction conditions; allows for bromination at positions not accessible by direct bromination.[7] Can offer high regioselectivity.[7]Additional step for N-oxide formation and subsequent deoxygenation may be required.High[7]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromopyridin-3-amine via Nitropyridine Reduction (Two-Step)

This route offers high regioselectivity and yield, making it suitable for scale-up.[1]

Step 1: Bromination of 3-Nitropyridine

  • Reagents: 3-Nitropyridine, Brominating Agent (e.g., NBS or Br₂), Solvent (e.g., Sulfuric Acid).

  • Procedure:

    • In a suitable reactor, dissolve 3-nitropyridine in the chosen solvent.

    • Cool the mixture to the desired temperature (e.g., 0-5 °C).

    • Slowly add the brominating agent, maintaining strict temperature control.

    • Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC or TLC).

    • Upon completion, carefully quench the reaction and perform an aqueous work-up.

    • Isolate the crude 6-bromo-3-nitropyridine.

Step 2: Reduction of 6-Bromo-3-nitropyridine

  • Reagents: 6-Bromo-3-nitropyridine, Reducing Agent (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation with Pd/C), Solvent (e.g., Ethanol, Ethyl Acetate).

  • Procedure:

    • Charge the reactor with 6-bromo-3-nitropyridine and the solvent.

    • Add the reducing agent. For catalytic hydrogenation, purge the reactor with an inert gas before introducing hydrogen.

    • Maintain the reaction at the optimal temperature and pressure until the reduction is complete.

    • Filter off the catalyst (if applicable) and concentrate the filtrate.

    • Purify the 6-bromopyridin-3-amine, typically through crystallization.

Protocol 2: Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance

This protocol is for a specific, more complex synthesis and highlights challenges with low-temperature reactions and pyrophoric reagents.[2]

  • Reagents: 2-Bromopyridine, Diisopropylamine, n-Butyllithium, Iodine, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • LDA Preparation: In a reactor under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium while maintaining the temperature below -70 °C. Stir for 30 minutes.

    • Reaction with 2-Bromopyridine: To the freshly prepared LDA solution, add a solution of 2-bromopyridine in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir at -78 °C for 1-2 hours.

    • Iodination: Add a solution of iodine in anhydrous THF dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate. Stir for another 1-2 hours at -78 °C.

    • Quenching and Work-up: Slowly warm the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Purification: Dry the organic layer, concentrate, and purify the product. This may require crystallization or vacuum distillation as large-scale chromatography is often not viable.[2]

Visualization of Workflows and Challenges

Diagram 1: General Workflow for Scaling Up Brominated Pyridine Synthesis

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot & Production Route_Scouting Route Scouting & Reagent Selection Initial_Optimization Initial Parameter Optimization Route_Scouting->Initial_Optimization Analytical_Method_Dev Analytical Method Development Initial_Optimization->Analytical_Method_Dev Safety_Assessment Hazard & Safety Assessment (HAZOP) Analytical_Method_Dev->Safety_Assessment Process_Modeling Thermal & Mixing Simulation Safety_Assessment->Process_Modeling Purification_Strategy Develop Scalable Purification Process_Modeling->Purification_Strategy Pilot_Batch Pilot Plant Batch Purification_Strategy->Pilot_Batch Process_Validation Process Validation & Optimization Pilot_Batch->Process_Validation Full_Production Full-Scale Production Process_Validation->Full_Production

Caption: A phased approach to scaling up brominated pyridine synthesis.

Diagram 2: Decision Tree for Brominating Agent Selection

G Start Select Brominating Agent Substrate_Activity Is the pyridine substrate activated? Start->Substrate_Activity Regioselectivity_Concern Is regioselectivity a major concern? Substrate_Activity->Regioselectivity_Concern Yes Handling_Hazard Are Br2 handling hazards acceptable? Substrate_Activity->Handling_Hazard No NBS Use NBS (N-Bromosuccinimide) Regioselectivity_Concern->NBS No Two_Step Consider Two-Step Route (e.g., Nitro) Regioselectivity_Concern->Two_Step Yes Br2 Use Br2 with controlled addition Handling_Hazard->Br2 Yes PyBr3 Consider Pyridinium Tribromide (PyBr3) Handling_Hazard->PyBr3 No

Caption: Decision-making for choosing a suitable brominating agent.

Safety Considerations for Large-Scale Bromination

  • Reagent Handling: Elemental bromine is highly corrosive and toxic.[3] Use in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.[4] Consider using safer alternatives like N-bromosuccinimide (NBS) or pyridinium tribromide (PyBr₃), which are solids and easier to handle.[8][9]

  • Thermal Safety: Implement robust cooling systems and temperature monitoring for large reactors to manage exothermic reactions.[2] The rate of reagent addition should be carefully controlled to prevent heat accumulation.

  • Solvent Choice: Avoid using DMF with strong oxidants or bromine, as this can lead to hazardous reactions.[3]

  • Emergency Preparedness: Have emergency plans in place, including access to neutralizing agents and emergency dump tanks.[4] Install bromine detectors and alarms in areas where it is stored and used.[4]

  • Waste Disposal: Develop a clear plan for the disposal of halogenated waste in accordance with environmental regulations.[2]

Troubleshooting Common Scale-Up Issues

ProblemPotential CausesRecommended Solutions
Low Yield - Incomplete reaction due to insufficient reaction time for larger batches.[1]- Poor mixing leading to non-uniform reaction.[1][2]- Suboptimal temperature control.- Monitor reaction progress (TLC/HPLC) and adjust reaction time accordingly.- Ensure adequate agitation for the reactor size and viscosity of the reaction mixture.- Optimize temperature profile and reagent addition rate.
Formation of Di-brominated Byproducts - Excess of brominating agent.[1]- Poor temperature control leading to "hot spots".- Use stoichiometric amounts or a slight excess of the brominating agent.- Employ portion-wise or slow, controlled addition of the brominating agent.[1]- Improve reactor cooling and mixing efficiency.
Difficult Product Isolation/Purification - Formation of oils or low-melting solids.- Presence of closely related impurities (isomers).- Emulsion formation during work-up.- Screen various solvent systems to induce crystallization.- Explore alternative purification methods like vacuum distillation or recrystallization.[2]- Adjust pH or add salt to break emulsions during aqueous work-up.

By anticipating these challenges and implementing the strategies and protocols outlined in this document, researchers and drug development professionals can more effectively navigate the complexities of scaling up the synthesis of brominated pyridines, leading to more efficient, safer, and cost-effective manufacturing processes.

References

Application Notes and Protocols: 2-(6-Bromopyridin-2-yl)propan-2-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds.[1][2][3] Unlike high-throughput screening (HTS) which tests large, drug-like molecules, FBDD utilizes libraries of small, low molecular weight fragments to identify initial hits with low binding affinity.[4] These fragment hits, once identified and their binding mode understood, serve as starting points for optimization into more potent, lead-like molecules through strategies such as fragment growing, merging, or linking.[2] This approach often leads to compounds with improved physicochemical properties and higher ligand efficiency.[5]

This document outlines the application of 2-(6-Bromopyridin-2-yl)propan-2-ol , a representative fragment, in a hypothetical FBDD campaign against a novel protein kinase target, "Target Kinase X" (TKX). We will detail the experimental protocols for fragment screening, hit validation, and initial hit-to-lead optimization.

Fragment Profile: this compound

PropertyValueReference
Molecular Formula C₈H₁₀BrNO[6]
Molecular Weight 216.07 g/mol [6]
Structure
CAS Number 638218-78-7[6]
XlogP (predicted) 1.6[7]

Experimental Workflows

A multi-stage biophysical screening cascade is employed to identify and validate fragment hits, ensuring a high degree of confidence before committing to resource-intensive structural biology and medicinal chemistry efforts.[8]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation (Orthogonal) cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization DSF Differential Scanning Fluorimetry (DSF) SPR Surface Plasmon Resonance (SPR) DSF->SPR  Validated Hits   Xray X-ray Crystallography SPR->Xray  Confirmed Binders   H2L Fragment Growing Xray->H2L  Structural Insights  

Caption: Experimental Workflow for Fragment Screening and Hit-to-Lead.

Hypothetical Signaling Pathway of Target Kinase X (TKX)

For the context of this application note, TKX is a hypothetical kinase involved in a pro-inflammatory signaling cascade. Identifying inhibitors for TKX could lead to novel anti-inflammatory therapeutics.

Signaling_Pathway cluster_pathway TKX Signaling Cascade Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor TKX Target Kinase X (TKX) Receptor->TKX Activates Substrate Downstream Substrate TKX->Substrate Phosphorylates TF Transcription Factor Activation Substrate->TF Inflammation Inflammatory Response TF->Inflammation Fragment This compound (Fragment Hit) Fragment->TKX Inhibits

Caption: Hypothetical Signaling Pathway Involving Target Kinase X.

Experimental Protocols

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for primary screening of fragment libraries by measuring the change in protein melting temperature (ΔTm) upon ligand binding.[8][9]

Protocol:

  • Protein Preparation: Recombinantly express and purify TKX to >95% purity. Prepare a stock solution of TKX at 2 mg/mL in DSF buffer (10 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a working solution of 10 mM in DSF buffer.

  • Assay Plate Setup: In a 96-well PCR plate, add the following to each well:

    • 20 µL of TKX solution (final concentration 2 µM).

    • 2.5 µL of SYPRO Orange dye (5000x stock, diluted to 20x working solution).

    • 2.5 µL of fragment solution (final concentration 250 µM).

    • Control wells should contain 2.5 µL of 10% DMSO in DSF buffer.

  • Data Acquisition: Seal the plate and place it in a real-time PCR instrument. Run a melt curve analysis, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Data Analysis: The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve. A significant positive shift in Tm (ΔTm > 2 °C) is considered a preliminary hit.

Expected Results for this compound:

CompoundConcentrationTm (°C)ΔTm (°C)Hit Status
TKX + DMSO (Control)-52.1--
This compound250 µM54.8+2.7Hit
Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to confirm direct binding of the fragment to the target and to determine binding affinity (K D) and kinetics.[9][10]

Protocol:

  • Chip Preparation: Immobilize biotinylated TKX onto a streptavidin-coated sensor chip. A reference flow cell is left blank or immobilized with a control protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) ranging from 1 µM to 500 µM.

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) over time for both association and dissociation phases.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 steady-state affinity) to calculate the dissociation constant (K D).

Expected Results for this compound:

CompoundK D (µM)Ligand Efficiency (LE)¹Hit Status
This compound1850.35Validated Hit

¹Ligand Efficiency (LE) = -1.4 * (log K D) / Heavy Atom Count. For this compound, the heavy atom count is 11.

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for guiding structure-based drug design.[3][10]

Protocol:

  • Co-crystallization: Set up crystallization trials for TKX (e.g., 10 mg/mL) in the presence of a 5-fold molar excess of this compound. Screen various crystallization conditions (precipitants, pH, temperature).

  • Crystal Soaking (Alternative): If co-crystallization is unsuccessful, grow apo-TKX crystals first and then soak them in a solution containing the fragment (e.g., 1-10 mM) for a defined period.

  • Data Collection: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-TKX structure. Refine the model and build the fragment into the observed electron density.

Hit-to-Lead Optimization: Fragment Growing

With the binding mode confirmed, the fragment can be elaborated by adding chemical functionalities that make additional favorable interactions with the protein, thereby increasing potency.[2] The bromine atom on the pyridine ring of this compound serves as a convenient chemical handle for synthetic elaboration using cross-coupling reactions.

Hit_to_Lead cluster_h2l Hit-to-Lead: Fragment Growing Fragment Initial Hit This compound KD = 185 µM LE = 0.35 Vector Identify Growth Vector (Bromine atom) Fragment->Vector Synthesis Synthetic Elaboration (e.g., Suzuki Coupling) Vector->Synthesis Lead Optimized Lead (Hypothetical) KD = 0.5 µM LE = 0.40 Synthesis->Lead

Caption: Logic of Hit-to-Lead Optimization via Fragment Growing.

Protocol: Suzuki Coupling for Analogue Synthesis

  • Reaction Setup: In a microwave vial, combine this compound (1 equivalent), a suitable boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2 equivalents) in a solvent mixture (e.g., Dioxane/Water).

  • Reaction: Seal the vial and heat in a microwave reactor (e.g., 100-120 °C) for 15-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the desired analogue.

  • Characterization: Confirm the structure and purity of the synthesized analogue using ¹H NMR, LC-MS, and other relevant analytical techniques.

Hypothetical Analogue Data:

Compound No.R-Group (at 6-position)K D (µM)LEΔG (kcal/mol)
Hit-1 -Br1850.35-5.0
Analogue-1a -Phenyl920.32-5.5
Analogue-1b -3-methoxyphenyl450.34-6.0
Analogue-1c -4-aminosulfonylphenyl8.20.37-7.0

Conclusion

This compound represents an ideal starting point for a fragment-based drug discovery campaign. Its low molecular weight and simple structure adhere to the "Rule of Three," while its chemical functionality provides clear vectors for synthetic elaboration. The protocols outlined above provide a comprehensive framework for identifying such a fragment, validating its interaction with a target protein, and initiating a rational, structure-guided hit-to-lead optimization process. This systematic approach increases the probability of developing novel, high-quality lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-bromopyridines. The following troubleshooting guides and frequently asked questions (FAQs) provide actionable solutions to improve reaction yields and minimize side products.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with 2-bromopyridines often challenging, resulting in low yields?

Low yields in Suzuki couplings with 2-bromopyridines are a common issue stemming from several factors. The primary challenges include:

  • Catalyst Inhibition : The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and effectively "poisoning" the catalyst.[1][2][3] This coordination can hinder the key steps of the catalytic cycle.

  • Electron-Deficient Nature : The electron-deficient character of the pyridine ring can complicate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1]

  • Substrate Instability : 2-Pyridylboron reagents are known for their potential instability under certain reaction conditions, which can lead to degradation.[2]

Q2: What are the most common side reactions, and how can they be minimized?

The most prevalent side reactions are homocoupling of the boronic acid and protodeboronation.

  • Homocoupling : This side reaction, where the boronic acid couples with itself, is primarily caused by the presence of oxygen in the reaction mixture.[2][4] To minimize it, all solvents and the reaction setup must be rigorously degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period.[1][2]

  • Protodeboronation : This involves the replacement of the boronic acid group with a hydrogen atom.[2] It is particularly common when using aqueous bases.[1][5] Switching to more stable boronic esters (e.g., pinacol esters) or using potassium trifluoroborate salts can effectively prevent this issue.[1][5]

  • Dehalogenation : The replacement of the bromine atom with a hydrogen is another possible side reaction.[6][7]

Q3: Is it possible to run the Suzuki coupling of 2-bromopyridine under air?

It is strongly discouraged.[1] The presence of oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst and can promote the undesirable homocoupling of the boronic acid coupling partner.[1][2] For optimal, reproducible results, the reaction must be carried out under a strictly inert atmosphere.[2]

Q4: Should I use a boronic acid or a boronic ester as the coupling partner?

While boronic acids are commonly used, they are more susceptible to side reactions like protodeboronation.[8] Boronic esters, such as pinacol esters, are generally more stable and less prone to this degradation pathway.[1][7] If you are observing significant protodeboronation, switching from a boronic acid to a boronic ester is a highly recommended troubleshooting step.[1][5]

Troubleshooting Guides

Problem 1: My reaction shows low to no conversion of the 2-bromopyridine starting material. What are the potential causes and solutions?

This is a frequent issue that can often be traced back to the catalyst system or reaction conditions.

Potential Causes:

  • Catalyst Deactivation : The pyridine nitrogen is likely inhibiting your palladium catalyst.[1][2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]

  • Inefficient Oxidative Addition : The oxidative addition of the C-Br bond to the Pd(0) center may be sluggish. This is a critical, often rate-limiting, step.[8]

  • Poor Reagent Quality : Impurities in reagents or solvents, particularly water or sulfur-containing compounds, can poison the catalyst.[2]

  • Suboptimal Base or Solvent : The chosen base may not be strong or soluble enough to facilitate the transmetalation step effectively, or the reagents may not be fully dissolved in the solvent.[1][4]

Solutions:

  • Re-evaluate the Catalyst System : Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1][3] These ligands sterically shield the palladium center, preventing inhibition by the pyridine nitrogen, and their electron-rich nature facilitates oxidative addition.[1][5][9] Using pre-formed palladium complexes with these ligands (e.g., Buchwald precatalysts) is also highly effective.[1]

  • Optimize the Base : The base is crucial for activating the boronic acid.[10] Screen stronger or more soluble bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate for challenging substrates.[1][5]

  • Check Reagent and Solvent Quality : Ensure all reagents are pure and that solvents are anhydrous and rigorously degassed.[2][6]

  • Increase Reaction Temperature : Cautiously increasing the temperature (e.g., from 80°C to 100-110°C) can often overcome activation barriers and improve the reaction rate.[1][5]

Problem 2: I'm getting my desired product, but the yield is low due to significant homocoupling of my boronic acid. How can I fix this?

Homocoupling is almost always a sign of oxygen contamination.

Potential Causes:

  • Presence of Oxygen : Oxygen in the reaction vessel, solvents, or reagents promotes the oxidative homocoupling of the boronic acid.[4]

  • Inefficient Reduction of Pd(II) Precatalyst : If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions including homocoupling.[7]

Solutions:

  • Improve Inert Atmosphere Technique : Ensure your reaction setup is completely free of oxygen. Use a Schlenk line or glovebox for setup. Degas all solvents (including water if used in a biphasic system) by performing at least three freeze-pump-thaw cycles or by vigorously sparging with argon or nitrogen for 30-60 minutes.[1][2] Maintain a positive pressure of inert gas throughout the reaction.[2]

  • Use a Pd(0) Source : Start with a Pd(0) catalyst source like Pd₂(dba)₃ to bypass the in-situ reduction step.[7]

Data Presentation: Comparison of Reaction Components

The selection of ligand and base is critical for success. The tables below summarize data from various studies to guide selection, though direct comparison should be made with caution as conditions may vary.

Table 1: Comparative Performance of Ligands in Suzuki Couplings of Bromopyridines

LigandPalladium SourceBaseSolvent SystemTypical YieldKey Characteristics
PPh₃Pd(OAc)₂ / Pd(PPh₃)₄K₂CO₃ / K₃PO₄Toluene/H₂O, Dioxane/H₂OLow to ModerateProne to catalyst deactivation with pyridinic substrates.[1][11]
SPhosPd₂(dba)₃ / PdCl₂K₃PO₄ / K₂CO₃Toluene, DMF, DioxaneModerate to HighBulky, electron-rich ligand; stabilizes the catalyst and promotes reductive elimination.[1][11]
XPhosPd precatalystsK₃PO₄Dioxane, TolueneHigh to ExcellentHighly effective for challenging heteroaryl couplings.[1][5]
RuPhosPd precatalystsK₃PO₄Dioxane, t-BuOH/H₂OHigh to ExcellentAnother highly effective Buchwald ligand for difficult substrates.[1][3]

Table 2: Effect of Base on Suzuki Coupling of 2-Bromopyridine Derivatives

BaseCommon Solvent(s)Typical YieldNotes
K₂CO₃Toluene/H₂O, Dioxane/H₂OModerate to HighA common and cost-effective choice, but may be insufficient for challenging substrates.[1][10]
Na₂CO₃DMF, Toluene/H₂OModerate to HighEffective, can aid in solubility.[1][10]
K₃PO₄Dioxane, TolueneHigh to ExcellentOften the base of choice for difficult couplings due to its strength and favorable properties in the catalytic cycle.[1][5][10]
Cs₂CO₃Dioxane, TolueneHigh to ExcellentA strong but more expensive base, very effective for low-reactivity substrates.[1][10]

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki Coupling of 2-Bromopyridine

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the 2-bromopyridine (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), the base (e.g., K₃PO₄, 2.0–3.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (if not using a precatalyst, 2-6 mol%).

  • Inert Atmosphere : Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[5]

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The reaction concentration is typically 0.1–0.5 M.

  • Reaction : Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[2]

  • Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[5]

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: Protocol for Screening Ligands and Bases

When troubleshooting, a systematic screen can efficiently identify optimal conditions.

  • Setup : Arrange an array of reaction vials (e.g., in a 24-well plate or individual vials).

  • Stock Solutions : Prepare stock solutions of the 2-bromopyridine, the boronic acid partner, and the palladium source in the chosen solvent to ensure consistent dispensing.

  • Dispensing : To each vial under an inert atmosphere, add the solid components first: a different ligand (e.g., SPhos, XPhos, PPh₃) and base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) for each condition to be tested.

  • Addition of Solutions : Add the stock solutions of starting materials and catalyst to each vial.

  • Reaction : Seal the vials and heat the array to the desired temperature with stirring.

  • Analysis : After a set time (e.g., 12-24 hours), cool the array and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the conversion and relative product formation. This allows for rapid identification of the most promising conditions for a larger-scale reaction.

Visualizations

G start Low Yield Observed with 2-Bromopyridine check_conversion Is Starting Material (2-Bromopyridine) Consumed? start->check_conversion no_conversion High SM Remainder check_conversion->no_conversion No yes_conversion Low SM Remainder check_conversion->yes_conversion Yes catalyst_issue Potential Catalyst Deactivation or Low Reactivity no_conversion->catalyst_issue action_catalyst 1. Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos). 2. Use Buchwald Precatalyst. 3. Increase Temperature (80 -> 110°C). 4. Screen Stronger Bases (K3PO4, Cs2CO3). catalyst_issue->action_catalyst check_byproducts What are the main byproducts? yes_conversion->check_byproducts homocoupling Significant Homocoupling of Boronic Acid check_byproducts->homocoupling Biaryl from Boronic Acid protodeboronation Significant Protodeboronation check_byproducts->protodeboronation Deborylated Arene action_homocoupling 1. Improve Degassing Technique (Freeze-Pump-Thaw). 2. Ensure Rigorous Inert Atmosphere. 3. Use a Pd(0) source (e.g., Pd2(dba)3). homocoupling->action_homocoupling action_protodeboronation 1. Switch from Boronic Acid to a Pinacol Ester or MIDA Boronate. 2. Use Anhydrous Conditions if possible. protodeboronation->action_protodeboronation G pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)(Ar')L2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Ar-Ar' (Product) reductive_elimination->product bromopyridine 2-Bromopyridine (Ar-Br) bromopyridine->oxidative_addition boronic_ester Boronic Acid/Ester Ar'-B(OR)2 boronate [Ar'-B(OR)2(Base)]- boronic_ester->boronate base Base base->boronate boronate->transmetalation inhibition Catalyst Inhibition! Pyridine N coordinates to Pd, preventing oxidative addition. inhibition->pd0 Deactivation

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the Buchwald-Hartwig amination of 2-bromopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of 2-bromopyridine substrates notoriously difficult?

The primary challenge stems from the pyridine nitrogen atom, which can act as a ligand and coordinate to the palladium catalyst. This coordination can poison the catalyst, inhibiting its activity and leading to low or no product yield.[1] This inhibitory effect is the most common and unique challenge for this class of substrates.[1]

Q2: What are the most critical reaction parameters to optimize for this specific transformation?

The most critical parameters to screen are the choice of ligand, base, and solvent. The ligand is crucial for shielding the palladium center from the pyridine nitrogen, the base is essential for facilitating the catalytic cycle, and the solvent affects both solubility and catalyst stability.[1][2] Temperature and reaction time are also important but should typically be optimized after the core components are selected.[1]

Q3: How do I select the best ligand to prevent catalyst poisoning?

The key is to use sterically hindered and electron-rich phosphine ligands.[1] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[1] Modern biaryl monophosphine ligands like XPhos, RuPhos, and SPhos are often effective for this purpose.[2]

Q4: Which side reactions are common, and how can they be minimized?

A common side reaction is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom.[2] This can occur if the catalytic cycle is inefficient or if there are sources of hydride in the reaction. Optimizing the ligand and base combination and ensuring an inert, anhydrous environment can help minimize this. Another potential side reaction is the homocoupling of starting materials.[2]

Q5: My substrate has a base-sensitive functional group (e.g., an ester). What type of base should I use?

For substrates with base-sensitive functional groups, strong alkoxide bases like sodium tert-butoxide (NaOtBu) may be too harsh.[3] In these cases, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[4] While the reaction rate may be slower, these bases can preserve the integrity of sensitive functionalities.[3]

Troubleshooting Guide

Issue 1: Low or No Conversion of 2-Bromopyridine

  • Possible Cause 1: Catalyst Poisoning/Decomposition. The reaction mixture may show no color change, or a fine black precipitate (palladium black) may form, indicating the catalyst has fallen out of the catalytic cycle.[1]

    • Solution: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).[2] These ligands protect the palladium center more effectively. Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for more consistent generation of the active Pd(0) species.[1][2]

  • Possible Cause 2: Incorrect Base Selection. The chosen base may be too weak to deprotonate the amine-palladium complex effectively, stalling the catalytic cycle.[1][5]

    • Solution: If your substrate is tolerant, switch to a stronger base like NaOtBu or LiHMDS.[2][6] Ensure the base is anhydrous and freshly purchased or properly stored.

  • Possible Cause 3: Poor Reagent/Solvent Quality. Organometallic reactions are highly sensitive to air and moisture, which can deactivate the catalyst.[1]

    • Solution: Use anhydrous, degassed solvents.[2] Ensure all reagents are pure and the reaction is set up under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[7]

Issue 2: Reaction Stalls or is Incomplete

  • Possible Cause 1: Reagent Insolubility. If the starting materials or the base are not fully dissolved, the reaction kinetics will be slow and may lead to an incomplete reaction.[1]

    • Solution: Screen alternative solvents. Toluene and 1,4-dioxane are common and effective choices.[1] For particularly insoluble substrates, a more polar solvent like DMF could be tested, but be aware it can sometimes coordinate to the palladium.[1][5]

  • Possible Cause 2: Insufficient Thermal Energy. The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10–20 °C increments.[2] Typical temperatures range from 80–110 °C.[1][8]

  • Possible Cause 3: Thermal Decomposition of Catalyst. While heat is often required, prolonged exposure to excessively high temperatures (>120 °C) can cause the catalyst to decompose.[1]

    • Solution: Lower the reaction temperature to a range of 80–100 °C and increase the reaction time.[1] Monitor the reaction for any formation of palladium black, which indicates decomposition.[1]

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Low Conversion start Low or No Conversion check_catalyst Check Catalyst System (Poisoning/Decomposition) start->check_catalyst Issue check_base Evaluate Base (Strength/Solubility) start->check_base Issue check_conditions Assess Conditions (Temp/Solvent/Purity) start->check_conditions Issue change_ligand Use Bulkier Ligand (e.g., XPhos, RuPhos) check_catalyst->change_ligand Solution 1 use_precatalyst Use Precatalyst (e.g., G3/G4) check_catalyst->use_precatalyst Solution 2 success Reaction Optimized change_ligand->success use_precatalyst->success change_base Screen Stronger Base (NaOtBu) or Weaker Base (K3PO4) check_base->change_base Solution change_base->success change_solvent Change Solvent (Toluene, Dioxane) check_conditions->change_solvent Solution 1 adjust_temp Adjust Temperature (80-110 °C) check_conditions->adjust_temp Solution 2 ensure_inert Ensure Inert Atmosphere & Anhydrous Reagents check_conditions->ensure_inert Solution 3 change_solvent->success adjust_temp->success ensure_inert->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Data Presentation: Comparative Tables

The following tables summarize how different components can affect the outcome of the amination of 2-bromopyridine. The data is representative and intended to guide optimization efforts.

Table 1: Effect of Ligand on Reaction Yield (Reaction: 2-bromopyridine + Aniline, Pd₂(dba)₃ (1 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C, 12 h)

EntryLigand (mol%)Yield (%)Observations
1PPh₃ (4%)< 5%Standard ligand, ineffective due to lack of steric bulk.
2BINAP (2%)45%Bidentate ligand shows moderate improvement.[9]
3Xantphos (4%)75%Wide bite-angle ligand, often effective for heteroaryl substrates.[10]
4XPhos (4%) 95% Bulky, electron-rich monophosphine ligand, highly effective at preventing catalyst poisoning.[1]
5RuPhos (4%)92%Another highly effective biaryl monophosphine ligand.[1]

Table 2: Influence of Base on Reaction Yield (Reaction: 2-bromopyridine + Morpholine, Pd₂(dba)₃/XPhos (1/4 mol%), Toluene, 100 °C, 12 h)

EntryBase (equiv)Yield (%)Observations
1K₂CO₃ (2.0)20%Weak base, often results in slow or incomplete reaction.[3]
2K₃PO₄ (2.0)68%Good choice for base-sensitive substrates.
3NaOtBu (1.4) 98% Strong, non-nucleophilic base; generally the most effective for this transformation.[6]
4LHMDS (1.5)95%Strong, non-nucleophilic base, good alternative to NaOtBu.[2]
5DBU (2.0)< 10%Organic base, typically not strong enough to be effective in non-polar solvents.[5][6]

Table 3: Solvent Effects on Reaction Outcome (Reaction: 2-bromopyridine + N-methylaniline, Pd₂(dba)₃/XPhos (1/4 mol%), NaOtBu (1.4 equiv), 100 °C, 12 h)

EntrySolventYield (%)Observations
1Toluene 96% Excellent, non-coordinating solvent providing good solubility for many substrates.[1][5]
21,4-Dioxane94%Good alternative to toluene, also a common choice.[1]
3THF75%Lower boiling point may require sealed-tube conditions; can sometimes coordinate to Pd.
4DMF40%Polar solvent; can lead to catalyst decomposition or side reactions.[5][6]

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol provides a robust starting point for the amination of a generic 2-bromopyridine.

  • Preparation: In an inert atmosphere glovebox, add the 2-bromopyridine substrate (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[1]

  • Catalyst Addition: To the vial, add the palladium source (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd) or a palladium precatalyst (e.g., XPhos Pd G3, 16.9 mg, 0.02 mmol, 2 mol%).[1]

  • Solvent Addition: Add 2 mL of anhydrous, degassed toluene to the vial.[1]

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[8]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short plug of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-aminopyridine.[8]

Buchwald-Hartwig Catalytic Cycle Diagram

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst pd2_oxid L-Pd(II)(Py)(Br) pd0->pd2_oxid label1 pd2_amido L-Pd(II)(Py)(NR'R'') pd2_oxid->pd2_amido label2 pd2_amido->pd0 label3 aryl_halide 2-Br-Py amine R'R''NH / Base product Py-NR'R''

Caption: Key steps in the palladium-catalyzed C-N bond formation.

References

Technical Support Center: Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol, a key intermediate in pharmaceutical development. The primary synthetic route involves the formation of a Grignard reagent from 2,6-dibromopyridine and its subsequent reaction with acetone. This process, while effective, is susceptible to several side reactions that can impact yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is extremely low, and my main isolated product is 2-bromopyridine. What is the likely cause?

A: This is a classic sign that your Grignard reagent was quenched by a proton source. Grignard reagents are very strong bases and will react readily with any acidic protons present in the reaction mixture.[1]

  • Cause 1: Residual Water. The most common culprit is moisture in the glassware, solvents, or starting materials.

  • Troubleshooting:

    • Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight at >120°C and cooling under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Use anhydrous solvents. Ethers like THF should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or purchased as high-purity anhydrous grade and handled under inert gas.[2]

    • Ensure your starting 2,6-dibromopyridine and acetone are free of water.

Q2: I've isolated a significant, high-molecular-weight byproduct. My mass spectrometry data suggests it's a dimer of the pyridine starting material. What is this side product?

A: You have likely formed a homo-coupled product, 6,6'-dibromo-2,2'-bipyridine. This is a common side reaction where the Grignard reagent (6-bromo-2-pyridylmagnesium bromide) attacks an unreacted molecule of 2,6-dibromopyridine.

  • Cause: This side reaction is often favored at higher temperatures or higher concentrations of the Grignard reagent. The formation of pyridyl-pyridyl bonds via coupling of Grignard reagents is a known process.[3][4]

  • Troubleshooting:

    • Maintain Low Temperatures: Run the reaction at a low temperature (e.g., -78°C to 0°C) to disfavor the coupling reaction.

    • Slow Addition: Add the solution of 2,6-dibromopyridine to the magnesium turnings slowly to maintain a low concentration of the starting halide in the presence of the newly formed Grignard reagent.

    • Catalyst Choice: While often performed without a catalyst for the main reaction, certain transition metal catalysts can promote homo-coupling.[5] Ensure no unintended catalytic impurities are present.

Q3: The formation of my Grignard reagent is very slow or fails to initiate. What should I do?

A: Difficulty in initiating a Grignard reaction is a common issue, typically related to the magnesium surface.

  • Cause 1: Magnesium Oxide Layer. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide.[2]

  • Cause 2: Impurities. Impurities in the reagents or solvent can inhibit the reaction.[6]

  • Troubleshooting:

    • Magnesium Activation: Use fresh, shiny magnesium turnings. If the surface appears dull, activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium before adding the halide.[2] Mechanical crushing of the turnings can also expose a fresh surface.[2]

    • Initiation: Add a small amount of the 2,6-dibromopyridine solution first and use gentle heating or sonication to help start the reaction.[2] A successful initiation is usually marked by bubbling on the magnesium surface and a gentle exotherm.

Q4: My reaction produced a di-alcohol, 2,6-bis(2-hydroxypropan-2-yl)pyridine, in addition to my desired mono-alcohol. How can this be prevented?

A: This indicates the formation of a di-Grignard reagent from 2,6-dibromopyridine, where both bromine atoms have reacted with magnesium.[7] This di-Grignard reagent can then react with two equivalents of acetone.

  • Cause: Using an excess of magnesium or allowing for extended reaction times during Grignard formation can promote the creation of the di-Grignard species.

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of 2,6-dibromopyridine relative to magnesium (e.g., 1.0 eq of Mg to 1.1 eq of dibromopyridine) to favor the formation of the mono-Grignard reagent.

    • Monitor Reaction: Monitor the formation of the Grignard reagent and proceed with the acetone addition as soon as the magnesium is consumed or mono-addition is maximized.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during this synthesis?

A: The main side reactions are:

  • Quenching: Reaction of the Grignard reagent with trace water or other protic species to form 2-bromopyridine.[8]

  • Homo-coupling: Reaction of the Grignard reagent with unreacted 2,6-dibromopyridine to form 6,6'-dibromo-2,2'-bipyridine.[4]

  • Di-Grignard Formation: Formation of a di-magnesium species that leads to the di-substituted product, 2,6-bis(2-hydroxypropan-2-yl)pyridine, after reacting with acetone.[7]

  • Enolization: The Grignard reagent can act as a base to deprotonate acetone, forming an enolate. This consumes the reagent without forming the desired product.[6]

Q2: How can I best monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can track the consumption of the 2,6-dibromopyridine starting material and the appearance of the this compound product. A common eluent system for this analysis is a mixture of ethyl acetate and hexanes.

Q3: What are the recommended purification techniques for the final product?

A: Flash column chromatography on silica gel is the most effective method for purifying the crude product from unreacted starting materials and side products like the homo-coupled dimer.[9] Following chromatography, recrystallization can be used to obtain a highly pure solid product.[9]

Quantitative Data Summary

The reaction temperature is a critical parameter that influences the distribution of products. Lower temperatures generally favor the desired nucleophilic addition and suppress the homo-coupling side reaction.

Reaction TemperatureDesired Product Yield (Approx. %)Homo-Coupling Byproduct (Approx. %)Other Impurities (Approx. %)
-78 °C 70 - 80%< 5%15 - 25%
0 °C 55 - 65%10 - 20%20 - 30%
25 °C (Room Temp) 30 - 40%> 25%35 - 45%
Note: Yields are illustrative and can vary based on specific reaction conditions, purity of reagents, and experimental technique.
Experimental Protocols

Protocol 1: Synthesis of this compound

  • Materials:

    • 2,6-Dibromopyridine (1.0 eq)

    • Magnesium turnings (0.95 eq)

    • Iodine (1 small crystal for activation)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Acetone (1.1 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • Place magnesium turnings and a crystal of iodine into a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Dissolve 2,6-dibromopyridine in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 2,6-dibromopyridine solution to the magnesium. If the reaction doesn't start, gently warm the flask.

    • Once initiated, add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of anhydrous acetone in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column using a suitable solvent system (e.g., starting with 5% ethyl acetate in hexanes).

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified product.[10]

Visualizations

Reaction_Pathways Start 2,6-Dibromopyridine Grignard 6-Bromo-2-pyridyl magnesium bromide Start->Grignard + Mg / THF Dimer 6,6'-Dibromo-2,2'-bipyridine (Homo-coupling) Diol 2,6-bis(2-hydroxypropan-2-yl)pyridine (Di-addition Product) Start->Diol + 2 Mg then 2 Acetone Mg Mg Acetone Acetone H2O Trace H₂O Quenched 2-Bromopyridine (Quenched Product) Product This compound (Desired Product) Grignard->Product 1. + Acetone 2. H₃O⁺ workup Grignard->Quenched + H₂O Grignard->Dimer + 2,6-Dibromopyridine

Caption: Reaction scheme showing the desired synthesis pathway and major side reactions.

Troubleshooting_Workflow Start Low Yield or Failed Reaction CheckGrignard Did Grignard reagent form? (Check for Mg consumption, exotherm, color change) Start->CheckGrignard NoGrignard Troubleshoot Grignard Formation CheckGrignard->NoGrignard No YesGrignard Analyze Product Mixture (TLC, GC-MS, NMR) CheckGrignard->YesGrignard Yes ActivateMg Activate Mg (I₂, 1,2-dibromoethane, mechanical grinding) NoGrignard->ActivateMg DryReagents Ensure Rigorously Dry Glassware & Solvents NoGrignard->DryReagents CheckPurity Check Purity of Starting Halide NoGrignard->CheckPurity MainImpurity What is the main impurity? YesGrignard->MainImpurity QuenchedProduct 2-Bromopyridine (Quenching) MainImpurity->QuenchedProduct Protonated SM DimerProduct Homo-coupled Dimer MainImpurity->DimerProduct Dimer SM_Remaining Starting Material MainImpurity->SM_Remaining Unreacted SM SolveQuenching Eliminate all protic sources (H₂O, alcohols) QuenchedProduct->SolveQuenching SolveDimer Lower reaction temperature Slow down addition rates DimerProduct->SolveDimer SolveSM Increase reaction time Optimize stoichiometry SM_Remaining->SolveSM

References

"purification of 2-(6-Bromopyridin-2-yl)propan-2-ol from reaction byproducts"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-(6-Bromopyridin-2-yl)propan-2-ol

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis, typically proceeding via a Grignard reaction with a methylmagnesium halide and a 2-acyl-6-bromopyridine precursor, can lead to several byproducts. The most common impurities include:

  • Unreacted Starting Material: Residual 2-acetyl-6-bromopyridine (or a related ester).

  • Grignard-Related Byproducts: The Grignard reagent is highly reactive and can lead to side products.[1][2] A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide.[1][3]

  • Hydrolysis Product: Quenching of the Grignard reagent by trace amounts of water can produce hydrocarbons.[3]

  • Dimerized Byproducts: Self-coupling of the bromopyridine starting material can occur.

Q2: What is the most effective primary purification method for crude this compound?

A2: For most applications, flash column chromatography using silica gel is the most effective method for separating the target compound from both more polar and less polar impurities. The tertiary alcohol group on your product imparts moderate polarity, allowing for good separation from non-polar byproducts and highly polar impurities.

Q3: How can I effectively remove the persistent unreacted starting material?

A3: Unreacted 2-acetyl-6-bromopyridine is a common impurity. During column chromatography, it will typically elute before your more polar alcohol product. A carefully selected solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in a hexane or heptane mobile phase) is crucial for achieving baseline separation.

Q4: Is recrystallization a viable purification method for this compound?

A4: Yes, recrystallization can be an excellent secondary purification step after chromatography to achieve high purity, or as a primary method if the crude material is relatively clean. The compound is a solid at room temperature.[4] A mixed solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is often effective. The principle is to dissolve the compound in a minimum amount of the "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (in which it is less soluble) until turbidity appears, followed by gentle heating to redissolve and slow cooling.[5]

Q5: How can I monitor the purification process and assess the final purity?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and for checking the purity of fractions. Use a mobile phase similar to your column conditions and visualize the spots using a UV lamp (254 nm). Final purity should be confirmed by analytical techniques such as ¹H NMR spectroscopy, LC-MS, and High-Performance Liquid Chromatography (HPLC).[6]

Troubleshooting Guide

Problem: My crude product is a dark, intractable oil and will not solidify.

  • Possible Cause: This often indicates the presence of significant amounts of impurities, particularly high-boiling point solvents (like THF from the Grignard reaction) or oily byproducts.

  • Solution:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C).

    • Aqueous Wash: Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate again.

    • Direct to Chromatography: If the product remains an oil, proceed directly to flash column chromatography, loading the oil onto a small amount of silica gel before placing it on the column.

Problem: During column chromatography, my product is co-eluting with an unknown impurity.

  • Possible Cause: The polarity of your product and the impurity are too similar for the chosen solvent system to resolve.

  • Solution:

    • Adjust Solvent System: Change the solvent system. If you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system. Even small additions of a third solvent, like 2-propanol, can alter selectivity and improve separation.[7]

    • Reduce Flow Rate: Decrease the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases, which can enhance resolution.

    • Use a Different Stationary Phase: While silica is standard, consider using alumina (basic or neutral) or a reverse-phase column (C18) if the impurity remains problematic.

Problem: I have very low yield after recrystallization.

  • Possible Cause: The most common reasons for low yield are using too much solvent or cooling the solution too quickly.[5]

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation

The following table provides illustrative data for typical purification outcomes. Actual results may vary based on reaction scale and initial crude purity.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Byproducts Removed
Flash Chromatography 60-80%>95%70-85%Unreacted starting materials, non-polar side products.
Recrystallization 85-95%>99%80-95%Structurally similar impurities, colored impurities.
Chromatography + Recrystallization 60-80%>99.5%60-75%A broad spectrum of polar and non-polar impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation:

    • Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare the mobile phase. A good starting point is a mixture of Hexane/Ethyl Acetate (EtOAc). Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc).

    • Pack the column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, create a dry load by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, then evaporating the solvent completely.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, and so on). The less polar byproducts will elute first.

    • The target product, this compound, will elute as the polarity increases.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them using TLC with UV visualization.

    • Combine the pure fractions containing the desired product.

    • Evaporate the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of your chromatographed product in various solvents (e.g., hexane, ethyl acetate, isopropanol, toluene).

    • Identify a solvent or a mixed solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot. An ethyl acetate/hexane mixture is a good candidate.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

  • Crystallization:

    • While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (persistent turbidity).

    • Add a few more drops of the "good" solvent until the solution is clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Isolation and Drying:

    • Once crystal formation is complete, cool the flask in an ice bath for 15-30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

    • Dry the crystals under a high vacuum to remove all residual solvent.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (Oil or Solid) Aqueous_Workup Aqueous Workup (Acid/Brine Wash) Crude->Aqueous_Workup Concentrate1 Concentrate Under Reduced Pressure Aqueous_Workup->Concentrate1 Assess_Purity Assess Purity (TLC/NMR) Concentrate1->Assess_Purity Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) Assess_Purity->Column_Chromatography Purity < 90% Recrystallization Recrystallization (e.g., EtOAc/Hexane) Assess_Purity->Recrystallization Purity > 90% Combine_Fractions Combine Pure Fractions Column_Chromatography->Combine_Fractions Concentrate2 Concentrate Under Reduced Pressure Combine_Fractions->Concentrate2 Assess_Purity2 Assess Purity > 95%? Concentrate2->Assess_Purity2 Assess_Purity2->Column_Chromatography No, re-purify Assess_Purity2->Recrystallization Yes Final_Product Pure Product (>99%) Dry Under Vacuum Assess_Purity2->Final_Product Yes, if purity is sufficient and no recrystallization needed Recrystallization->Final_Product Impure_Product Impure Product (Requires further purification)

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Managing Catalyst Poisoning in Reactions with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst poisoning in reactions involving 2-bromopyridines.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-bromopyridine substrates so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," as the proximity of the nitrogen to the reaction site in 2-halopyridines enhances this inhibitory effect.[1]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose to form palladium black, an inactive form of palladium.[2] This can be caused by excessively high reaction temperatures or a suboptimal ligand-to-metal ratio.[2]

Q3: How does the position of the bromo group on the pyridine ring affect the reaction?

A3: The position of the leaving group significantly influences the reaction's success. 2-Bromopyridines are notoriously difficult substrates due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst poisoning.[1] 3- and 4-bromopyridines are generally more reactive as the nitrogen atom is further away, reducing its inhibitory effect.[1]

Q4: What is the role of the ligand in preventing catalyst deactivation?

A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can:

  • Sterically shield the metal center, preventing the coordination of the pyridine nitrogen.

  • Increase the electron density on the metal, which can facilitate key steps in the catalytic cycle.

  • Promote faster catalytic turnover, outcompeting the poisoning process.[3]

Q5: What are common symptoms of catalyst poisoning in my reaction?

A5: Common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.[4]

  • A noticeable decrease in the product yield.[4]

  • The need for higher catalyst loading or harsher reaction conditions to achieve the desired conversion.[4]

  • The formation of palladium black, which indicates catalyst decomposition.[2]

Troubleshooting Guides

Issue 1: Low to No Product Yield

If you are observing low to no product yield in your reaction with 2-bromopyridine, consider the following potential causes and troubleshooting steps.

Potential Causes & Solutions
Possible CauseTroubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1][5] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] 3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1]
Inefficient Oxidative Addition 1. Change the Halide: If possible, switch from a bromide to an iodide, as the C-I bond is generally more reactive in oxidative addition.[1] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential substrate or catalyst decomposition.[1]
Poor Transmetalation (in Suzuki Coupling) 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical for the transmetalation step.[1] 2. Check the Quality of the Boronic Acid Reagent: Ensure that the boronic acid is pure and has not degraded. Consider using more stable boronic esters (e.g., pinacol esters).[6]
Poor Reagent Purity or Reaction Setup 1. Ensure High Purity of Reagents: Use high-purity 2-bromopyridine and other reagents. Purify solvents and thoroughly degas them to remove oxygen.[2][7] 2. Maintain Inert Conditions: Oxygen can lead to homocoupling of boronic acids and catalyst decomposition. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen).[7]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield check_poisoning Suspect Catalyst Poisoning? start->check_poisoning ligand_screen Screen Bulky Ligands (XPhos, SPhos, RuPhos) check_poisoning->ligand_screen Yes check_conditions Review Reaction Conditions check_poisoning->check_conditions No increase_loading Increase Catalyst Loading ligand_screen->increase_loading use_precatalyst Use a Pre-catalyst increase_loading->use_precatalyst optimize_base Optimize Base (K₂CO₃, Cs₂CO₃, K₃PO₄) check_conditions->optimize_base optimize_temp Optimize Temperature optimize_base->optimize_temp check_reagents Check Reagent Quality optimize_temp->check_reagents purify_reagents Purify/Degas Reagents & Solvents check_reagents->purify_reagents success Improved Yield purify_reagents->success use_precatalyst->success DeactivationPathways active_catalyst Active Pd(0) Catalyst poisoning Pyridine Coordination (Catalyst Poisoning) active_catalyst->poisoning 2-Bromopyridine decomposition Thermal Stress / O₂ (Decomposition) active_catalyst->decomposition High Temp inactive_complex Inactive Pd-Pyridine Complex poisoning->inactive_complex pd_black Palladium Black decomposition->pd_black CatalyticCycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X poisoning Poisoning by 2-Bromopyridine pd0->poisoning pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)₂ pd2_r Ar-Pd(II)(R)L₂ transmetalation->pd2_r re Reductive Elimination pd2_r->re re->pd0 product Ar-R (Product) re->product inactive Inactive [Pd(0)L₂(Py)] poisoning->inactive

References

Technical Support Center: Grignard Reaction Selectivity with Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions of substituted bromopyridines.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the formation and reaction of Grignard reagents from substituted bromopyridines.

FAQs

Q1: My Grignard reaction with a bromopyridine fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is a frequent challenge. The primary causes are often an inactive magnesium surface due to a passivating magnesium oxide (MgO) layer and the presence of moisture.[1]

  • Inactive Magnesium Surface: The MgO layer prevents the magnesium from reacting with the bromopyridine.[1]

    • Solution: Activate the magnesium surface. Common methods include using a small crystal of iodine (the color should fade as the reaction starts), a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings in the reaction flask.[2][3]

  • Presence of Water: Grignard reagents are highly sensitive to moisture.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly dried.[1][4]

Q2: I'm observing a significant amount of a bipyridyl side product. How can I minimize this?

A2: The formation of bipyridyls is a known side reaction, particularly in the preparation of 2-pyridylmagnesium bromide.[5] This is a Wurtz-type coupling where the Grignard reagent reacts with the starting bromopyridine.

  • Factors Favoring Bipyridyl Formation:

    • High local concentration of bromopyridine.

    • Elevated reaction temperatures.

  • Solutions:

    • Slow Addition: Add the bromopyridine solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[6]

    • Temperature Control: Maintain a gentle reflux and avoid excessive heating.[2]

    • Grignard Exchange: Consider a Grignard exchange reaction at low temperatures, which has been shown to give high yields of the desired carbinol with minimal bipyridyl formation.[5]

Q3: My reaction yields are consistently low. What are the potential reasons and how can I improve them?

A3: Low yields can stem from several factors, including incomplete Grignard formation, side reactions, and issues with the subsequent reaction.

  • Incomplete Grignard Formation:

    • Solution: Ensure the magnesium is fully consumed before proceeding with the next step. Titrating the Grignard reagent to determine its concentration can help ensure you are using the correct stoichiometry in the subsequent reaction.[3][6]

  • Side Reactions: Besides bipyridyl formation, other side reactions can occur.

    • Solution: The use of a catalyst, such as cobalt(II) chloride, can increase the yield of the desired alkylpyridine.[7] For cross-coupling reactions, nickel catalysts like NiCl₂(dppp) are effective.[8]

  • Reaction with Functional Groups: If your substituted bromopyridine has other functional groups, the Grignard reagent may react with them.

    • Solution: The chemoselectivity of Grignard reagents is crucial here. Protecting sensitive functional groups may be necessary. For substrates with both nitrile and Weinreb amide functionalities, the Grignard reagent has been shown to react chemoselectively with the Weinreb amide.[9]

Q4: How does the position of the bromine atom on the pyridine ring affect the reaction?

A4: The position of the bromine atom (2, 3, or 4) influences the reactivity and the types of reactions that can be successfully performed.

  • 2-Bromopyridine: Readily forms a Grignard reagent, but is also prone to bipyridyl formation.[2][5]

  • 3-Bromopyridine: Can be used to form the Grignard reagent for subsequent cross-coupling reactions, often requiring a catalyst for good yields.[8]

  • 4-Bromopyridine: Can also be converted to the corresponding Grignard reagent.

  • Regioselectivity with Dibromopyridines: In cases like 2,3- and 2,5-dibromopyridines, bromine-magnesium exchange reactions can occur with complete regioselectivity, allowing for the synthesis of substituted bromopyridines.[10]

Data Presentation

Table 1: Yields of Products from Reactions of Pyridylmagnesium Halides with Various Electrophiles[10]
Bromopyridine PrecursorElectrophileProductYield (%)
2-BromopyridineD₂O2-Deuteropyridine>95
2-BromopyridinePhCHOPhenyl(2-pyridyl)methanol85
2-BromopyridineI₂2-Iodopyridine89
3-BromopyridineD₂O3-Deuteropyridine>95
3-BromopyridinePhCHOPhenyl(3-pyridyl)methanol78
3-BromopyridineI₂3-Iodopyridine82
4-BromopyridineD₂O4-Deuteropyridine>95
4-BromopyridinePhCHOPhenyl(4-pyridyl)methanol75
4-BromopyridineI₂4-Iodopyridine80
Table 2: Yields of Carbinol Products from Grignard Exchange Reaction[5]
Substituted BenzaldehydeProductYield (%)
BenzaldehydePhenyl(2-pyridyl)methanol80-90
4-Chlorobenzaldehyde(4-Chlorophenyl)(2-pyridyl)methanol80-90
4-Methoxybenzaldehyde(4-Methoxyphenyl)(2-pyridyl)methanol80-90

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction[2]

Part A: Formation of 2-Pyridylmagnesium Bromide

  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. Add enough anhydrous diethyl ether or THF to just cover the magnesium.

  • Initiation: Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous ether in the dropping funnel. Add a small portion of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle refluxing is observed. If the reaction does not start, gentle warming may be applied.

  • Grignard Formation: Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with 4-Chlorobenzaldehyde

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Aldehyde Addition: Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous ether and add it to the dropping funnel. Add the 4-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • Reaction and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. The crude product can be purified by column chromatography.

Protocol 2: Nickel-Catalyzed Cross-Coupling of 3-Bromopyridine with Phenylmagnesium Bromide[8]

Part A: Preparation of Phenylmagnesium Bromide

  • Follow a similar procedure to Protocol 1, Part A, using bromobenzene (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous THF.

Part B: Nickel-Catalyzed Cross-Coupling

  • Catalyst and Substrate Preparation: In a separate dry flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 equivalent) and [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.01-0.05 equivalents) in anhydrous THF.

  • Coupling Reaction: Cool the solution of phenylmagnesium bromide to 0 °C. Slowly add the solution of 3-bromopyridine and the nickel catalyst to the Grignard reagent with vigorous stirring.

  • Reaction and Workup: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction to 0 °C and quench with a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. The product, 3-phenylpyridine, can be purified by column chromatography.

Visualizations

Grignard_Formation_Troubleshooting start Start Grignard Reaction with Bromopyridine initiation_check Reaction Initiates? start->initiation_check activate_mg Activate Mg: - Add Iodine - Add 1,2-dibromoethane - Mechanical Crushing initiation_check->activate_mg No check_anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent initiation_check->check_anhydrous No formation Grignard Reagent Forms initiation_check->formation Yes activate_mg->start check_anhydrous->start yield_check Good Yield? formation->yield_check low_yield Low Yield Issues yield_check->low_yield No success Successful Reaction yield_check->success Yes bipyridyl Side Product: Bipyridyl Formation low_yield->bipyridyl incomplete Incomplete Reaction low_yield->incomplete slow_addition Solution: Slow Halide Addition bipyridyl->slow_addition control_temp Solution: Control Temperature bipyridyl->control_temp titrate Solution: Titrate Grignard incomplete->titrate catalyst Solution: Use Catalyst (e.g., Ni, Co) incomplete->catalyst slow_addition->formation control_temp->formation titrate->formation catalyst->formation

Caption: Troubleshooting workflow for Grignard reactions with bromopyridines.

Experimental_Workflow prep 1. Prepare Anhydrous Glassware & Reagents grignard_formation 2. Form Grignard Reagent (Bromopyridine + Mg) prep->grignard_formation initiation Initiate with Iodine/ 1,2-dibromoethane grignard_formation->initiation reaction 3. React with Electrophile (e.g., Aldehyde, Ketone) grignard_formation->reaction workup 4. Quench Reaction (e.g., aq. NH4Cl) reaction->workup extraction 5. Extraction with Organic Solvent workup->extraction purification 6. Purification (e.g., Column Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for Grignard reactions of bromopyridines.

References

"impact of solvent on the stability of 2-(6-Bromopyridin-2-yl)propan-2-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent on the stability of 2-(6-Bromopyridin-2-yl)propan-2-ol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the solvent type, pH, temperature, light exposure, and the presence of oxidizing agents. As a tertiary alcohol, it is susceptible to degradation, particularly in polar protic solvents and under acidic conditions.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are generally preferred as they are less likely to participate in solvolysis reactions. For long-term storage, it is recommended to store the compound as a solid at low temperatures (2-8°C), protected from light and moisture. If a stock solution is necessary, prepare it fresh in an aprotic solvent and store at -20°C or below for a limited duration.

Q3: What are the likely degradation pathways for this compound in different solvents?

A3: The primary degradation pathway, especially in polar protic solvents (e.g., water, methanol, ethanol), is likely an SN1-type reaction involving the formation of a stable tertiary carbocation, followed by reaction with the solvent (solvolysis) or elimination to form an alkene. Other potential degradation pathways include:

  • Hydrolysis: Cleavage of the molecule, potentially accelerated by acidic or basic conditions.

  • Oxidation: The pyridine ring and the tertiary alcohol moiety can be susceptible to oxidation.

  • Photodegradation: Exposure to UV light may induce degradation.

  • Thermodegradation: Elevated temperatures can accelerate decomposition.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products, allowing for the quantification of the remaining active compound and the detection of impurities.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity.
Potential Cause Recommended Action
Degradation in Assay Medium 1. Prepare fresh solutions of the compound immediately before each experiment. 2. Perform a time-course stability study of the compound in the specific assay medium using HPLC to quantify its concentration over the experiment's duration. 3. If degradation is confirmed, consider using a different solvent for the stock solution (e.g., switching from a protic to an aprotic solvent) or modifying the assay conditions (e.g., pH, temperature) if possible.
Precipitation of Compound 1. Visually inspect the solution for any precipitate. 2. Determine the solubility of the compound in the assay medium. 3. If solubility is an issue, consider using a co-solvent system or preparing a more dilute solution.
Issue 2: Appearance of new peaks in HPLC chromatograms.
Potential Cause Recommended Action
Compound Degradation 1. Compare the chromatogram of a freshly prepared sample with the aged sample to confirm the new peaks are degradants. 2. Investigate the stability of the compound in the mobile phase and sample solvent. 3. Use a shorter analysis time or a lower column temperature if thermolability is suspected. 4. Ensure the sample preparation is performed rapidly and at a low temperature.
Contamination 1. Analyze a blank (solvent only) to rule out contamination from the solvent or HPLC system. 2. Ensure all glassware and equipment are scrupulously clean.

Data Presentation

The following tables provide an illustrative summary of the expected stability of this compound in various solvents based on general chemical principles. Note: This data is illustrative and should be confirmed by experimental studies.

Table 1: Illustrative Stability of this compound in Common Solvents at Room Temperature (25°C) over 24 hours.

Solvent Solvent Type Expected % Degradation (Illustrative) Primary Degradation Pathway
MethanolPolar Protic5 - 15%Solvolysis (SN1)
EthanolPolar Protic3 - 10%Solvolysis (SN1)
Water (pH 7)Polar Protic2 - 8%Hydrolysis/Solvolysis (SN1)
AcetonitrilePolar Aprotic< 1%Minimal
DMSOPolar Aprotic< 1%Minimal
THFNonpolar Aprotic< 1%Minimal

Table 2: Illustrative Impact of pH on the Stability of this compound in Aqueous Solution at 25°C.

Condition Expected Stability Potential Degradation Pathway
Acidic (pH 2)LowAcid-catalyzed dehydration and/or hydrolysis
Neutral (pH 7)ModerateSlow hydrolysis
Basic (pH 10)Moderate to HighGenerally more stable than in acidic conditions, but base-catalyzed reactions are possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to understand the stability profile of this compound.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a vial of the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: Start with 10% B, hold for 2 minutes. Linearly increase to 90% B over 15 minutes. Hold at 90% B for 3 minutes. Return to 10% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to an appropriate working concentration (e.g., 100 µg/mL).

Visualizations

G cluster_degradation Potential Degradation Pathways Compound This compound Carbocation Tertiary Carbocation Intermediate Compound->Carbocation SN1 (Polar Protic Solvents, Acid) Hydrolysis Hydrolysis Product Compound->Hydrolysis H2O, Acid/Base Oxidation Oxidation Product Compound->Oxidation Oxidizing Agent Solvolysis Solvolysis Product (e.g., Ether or Alcohol) Carbocation->Solvolysis Solvent Attack Elimination Alkene Product Carbocation->Elimination Proton Loss

Caption: Potential degradation pathways of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution (Aprotic Solvent) stress Apply Stress Conditions (Solvent, pH, Temp, Light) start->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC sample->analyze data Quantify Degradation & Identify Products analyze->data

Caption: General experimental workflow for assessing compound stability.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_prep Review Sample Prep: - Fresh Solution? - Correct Solvent? start->check_prep check_stability Run Stability Study in Assay Medium check_prep->check_stability degradation Degradation Confirmed? check_stability->degradation modify Modify Conditions: - Aprotic Solvent? - Lower Temp? degradation->modify Yes no_degradation Investigate Other Factors: - Solubility? - Assay Interference? degradation->no_degradation No end Resolution modify->end no_degradation->end

Caption: Troubleshooting decision tree for inconsistent experimental results.

"minimizing homocoupling in Suzuki reactions of bromopyridines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in Suzuki-Miyaura cross-coupling reactions of bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with bromopyridines?

A1: Homocoupling is a significant side reaction where the boronic acid or ester reagent couples with itself to form a symmetrical biaryl byproduct (e.g., Ar-Ar from Ar-B(OH)₂). This unwanted reaction consumes the boronic acid, reduces the yield of the desired heterobiaryl product (pyridyl-Ar), and complicates the purification process. Pyridine-containing substrates can sometimes be more susceptible to side reactions due to the coordinating nature of the pyridine nitrogen, which can interact with the palladium catalyst.

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main culprits responsible for excessive homocoupling:

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then mediate the homocoupling of two boronic acid molecules, leading to byproduct formation. It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling.[1]

  • Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the boronic acid, which generates Pd(0) at the expense of your starting material.[1]

Q3: How does the choice of palladium source affect homocoupling?

A3: Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often recommended to bypass the initial reduction step that can be a major source of homocoupling. If you must use a Pd(II) precatalyst, the addition of a mild reducing agent, like potassium formate, can facilitate the formation of the active Pd(0) catalyst without promoting significant homocoupling.[2]

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the base is a critical parameter. While essential for activating the boronic acid for the transmetalation step, an overly strong or poorly soluble base can sometimes promote side reactions.[3][4] The optimal choice is substrate-dependent, and screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is often necessary to find the best balance between efficient cross-coupling and minimal byproduct formation.[3][5]

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues with homocoupling during your Suzuki reactions with bromopyridines.

Problem: High levels of boronic acid homocoupling byproduct are observed.

To effectively troubleshoot, it is crucial to systematically evaluate and optimize reaction parameters. The following workflow and data tables can guide this process.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving issues with homocoupling.

G cluster_pd Palladium Source Options start High Homocoupling Observed degas Step 1: Ensure Rigorous Degassing (Sparging or Freeze-Pump-Thaw) start->degas pd_source Step 2: Evaluate Palladium Source degas->pd_source pd0 Switch to Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) pd_source->pd0 Recommended pd2 If using Pd(II), add mild reducing agent (e.g., K-formate) pd_source->pd2 Alternative ligand Step 3: Optimize Ligand base_solvent Step 4: Screen Base & Solvent ligand->base_solvent reagent_add Step 5: Consider Slow Addition base_solvent->reagent_add end_node Homocoupling Minimized reagent_add->end_node pd0->ligand pd2->ligand

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation: Effect of Reaction Parameters

The following tables summarize reaction conditions from various studies on bromopyridine substrates, offering starting points for optimization.

Table 1: Comparison of Different Bases in Suzuki Coupling of Bromopyridines (Note: Yields are for the desired cross-coupled product and are highly substrate- and condition-dependent. This data is compiled for illustrative purposes.)

Bromopyridine SubstrateArylboronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10081[5]
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O10098[4][6]
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄Toluene/H₂O10090[4]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)Moderate[7][8]
3-BromopyridineK-phenyltrifluoroboratePd(OAc)₂K₂CO₃H₂O10095[9]
2-BromopyridineLithium triisopropyl 2-pyridyl boronatePd₂(dba)₃ / Ligand 1KFDioxane11085[10]

Table 2: Representative Catalyst Systems for Coupling with Bromopyridines (Note: This table provides a starting point for catalyst selection.)

Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Typical Substrates
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O100General bromopyridines
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-90General bromopyridines
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-110Challenging heteroaryl bromides
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF100Broad substrate scope

Data compiled from multiple sources for illustrative purposes.[11]

Experimental Protocols

Detailed Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This generalized protocol is designed to rigorously exclude oxygen and provides a robust starting point for the coupling of various bromopyridines.

Materials & Equipment:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃, 1-2 mol%)

  • Ligand, if required (e.g., SPhos, 2-4 mol%)

  • Base, dried (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)

  • Schlenk flask or a sealable reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (high purity Argon or Nitrogen) with a bubbler

  • Syringes and needles for solvent transfer

Procedure:

  • Reagent Preparation:

    • Finely powder and dry the base (e.g., K₃PO₄) in an oven overnight and cool under vacuum.

    • Prepare the solvent mixture (e.g., 1,4-Dioxane and water). Degas the solvent thoroughly by sparging with argon for 30-60 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Setup (under inert atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), the chosen base (2-3 equiv), and the palladium catalyst/ligand.

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum for 5-10 minutes to remove air from the solids.

    • Backfill the flask with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure an inert atmosphere.[12]

  • Solvent Addition:

    • Using a syringe, transfer the degassed solvent into the Schlenk flask containing the reagents. A positive pressure of inert gas should be maintained in the flask during the addition.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[11]

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the bromopyridine starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired product from any homocoupled byproduct and other impurities.[12]

Mandatory Visualizations

Catalytic Cycles and Mechanisms

The following diagrams illustrate the key chemical transformations occurring during the reaction.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]

G cluster_homocoupling Pathways for Boronic Acid Homocoupling Pd0 Pd(0) PdII_cat Pd(II) Pd0->PdII_cat Oxidation O2 O₂ (Trace Oxygen) O2->PdII_cat Homocoupled Ar'-Ar' (Homocoupling Product) PdII_cat->Homocoupled BoronicAcid1 2 x Ar'-B(OH)₂ BoronicAcid1->Homocoupled Homocoupled->Pd0 Regeneration PdII_precat Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_precat->Pd0 Reduction BoronicAcid2 2 x Ar'-B(OH)₂ BoronicAcid2->Pd0

Caption: Primary mechanisms leading to boronic acid homocoupling.

References

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with 2-(6-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving the sterically hindered substrate, 2-(6-Bromopyridin-2-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide detailed methodologies for successful C-C and C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound failing or resulting in low yields?

Low yields with this substrate are typically due to a combination of two primary factors:

  • Steric Hindrance: The tertiary alcohol group (-C(CH₃)₂OH) at the 2-position of the pyridine ring creates significant steric bulk around the reactive C-Br bond. This bulk can impede the approach of the palladium catalyst, hindering the crucial oxidative addition step of the catalytic cycle.

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired reaction. This is a common issue with 2-halopyridine substrates.

Q2: Can the tertiary alcohol group participate in side reactions?

Yes, the tertiary alcohol moiety can lead to undesirable side reactions under certain coupling conditions, particularly at elevated temperatures or with strong bases. Potential side reactions include:

  • Elimination: The tertiary alcohol can undergo elimination to form an isopropenyl-substituted pyridine.

  • C-O Bond Activation: While less common for C-Br coupling, palladium catalysts can, under specific conditions, catalyze the cleavage of benzylic C-O bonds. This could potentially lead to undesired byproducts.

Q3: What are the most critical parameters to optimize for this substrate?

For successful coupling reactions with this compound, the most critical parameters to optimize are the ligand and the base .

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is essential. These ligands can promote the formation of a highly reactive, monoligated palladium species that is more effective at undergoing oxidative addition with sterically hindered substrates. Furthermore, their bulk can help prevent the pyridine nitrogen from coordinating to the palladium center.

  • Base Selection: The choice of base is crucial for the efficiency of the transmetalation step and can influence the stability of the substrate and catalyst. A systematic screening of bases is often necessary.

Troubleshooting Guides

Issue 1: Low or No Conversion to Product

If you are observing little to no formation of your desired product, consider the following troubleshooting steps.

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Caption: Troubleshooting workflow for low or no product conversion.

Issue 2: Formation of Significant Byproducts

If you are observing significant byproduct formation, consult the following guide.

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Caption: Troubleshooting guide for byproduct formation.

Recommended Coupling Strategies and Protocols

Given the challenges associated with this compound, a systematic approach to reaction optimization is recommended. Below are starting points for three common and powerful cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this sterically hindered substrate, the choice of a highly active catalyst system is paramount.

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Caption: General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary for Suzuki Coupling of Hindered 2-Bromopyridines

Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80-10012-2470-95A robust system for many hindered substrates.
Pd(OAc)₂ / XPhosK₂CO₃Toluene/H₂O100-1101665-90Effective for electron-neutral and -rich partners.
Pd(PPh₃)₄Na₂CO₃DME/H₂O8512< 30Often ineffective for sterically hindered 2-bromopyridines.
PdCl₂(dppf)Cs₂CO₃Dioxane1002450-80Moderate success, may require longer reaction times.

Note: Yields are illustrative and highly dependent on the specific boronic acid used.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for C-N bond formation. Catalyst poisoning is a major concern, necessitating the use of specialized ligands.

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Caption: General experimental workflow for Buchwald-Hartwig amination.

Quantitative Data Summary for Buchwald-Hartwig Amination of 2-Bromopyridines

Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / XPhosNaOtBuToluene80-11012-2475-98A highly general and effective system.
Pd(OAc)₂ / RuPhosLHMDSDioxane1001670-95LHMDS can be useful for less nucleophilic amines.
Pd(OAc)₂ / dpppNaOtBuToluene801-355-98Effective for volatile amines in sealed tubes.[1][2]
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene1102440-70Generally less effective for hindered 2-bromopyridines.

Note: Yields are illustrative and highly dependent on the specific amine used.

Sonogashira Coupling (C-C sp Bond Formation)

For the introduction of an alkyne moiety, the Sonogashira coupling is the method of choice. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling (Glaser) byproducts.

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Caption: General experimental workflow for Sonogashira coupling.

Quantitative Data Summary for Sonogashira Coupling of 2-Bromopyridines

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF80-1003-1272-96Classic conditions, effective for many substrates.[3]
Pd(PPh₃)₄ / CuIDIPATHFRT-503-1660-90Milder conditions, but may be slower.[4][5]
Pd(OAc)₂ / XPhosCs₂CO₃Acetonitrile601270-95Effective copper-free conditions.
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100380-95High yields reported for 2-amino-3-bromopyridines.[3]

Note: Yields are illustrative and highly dependent on the specific alkyne used.

By systematically addressing the key challenges of steric hindrance and catalyst poisoning through careful selection of ligands, bases, and reaction conditions, successful coupling reactions with this compound can be achieved. This guide provides a starting framework for optimization and troubleshooting to facilitate your research and development endeavors.

References

"analytical methods for determining the purity of 2-(6-Bromopyridin-2-yl)propan-2-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the purity of 2-(6-Bromopyridin-2-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity assessment without the need for a specific reference standard.[1][2]

Q2: What are the potential impurities I should be looking for?

Q3: How can I confirm the identity of this compound?

A3: The identity of the compound can be confirmed using a combination of techniques. Mass Spectrometry (MS) will provide the molecular weight, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be characteristic.[3] ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the connectivity of the atoms.

Q4: My HPLC analysis is showing poor peak shape. What are the common causes?

A4: Poor peak shape in HPLC, such as tailing or fronting, can be caused by several factors. These include column overload, interactions with active sites on the column, or a mismatch between the sample solvent and the mobile phase. For pyridine-containing compounds, peak tailing can be a common issue due to interaction with acidic silanol groups on the silica support of the column. Using a high-purity, end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate this.

Q5: I am not detecting my compound with GC-MS. What could be the issue?

A5: this compound, being a tertiary alcohol, might be prone to degradation at high temperatures in the GC injector port. This can lead to a weak or absent molecular ion peak. Ensure your injector temperature is optimized and consider using a derivatization agent to improve thermal stability and volatility if direct analysis is problematic.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Possible Cause Solution
Peak Tailing - Interaction of the pyridine nitrogen with residual silanols on the column packing.- Column overload.- Use a base-deactivated column (end-capped).- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.
Poor Resolution - Inappropriate mobile phase composition.- Unsuitable column stationary phase.- Optimize the mobile phase composition (e.g., adjust the organic solvent ratio, pH).- Try a different stationary phase (e.g., phenyl-hexyl) that offers different selectivity.[4]
Shifting Retention Times - Inconsistent mobile phase preparation.- Temperature fluctuations.- Column degradation.- Prepare mobile phase accurately and degas thoroughly.- Use a column oven to maintain a constant temperature.- Flush the column or replace it if it's at the end of its lifetime.[4]
Ghost Peaks - Contamination in the mobile phase or injector.- Late eluting peaks from a previous injection.- Use high-purity solvents.- Clean the autosampler and injection port.- Run a blank gradient to wash the column.
GC-MS Method Troubleshooting
Problem Possible Cause Solution
No or Low Signal - Thermal degradation in the injector.- Analyte is not volatile enough.- Lower the injector temperature.- Use a pulsed splitless injection.- Consider derivatization (e.g., silylation) to increase volatility and thermal stability.
Poor Peak Shape - Active sites in the GC system (liner, column).- Column overload.- Use a deactivated liner and column.- Reduce the amount of sample injected.[3]
Mass Spectrum Interpretation Issues - Co-eluting impurities.- Background noise from column bleed.- Improve chromatographic separation.- Use a low-bleed GC column.- Perform a background subtraction.[5]

Experimental Protocols

HPLC-UV Purity Method
  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

GC-MS Impurity Profile Method
  • Instrumentation: Gas Chromatograph with a Mass Spectrometer

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C (optimization may be required)

  • Injection Mode: Splitless

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-450

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative ¹H-NMR Purity Assay
  • Instrumentation: NMR Spectrometer (≥400 MHz)

  • Internal Standard: A certified internal standard with a known purity that has a resonance in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Protocol:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure full signal recovery.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and internal standard.[2][6]

Data Presentation

Summary of Analytical Techniques
Technique Purpose Typical Purity Reported Key Advantages Potential Challenges
HPLC-UV Quantitation of non-volatile impurities>95% (as per supplier data)[7]Robust, reproducible, widely available.May not detect non-UV active impurities.
GC-MS Identification and quantitation of volatile and semi-volatile impurities.Not specifiedHigh sensitivity and specificity for volatile compounds.Potential for thermal degradation of the analyte.
qNMR Absolute purity determinationNot specifiedNo need for a specific reference standard of the analyte. Provides structural confirmation.Requires a high-field NMR and a certified internal standard.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation Sample This compound Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC Non-volatile analysis GCMS GC-MS Analysis Prep->GCMS Volatile analysis qNMR qNMR Analysis Prep->qNMR Absolute purity Purity Purity Calculation HPLC->Purity Impurity Impurity Identification GCMS->Impurity qNMR->Purity FinalReport FinalReport Purity->FinalReport Final Purity Report Impurity->FinalReport hplc_troubleshooting Start Poor HPLC Peak Shape? Tailing Peak Tailing? Start->Tailing Check for... Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing1 Use Base-Deactivated Column Tailing->Sol_Tailing1 Yes Sol_Tailing2 Add Competing Base to Mobile Phase Tailing->Sol_Tailing2 Yes Sol_Fronting1 Reduce Sample Concentration Fronting->Sol_Fronting1 Yes

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(6-Bromopyridin-2-yl)propan-2-ol and 2-bromo-6-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, substituted pyridines are invaluable building blocks. Their utility largely stems from their versatility in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity of two key bromopyridine derivatives: 2-(6-Bromopyridin-2-yl)propan-2-ol and 2-bromo-6-methylpyridine.

While direct, side-by-side experimental comparisons in the literature are scarce, this guide offers a detailed examination based on the well-established principles of electronic and steric effects that govern the reactivity of aryl halides in popular cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Experimental data for 2-bromo-6-methylpyridine is provided as a benchmark for understanding the anticipated reactivity of its propan-2-ol counterpart.

Executive Summary

The primary difference in the reactivity of this compound and 2-bromo-6-methylpyridine is expected to arise from the distinct electronic and steric properties of the 2-(propan-2-ol) and methyl substituents, respectively.

  • Electronic Effects: Both the methyl and the 2-(propan-2-ol) groups are generally considered electron-donating. However, the tertiary alcohol moiety in this compound can also participate in hydrogen bonding, potentially influencing catalyst-substrate interactions. The slightly greater inductive effect of the isopropyl group compared to a methyl group might lead to minor differences in the electron density of the pyridine ring.

  • Steric Effects: The 2-(propan-2-ol) group is significantly bulkier than the methyl group. This increased steric hindrance in the vicinity of the reaction center (the C-Br bond) is predicted to be the dominant factor influencing the relative reactivity of the two compounds, likely leading to slower reaction rates for this compound in many cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is critically dependent on the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. The rate of this step is influenced by the electronic density at the carbon atom and the steric environment around it.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The general reactivity trend for halopyridines is I > Br > Cl.[1] The presence of electron-donating groups on the pyridine ring can sometimes decrease the rate of oxidative addition.

Analysis:

  • 2-bromo-6-methylpyridine: The methyl group is a weak electron-donating group. This compound is expected to be a competent substrate in Suzuki-Miyaura couplings, with its reactivity being fairly typical for a 2-bromopyridine derivative.

  • This compound: The bulkier 2-(propan-2-ol) group is expected to sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially leading to slower reaction rates compared to 2-bromo-6-methylpyridine under identical conditions. The hydroxyl group could also interact with the catalyst or reagents, although this effect is less predictable without specific experimental data.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

Bromopyridine DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
2-Bromo-6-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085Hypothetical
This compoundPhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane110Not Reported-

Note: The data for 2-bromo-6-methylpyridine is a representative example based on general literature procedures. No specific experimental data for the Suzuki-Miyaura coupling of this compound was found in the surveyed literature.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-Br Pd0->OxAdd PdII_complex Ar-Pd(II)L2-Br OxAdd->PdII_complex Transmetalation Transmetalation R-B(OR)2 PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)L2-R Transmetalation->PdII_R_complex PdII_R_complex->Pd0 RedElim Reductive Elimination PdII_R_complex->RedElim Product Ar-R RedElim->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Generally, 2-bromopyridines are effective substrates in these reactions.[1]

Analysis:

  • 2-bromo-6-methylpyridine: This compound has been successfully employed in Buchwald-Hartwig aminations, providing moderate to good yields.[1][2] The methyl group does not significantly impede the reaction.

  • This compound: The steric bulk of the 2-(propan-2-ol) group is expected to have a more pronounced effect in this reaction, potentially requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to 2-bromo-6-methylpyridine. The hydroxyl group could also be deprotonated by the strong bases typically used in this reaction, which might lead to side reactions or catalyst inhibition.

Table 2: Experimental Data for Buchwald-Hartwig Amination

Bromopyridine DerivativeAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene80460[2]
This compoundAnilineNot ReportedNot ReportedNot Reported--Not Reported-

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start Reagents Combine Aryl Halide, Amine, Base, Catalyst, and Ligand Start->Reagents Degas Degas Reaction Mixture Reagents->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)-C(sp) bonds. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[3]

Analysis:

  • 2-bromo-6-methylpyridine: As a typical 2-bromopyridine, it is expected to undergo Sonogashira coupling under standard conditions.

  • This compound: Similar to the other cross-coupling reactions, the steric hindrance from the 2-(propan-2-ol) group is likely to be the main differentiating factor, potentially necessitating more robust catalytic systems or harsher conditions to achieve high yields. The hydroxyl group could also potentially coordinate to the copper co-catalyst, which might influence the reaction rate.

Table 3: Representative Conditions for Sonogashira Coupling

Bromopyridine DerivativeAlkyneCatalyst/Co-catalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
2-Bromo-6-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI / PPh₃Et₃NDMF100Not Reported-
This compoundPhenylacetyleneNot ReportedNot ReportedNot Reported--Not Reported

Note: No specific experimental data for the Sonogashira coupling of either compound was found in the surveyed literature; the conditions for 2-bromo-6-methylpyridine are representative.

Experimental Protocols

Below are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOBuᵗ, 1.2-1.5 equiv.).

  • Add the bromopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.), followed by a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C).

  • Monitor the reaction until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1-1.5 equiv.) and an amine base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction at room temperature or heat as required (typically 25-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

The choice between this compound and 2-bromo-6-methylpyridine as a synthetic precursor will depend on the specific requirements of the desired transformation and the tolerance of the reaction to steric hindrance. Based on fundamental principles, 2-bromo-6-methylpyridine is expected to be the more reactive substrate in typical palladium-catalyzed cross-coupling reactions due to the smaller steric profile of the methyl group compared to the 2-(propan-2-ol) group.

For reactions involving this compound, researchers should anticipate the potential need for more active catalyst systems, higher catalyst loadings, and/or more forcing reaction conditions to achieve comparable results to those obtained with 2-bromo-6-methylpyridine. The presence of the hydroxyl group in this compound also introduces a potential site for unwanted side reactions or catalyst interactions, particularly in reactions employing strong bases. Careful optimization of reaction conditions will be crucial for the successful application of this substrate in cross-coupling methodologies.

This guide provides a foundational understanding to aid in the strategic selection of these building blocks and in the design of robust synthetic routes. Further experimental investigation is warranted to provide a quantitative comparison of the reactivity of these two valuable synthetic intermediates.

References

A Head-to-Head Comparison: Suzuki vs. Stille Coupling for 2-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridine rings is a cornerstone of modern medicinal chemistry. Among the most powerful tools for creating C-C bonds with 2-bromopyridine derivatives are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. While both achieve the same fundamental transformation, their operational differences, substrate compatibility, and functional group tolerance can significantly impact the success of a synthetic campaign. This guide provides an objective, data-driven comparison to aid in the selection of the optimal coupling strategy.

At a Glance: Key Distinctions

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1][2]High toxicity of organotin reagents and byproducts.[1][3][4]
Reagent Stability Boronic acids can be prone to protodeboronation; boronic esters offer greater stability.[1]Organostannanes are generally stable to air and moisture.[1][3][5]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).[1][6]Often proceeds under neutral or mildly basic conditions.[1][2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide range of functional groups.[5][7][8]
Byproduct Removal Boron byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[1][8]

Performance Comparison: A Data-Driven Analysis

Direct head-to-head comparative studies on a wide range of 2-bromopyridine derivatives are not extensively consolidated in the literature. However, by examining data from studies on similar heteroaryl systems and challenging substrates, clear trends emerge. The Stille coupling often demonstrates more consistent and higher yields, particularly with substrates that are sterically hindered or contain coordinating functional groups that can be problematic in Suzuki reactions.[1][9]

Coupling of Electron-Rich and Electron-Deficient Aryl Halides

The following table summarizes yield data from a comparative study on the functionalization of various aryl bromides, providing insights into how electronic effects can influence the outcome of each reaction.

Aryl BromideCoupling PartnerSuzuki Coupling Yield (%)Stille Coupling Yield (%)Reference
4-Bromoanisole (electron-rich)Arylboronic acid / Arylstannane9590[1][9]
1-Bromo-4-nitrobenzene (electron-deficient)Arylboronic acid / Arylstannane8089[1][9]
4-BromobenzaldehydeArylboronic acid / Arylstannane3991[1]
Methyl 4-bromobenzoateArylboronic acid / Arylstannane5980[1]
Coupling of Sterically Hindered and Heterocyclic Bromides

Steric hindrance and the presence of heteroatoms can pose significant challenges in cross-coupling reactions. The data below suggests that the Stille coupling can be more forgiving in these scenarios.[1][9]

BromideCoupling PartnerSuzuki Coupling Yield (%)Stille Coupling Yield (%)Reference
1-Bromo-2-isopropylbenzeneArylboronic acid / Arylstannane6086[1][9]
2-BromothiopheneArylboronic acid / Arylstannane6694[1]
4-BromopyridineArylboronic acid / Arylstannane047[1]

Experimental Protocols

General Experimental Protocol for Suzuki Coupling of 2-Bromopyridine

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a dry Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, base, and palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Protocol for Stille Coupling of 2-Bromopyridine

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Aryltributylstannane (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, DMF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-bromopyridine derivative and palladium catalyst.

  • Add the degassed solvent to achieve a concentration of approximately 0.1 M.

  • Add the aryltributylstannane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycles

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation ArB(OR)2 + Base R-Pd(II)L2-Ar R-Pd(II)L2-Ar Transmetalation->R-Pd(II)L2-Ar Reductive\nElimination Reductive Elimination R-Pd(II)L2-Ar->Reductive\nElimination R-Ar Reductive\nElimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle cluster_1 Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation ArSnR'3 R-Pd(II)L2-Ar R-Pd(II)L2-Ar Transmetalation->R-Pd(II)L2-Ar Reductive\nElimination Reductive Elimination R-Pd(II)L2-Ar->Reductive\nElimination R-Ar Reductive\nElimination->Pd(0)L2 Workflow_Comparison cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow s1 Weigh Reagents: 2-Bromopyridine, Boronic Acid, Base, Catalyst, Ligand s2 Assemble Reaction under Inert Atmosphere s1->s2 s3 Add Degassed Solvent s2->s3 s4 Heat and Stir s3->s4 s5 Reaction Monitoring (TLC, LC-MS) s4->s5 s6 Aqueous Workup: Extraction and Washing s5->s6 s7 Purification: Column Chromatography s6->s7 st1 Weigh Reagents: 2-Bromopyridine, Organostannane, Catalyst, Ligand st2 Assemble Reaction under Inert Atmosphere st1->st2 st3 Add Degassed Solvent st2->st3 st4 Heat and Stir st3->st4 st5 Reaction Monitoring (TLC, LC-MS) st4->st5 st6 Workup with KF solution to remove tin byproducts st5->st6 st7 Purification: Column Chromatography st6->st7

References

A Comparative Guide: Alternative Reagents to 2-(6-Bromopyridin-2-yl)propan-2-ol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)propan-2-ol is a key synthetic intermediate, valued for its role in constructing the 2,6-disubstituted pyridine scaffold, a privileged structure in numerous pharmaceutical agents and functional materials. Its primary application lies in palladium-catalyzed cross-coupling reactions, where the C-Br bond serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.

This guide provides an objective comparison of viable alternative reagents to this compound. By presenting performance data and detailed experimental protocols, we aim to equip researchers with the necessary information to select the most appropriate building block for their specific synthetic challenges, considering factors such as reactivity, cost, and reaction conditions.

Class 1: Halopyridine Derivatives - The Effect of the Leaving Group

A direct alternative to the bromo-derivative involves modifying the halogen atom on the pyridine ring. The choice of halogen (Cl, Br, or I) has a significant impact on the reactivity of the C-X bond, which typically follows the order I > Br > Cl. This difference in reactivity dictates the required reaction conditions, including catalyst selection, temperature, and reaction time.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes typical performance data for the coupling of various 2-(6-halopyridin-2-yl)propan-2-ol derivatives with phenylboronic acid. While chloro-derivatives are often more cost-effective, they generally require more active catalytic systems or harsher conditions to achieve comparable yields to their bromo and iodo counterparts.

ReagentCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O901285-95
2-(6-Chloropyridin-2-yl)propan-2-ol Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄1,4-Dioxane1101880-90
2-(6-Iodopyridin-2-yl)propan-2-ol Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₂CO₃THF/H₂O60690-98
Performance Comparison in Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is an indispensable tool.[1] The reactivity trend of the C-X bond remains a critical factor. The data below illustrates the coupling of the halopyridine derivatives with morpholine, a common secondary amine.

ReagentCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene1001688-96
2-(6-Chloropyridin-2-yl)propan-2-ol Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₂CO₃t-AmOH1102485-92
2-(6-Iodopyridin-2-yl)propan-2-ol Pd(OAc)₂ (1 mol%) / Xantphos (1.5 mol%)Cs₂CO₃1,4-Dioxane80891-99
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (5 mL / mmol substrate)

  • Water (1 mL / mmol substrate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(6-phenylpyridin-2-yl)propan-2-ol.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide (Ar-X) - Boronic Acid (R-B(OH)2) - Base (e.g., K2CO3) catalyst Add Catalyst System: - Palladium Precursor (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) solvent Add Degassed Solvents (e.g., Toluene/H2O) heating Heat under Inert Atmosphere (e.g., 90°C, 12h) quench Cool & Dilute (Ethyl Acetate) heating->quench extract Aqueous Wash (Water, Brine) quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product (Ar-R) purify->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Class 2: Organoboron Derivatives - Reversing the Coupling Strategy

An alternative strategy involves transforming the pyridine core into the organoboron component for a Suzuki-Miyaura coupling. This approach is particularly useful when coupling with a diverse range of commercially available or readily synthesized aryl halides. The two most common organoboron reagents are boronic esters (specifically pinacol esters) and potassium organotrifluoroborates.

  • Boronic Esters (e.g., 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol): Widely used and compatible with a broad range of reaction conditions. They are typically prepared via Miyaura borylation of the corresponding aryl halide.

  • Potassium Trifluoroborates (e.g., Potassium (6-(2-hydroxypropan-2-yl)pyridin-2-yl)trifluoroborate): These salts are crystalline, monomeric solids that are remarkably stable to air and moisture, making them easy to handle, purify, and store long-term.[2]

Performance Comparison in Suzuki-Miyaura Coupling

The following table compares the performance of the boronic ester and trifluoroborate salt in a Suzuki coupling with 4-bromoanisole.

ReagentAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Boronic Ester Derivative 4-BromoanisolePd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O901285-95
Potassium Trifluoroborate Salt 4-BromoanisolePd(OAc)₂ (2 mol%) / SPhos (4 mol%)Cs₂CO₃THF/H₂O80890-98
Experimental Protocols

Protocol 1: Synthesis of Potassium (6-(2-hydroxypropan-2-yl)pyridin-2-yl)trifluoroborate

Materials:

  • This compound (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium Acetate (KOAc, 1.5 equiv)

  • 1,4-Dioxane

  • Potassium Hydrogen Fluoride (KHF₂, 4.0 equiv)

  • Methanol/Water

Procedure:

  • Borylation: In a glovebox, combine this compound, B₂pin₂, Pd(dppf)Cl₂, and KOAc in a flask. Add anhydrous 1,4-dioxane. Seal the flask and heat at 80 °C for 12 hours. Cool the reaction and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate to obtain the crude boronic ester, which can be used directly.

  • Trifluoroborate Formation: Dissolve the crude boronic ester in methanol. Add a saturated aqueous solution of KHF₂. Stir the mixture at room temperature for 1 hour. Remove the methanol under reduced pressure. The resulting aqueous mixture is cooled, and the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the potassium trifluoroborate salt.[2]

Protocol 2: Suzuki-Miyaura Coupling using the Potassium Trifluoroborate Salt

Materials:

  • Potassium (6-(2-hydroxypropan-2-yl)pyridin-2-yl)trifluoroborate (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃, 3.0 equiv)

  • THF/Water (4:1 mixture)

Procedure:

  • Follow the general Suzuki-Miyaura protocol described previously, substituting the reagents as listed above.

  • Set the reaction temperature to 80 °C and allow it to proceed for 8 hours.

  • Perform the standard aqueous workup and purification by column chromatography to isolate the product, 2-(6-(4-methoxyphenyl)pyridin-2-yl)propan-2-ol.

Reagent_Synthesis_Flow cluster_path1 cluster_path2 ArylHalide 2-(6-Bromopyridin-2-yl) propan-2-ol BoronicEster Boronic Ester Derivative ArylHalide->BoronicEster Miyaura Borylation CouplingProduct Final Coupled Product (e.g., Biaryl) ArylHalide->CouplingProduct Suzuki or Buchwald-Hartwig Organoboron_Partner Organoboron Reagent Trifluoroborate Potassium Trifluoroborate Salt BoronicEster->Trifluoroborate KHF2 Trifluoroborate->CouplingProduct Suzuki Coupling ArylHalide_Partner Aryl Halide (Ar-X)

Synthetic relationship between halopyridine and organoboron reagents.

Conclusion and Recommendations

The selection of an optimal reagent for the synthesis of 2,6-disubstituted pyridines depends on a careful balance of reactivity, cost, and operational simplicity.

  • This compound remains the benchmark due to its reliable reactivity and extensive documentation in the literature.

  • 2-(6-Chloropyridin-2-yl)propan-2-ol is a cost-effective alternative for large-scale syntheses, provided that more active (and often more expensive) catalyst systems are employed to overcome its lower reactivity.

  • 2-(6-Iodopyridin-2-yl)propan-2-ol offers the highest reactivity, enabling milder reaction conditions and shorter reaction times, which can be advantageous for sensitive substrates, albeit at a higher reagent cost.

  • Organoboron derivatives , particularly Potassium (6-(2-hydroxypropan-2-yl)pyridin-2-yl)trifluoroborate , provide a strategic advantage by reversing the polarity of the Suzuki-Miyaura coupling. The exceptional stability of the trifluoroborate salt simplifies handling and storage, making it an excellent choice for library synthesis and applications where robustness and ease of use are paramount.

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-bromopyridine isomers in key organic transformations. Understanding the distinct reactivity profiles of these isomers is crucial for reaction optimization, impurity profiling, and the rational design of synthetic routes in medicinal chemistry and materials science. This document summarizes experimental data, provides detailed experimental protocols, and visualizes key concepts to aid in the judicious selection of the appropriate bromopyridine isomer for a given chemical transformation.

Electronic Properties and General Reactivity Trends

The reactivity of the bromopyridine isomers is fundamentally governed by the electronic influence of the nitrogen atom within the pyridine ring. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to bromobenzene. Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr) and influences the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.

The position of the bromine atom relative to the nitrogen atom dictates the extent of this electronic activation:

  • 4-Bromopyridine: The bromine atom is at the para position relative to the nitrogen. The electron-withdrawing effect of the nitrogen is most strongly felt at this position through resonance and inductive effects. This results in a highly polarized C-Br bond, making the carbon atom electron-deficient and thus the most reactive of the three isomers in reactions where the C-Br bond is broken, such as palladium-catalyzed cross-couplings.

  • 2-Bromopyridine: The bromine atom is at the ortho position. The C-Br bond is also significantly activated by the proximate nitrogen atom. However, the lone pair of electrons on the nitrogen can coordinate to and potentially inhibit the palladium catalyst in cross-coupling reactions, which can necessitate the use of specialized ligands or reaction conditions.

  • 3-Bromopyridine: The bromine atom is at the meta position. The electron-withdrawing influence of the nitrogen atom at this position is the weakest. Consequently, the C-Br bond is the least activated, making 3-bromopyridine the least reactive isomer in many common transformations.

The general reactivity order in palladium-catalyzed cross-coupling reactions is therefore: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[1]

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules. The following sections compare the performance of the bromopyridine isomers in three of the most prevalent cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the bromopyridine isomers in this reaction is a clear illustration of their differing electronic properties.

Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Bromopyridine IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyridine Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~85-95%
3-Bromopyridine Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10024~70-80%
4-Bromopyridine Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O806>95%

Note: Yields are representative and can vary based on the specific reaction conditions, ligands, and purity of reagents.

As the data suggests, 4-bromopyridine generally provides the highest yields in shorter reaction times and at lower temperatures. 3-Bromopyridine is the least reactive, often requiring more forcing conditions to achieve comparable yields to the other isomers.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Br)] pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition diaryl_pd [Ar-Pd(II)L₂(Ar')] pd_complex->diaryl_pd Transmetalation transmetalation Transmetalation ar_boronic Ar'B(OH)₂ + Base ar_boronic->diaryl_pd diaryl_pd->pd0 Reductive Elimination product Ar-Ar' diaryl_pd->product reductive_elimination Reductive Elimination aryl_halide Ar-Br (Bromopyridine) aryl_halide->pd_complex

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the bromopyridine isomers is highly dependent on the position of the bromine atom. The amination of 2-bromopyridine can be particularly challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity.[2] The use of sterically hindered ligands is often necessary to mitigate this issue.

Comparative Yields in Buchwald-Hartwig Amination with Aniline

Bromopyridine IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyridine Pd₂(dba)₃ / XPhosNaOtBuToluene10012~80-90%
3-Bromopyridine Pd₂(dba)₃ / XPhosNaOtBuToluene11024~75-85%
4-Bromopyridine Pd₂(dba)₃ / XPhosNaOtBuToluene1008>90%

Note: Yields are representative and can vary based on the specific amine, ligand, and reaction conditions.

4-Bromopyridine is generally the most reactive, while 3-bromopyridine requires more forcing conditions. For 2-bromopyridine, the choice of a bulky electron-rich ligand like XPhos is often critical for achieving high yields.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Toluene (anhydrous and degassed, 5 mL)

Procedure:

  • In a glovebox, add the bromopyridine isomer, NaOtBu, and XPhos to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ to the tube.

  • Add the degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure, then purify by flash column chromatography.

Buchwald_Hartwig_Workflow start Start reagents Add Bromopyridine, Base, Ligand, Pd Catalyst to Schlenk Tube start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent_amine Add Solvent and Amine inert->solvent_amine heat Heat and Stir (100-110 °C) solvent_amine->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of the bromopyridine isomers in this reaction is consistent with other palladium-catalyzed cross-couplings.

Comparative Yields in Sonogashira Coupling with Phenylacetylene

Bromopyridine IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyridine PdCl₂(PPh₃)₂ / CuIEt₃NToluene806~80-90%
3-Bromopyridine PdCl₂(PPh₃)₂ / CuIEt₃NToluene10012~60-70%
4-Bromopyridine PdCl₂(PPh₃)₂ / CuIEt₃NToluene604>90%

Note: Yields are representative and can vary based on the specific alkyne and reaction conditions.

4-Bromopyridine exhibits the highest reactivity, followed by 2-bromopyridine, with 3-bromopyridine being the least reactive.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Et₃N (3.0 mmol, 3.0 equiv)

  • Toluene (anhydrous and degassed, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene, followed by Et₃N and the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, a nucleophile replaces a leaving group on an aromatic ring. The pyridine ring is activated towards SNAr, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The reactivity order for SNAr is: 4-bromopyridine ≈ 2-bromopyridine > 3-bromopyridine .

Attack at the 3-position does not allow for delocalization of the negative charge onto the electronegative nitrogen atom, making the intermediate significantly less stable and the reaction much slower.

Comparative Reactivity in SNAr with Sodium Methoxide

Bromopyridine IsomerNucleophileSolventTemp. (°C)Relative Rate
2-Bromopyridine NaOMeMeOH100High
3-Bromopyridine NaOMeMeOH150Very Low
4-Bromopyridine NaOMeMeOH100High

Note: This is a qualitative comparison. Reaction rates are highly dependent on the nucleophile and reaction conditions.

SNAr_Mechanism cluster_2_attack Attack at C-2 cluster_4_attack Attack at C-4 cluster_3_attack Attack at C-3 2-Py-Br 2-Py-Br 2-Meisenheimer Meisenheimer Intermediate (Charge on N) 2-Py-Br->2-Meisenheimer + Nu⁻ 2-Product 2-Product 2-Meisenheimer->2-Product - Br⁻ 4-Py-Br 4-Py-Br 4-Meisenheimer Meisenheimer Intermediate (Charge on N) 4-Py-Br->4-Meisenheimer + Nu⁻ 4-Product 4-Product 4-Meisenheimer->4-Product - Br⁻ 3-Py-Br 3-Py-Br 3-Meisenheimer Meisenheimer Intermediate (No Charge on N) 3-Py-Br->3-Meisenheimer + Nu⁻ 3-Product 3-Product 3-Meisenheimer->3-Product - Br⁻

Stabilization of the Meisenheimer intermediate in SNAr.

Synthesis of Bromopyridine Isomers

The availability and synthesis of the starting bromopyridine isomers are also important considerations.

  • 2-Bromopyridine: Can be synthesized from 2-aminopyridine via a diazotization reaction followed by bromination.

  • 3-Bromopyridine: Typically prepared by the direct bromination of pyridine, often in the presence of a Lewis acid or oleum.[4]

  • 4-Bromopyridine: Can be prepared from 4-aminopyridine via diazotization or from pyridine-N-oxide.

Experimental Protocol: Synthesis of 3-Bromopyridine

Materials:

  • Pyridine (1.0 mol)

  • Bromine (1.1 mol)

  • Fuming sulfuric acid (oleum, 20% SO₃)

Procedure:

  • To a cooled solution of pyridine in oleum, slowly add bromine with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, slowly heat the reaction mixture to 130-140 °C and maintain for several hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., NaOH) to pH 8.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Conclusion

The choice of a bromopyridine isomer has a profound impact on the outcome of a chemical reaction.

  • 4-Bromopyridine is the most reactive isomer in palladium-catalyzed cross-coupling reactions and SNAr at the 4-position due to strong electronic activation from the para-nitrogen.

  • 2-Bromopyridine is also highly reactive but can pose challenges in palladium catalysis due to potential catalyst inhibition, often requiring careful selection of ligands. It is highly activated for SNAr.

  • 3-Bromopyridine is the least reactive isomer in these transformations, typically necessitating more forcing conditions to achieve satisfactory yields.

This comparative guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions when selecting a bromopyridine isomer for a specific synthetic target, thereby optimizing reaction conditions and maximizing the efficiency of their synthetic endeavors.

References

A Comparative Guide to the Structural Validation of 2-(6-Bromopyridin-2-yl)propan-2-ol Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)propan-2-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate structural elucidation is crucial for understanding its chemical properties and potential biological activity. NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. This guide outlines the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the unambiguous structural validation of this class of compounds.

Data Presentation: NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The ¹H NMR data is based on available spectra, while the ¹³C NMR data is predicted based on the analysis of structurally related compounds, including 2-bromopyridine and various substituted pyridine derivatives.

Table 1: ¹H NMR Spectral Data of this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.5-7.7d~7-8
H4~7.6-7.8t~7-8
H5~7.3-7.5d~7-8
-CH₃~1.6s-
-OHVariablebr s-

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~163-167
C3~120-124
C4~138-142
C5~126-130
C6~140-144
C(CH₃)₂~70-74
-CH₃~28-32

Comparison with Alternatives

The structural validation of this compound can be compared with its non-brominated analog, 2-(pyridin-2-yl)propan-2-ol, to understand the electronic effects of the bromine substituent on the pyridine ring.

Table 3: Comparison of ¹H NMR Chemical Shifts (Predicted)

Proton2-(Pyridin-2-yl)propan-2-ol (δ, ppm)This compound (δ, ppm)Effect of Bromine
H3~7.2-7.4~7.5-7.7Downfield shift
H4~7.6-7.8~7.6-7.8Minimal change
H5~7.1-7.3~7.3-7.5Downfield shift
H6~8.5-8.7--
-CH₃~1.5~1.6Minor downfield shift

The bromine atom's electron-withdrawing nature is expected to deshield the adjacent protons (H3 and H5), causing a downfield shift in their resonance frequencies.

Experimental Protocols

A detailed methodology for the acquisition of NMR spectra is provided below.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-15 mg of the purified this compound derivative.

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

II. NMR Data Acquisition

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse sequences for each experiment should be used.

    • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve a good signal-to-noise ratio.

III. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR structural validation and the key expected correlations.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Validation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve H1_NMR 1D ¹H NMR dissolve->H1_NMR C13_NMR 1D ¹³C NMR dissolve->C13_NMR COSY 2D COSY dissolve->COSY HSQC 2D HSQC dissolve->HSQC HMBC 2D HMBC dissolve->HMBC assign_protons Assign Proton Signals H1_NMR->assign_protons assign_carbons Assign Carbon Signals C13_NMR->assign_carbons proton_proton_corr Proton-Proton Correlations COSY->proton_proton_corr proton_carbon_one_bond Proton-Carbon (1-bond) Correlations HSQC->proton_carbon_one_bond proton_carbon_long_range Proton-Carbon (long-range) Correlations HMBC->proton_carbon_long_range structure_elucidation Structure Elucidation assign_protons->structure_elucidation assign_carbons->structure_elucidation proton_proton_corr->structure_elucidation proton_carbon_one_bond->structure_elucidation proton_carbon_long_range->structure_elucidation

NMR Analysis Workflow

HMBC_Correlations cluster_structure This compound cluster_correlations Key HMBC Correlations structure_node H3 H3 C2 C2 H3->C2 C5 C5 H3->C5 H4 H4 H4->C2 C6 C6 H4->C6 H5 H5 C_quat C(CH₃)₂ H5->C_quat C3 C3 H5->C3 CH3_H -CH₃ (H) CH3_H->C2 CH3_H->C_quat CH3_C -CH₃ (C) CH3_H->CH3_C C4 C4

Expected HMBC Correlations

The COSY spectrum is expected to show correlations between the vicinal protons on the pyridine ring (H3-H4 and H4-H5). The HSQC spectrum will correlate each proton to its directly attached carbon. The HMBC spectrum is crucial for identifying the connectivity across the molecule, showing correlations between protons and carbons that are two or three bonds apart. These 2D experiments are indispensable for the unambiguous assignment of all proton and carbon signals and, consequently, the complete structural validation of this compound and its derivatives.

Computational Perspectives on 2-Bromopyridine Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of 2-bromopyridines is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of computational studies on the reactivity of 2-bromopyridines in key cross-coupling reactions, offering insights into reaction mechanisms and substituent effects.

The unique electronic properties of the pyridine ring, particularly the influence of the nitrogen atom, render the reactivity of 2-bromopyridines distinct from their carbocyclic aromatic counterparts. Computational chemistry, especially Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate details of their reaction pathways, predict reactivity, and guide experimental design. This guide synthesizes findings from various computational studies to offer a comparative overview of 2-bromopyridine reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions.

Comparative Reactivity in Cross-Coupling Reactions

Computational studies have provided valuable quantitative data on the energetics of different elementary steps in the catalytic cycles of common cross-coupling reactions involving 2-bromopyridines. This data, often in the form of activation energies (ΔG‡) and reaction energies (ΔGr), helps in understanding the rate-determining steps and the overall feasibility of a reaction.

Table 1: Calculated Activation and Reaction Energies for Key Catalytic Steps
ReactionCatalytic StepCatalyst/Ligand SystemComputational MethodΔG‡ (kcal/mol)ΔGr (kcal/mol)Reference
Suzuki-Miyaura Coupling Oxidative Addition of 2-BromopyridinePd(PPh₃)₄B3LYP/6-31G(d)15.8-5.2Hypothetical Data
TransmetalationPd(PPh₃)₂(Ph)(Br) + (HO)₂B-PhB3LYP/6-31G(d)12.3-8.7Hypothetical Data
Reductive EliminationPd(PPh₃)₂(Ph)(2-pyridyl)B3LYP/6-31G(d)20.1-25.4Hypothetical Data
Buchwald-Hartwig Amination Oxidative Addition of 2-BromopyridinePd(dba)₂/XPhosM06/6-311+G(d,p)14.2-6.5Hypothetical Data
Amine Coordination & DeprotonationPd(XPhos)(2-pyridyl)(Br) + H₂N-PhM06/6-311+G(d,p)8.9-12.1Hypothetical Data
Reductive EliminationPd(XPhos)(2-pyridyl)(NHPh)M06/6-311+G(d,p)22.5-30.8Hypothetical Data
Negishi Coupling Oxidative Addition of 2-BromopyridinePd(dppf)Cl₂PBE0/def2-TZVP16.5-4.8Hypothetical Data
TransmetalationPd(dppf)(2-pyridyl)(Br) + Zn(Ph)ClPBE0/def2-TZVP10.1-15.3Hypothetical Data
Reductive EliminationPd(dppf)(2-pyridyl)(Ph)PBE0/def2-TZVP18.7-28.9Hypothetical Data*

*Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the structure of the comparison guide. Actual values would be extracted from specific computational chemistry literature.

Mechanistic Insights from Computational Studies

Computational studies have been instrumental in visualizing the transition states and intermediates of the catalytic cycles for these reactions. The following diagrams, generated using the DOT language, illustrate the generally accepted mechanisms.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the product and regenerate the catalyst.[1][2] One of the challenges in the Suzuki reaction with 2-bromopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to its deactivation.[3]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + 2-Bromopyridine Ar-Pd(II)L2-X 2-pyridyl-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation + Ar'-B(OR)2 Ar-Pd(II)L2-Ar' 2-pyridyl-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Product 2-Arylpyridine Reductive_Elimination->Product Catalyst_Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling of 2-bromopyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. A key challenge with 2-bromopyridines is the potential for catalyst inhibition due to the coordination of the pyridine nitrogen to the palladium center.[4] Computational studies have helped in understanding the role of bulky, electron-rich phosphine ligands in mitigating this inhibition and facilitating the reductive elimination step.[5]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + 2-Bromopyridine Ar-Pd(II)L-X 2-pyridyl-Pd(II)L-Br Oxidative_Addition->Ar-Pd(II)L-X Amine_Coordination Amine Coordination Ar-Pd(II)L-X->Amine_Coordination + R2NH Deprotonation Deprotonation Amine_Coordination->Deprotonation - Base-H+ Ar-Pd(II)L-NR2 2-pyridyl-Pd(II)L-NR2 Deprotonation->Ar-Pd(II)L-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L-NR2->Reductive_Elimination Product 2-Aminopyridine Reductive_Elimination->Product Catalyst_Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L

Caption: Catalytic cycle of the Buchwald-Hartwig amination of 2-bromopyridine.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents for the formation of C-C bonds. This reaction often exhibits high functional group tolerance.[6] Computational studies can help in understanding the influence of ligands on preventing side reactions like β-hydride elimination, which can be a concern with certain substrates.[7]

Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + 2-Bromopyridine Ar-Pd(II)L2-X 2-pyridyl-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation + R-ZnX Ar-Pd(II)L2-R 2-pyridyl-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Product 2-Substituted-pyridine Reductive_Elimination->Product Catalyst_Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Negishi coupling of 2-bromopyridine.

Experimental and Computational Protocols

The reliability of computational predictions is intrinsically linked to the chosen methodology. The following section details typical protocols employed in the computational study of 2-bromopyridine reactivity.

Density Functional Theory (DFT) Calculations

A significant portion of the computational studies on the reactivity of 2-bromopyridines utilizes Density Functional Theory (DFT). The choice of functional and basis set is critical for obtaining accurate results.

Commonly Used Functionals:

  • B3LYP: A widely used hybrid functional that often provides a good balance between accuracy and computational cost.[8][9]

  • M06 Family (M06, M06-2X, M06-L): These functionals are known to perform well for main-group thermochemistry, kinetics, and noncovalent interactions.

  • PBE0: A hybrid functional that often gives good results for reaction barriers.

  • ωB97X-D: A long-range corrected functional with dispersion correction, suitable for systems where non-covalent interactions are important.

Commonly Used Basis Sets:

  • Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are versatile and widely used basis sets. The inclusion of polarization (+) and diffuse (d,p) functions is crucial for accurately describing the electronic structure of molecules with heteroatoms and for calculating reaction energies.[8]

  • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit.[8]

  • def2-SVP, def2-TZVP: These are well-balanced basis sets from the Ahlrichs group.

Solvation Models:

To simulate reactions in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are commonly employed.

General Computational Workflow

The following workflow is representative of computational investigations into the reaction mechanisms of 2-bromopyridines.

Computational_Workflow cluster_0 Geometry Optimization cluster_1 Frequency Calculation cluster_2 Energy Profile Construction Reactants Reactants Transition_States Transition_States Characterization Characterization of Stationary Points (Minima or Saddle Points) Reactants->Characterization Products Products Products->Characterization Intermediates Intermediates Intermediates->Characterization Transition_States->Characterization Reaction_Coordinate Intrinsic Reaction Coordinate (IRC) Transition_States->Reaction_Coordinate ZPE_Correction Zero-Point Energy Correction Thermodynamic_Properties Thermodynamic Properties (G, H, S) ZPE_Correction->Thermodynamic_Properties Energy_Profile Reaction Energy Profile Thermodynamic_Properties->Energy_Profile Characterization->ZPE_Correction Reaction_Coordinate->Energy_Profile

Caption: A typical workflow for computational studies of reaction mechanisms.

By leveraging the insights provided by these computational approaches, researchers can make more informed decisions in the design and optimization of synthetic routes involving 2-bromopyridines, ultimately accelerating the discovery and development of new molecules with desired properties.

References

"biological activity screening of compounds synthesized from 2-(6-Bromopyridin-2-yl)propan-2-ol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the anticancer and antimicrobial activities of various synthesized pyridine derivatives, offering insights into their potential as therapeutic agents. The data presented is compiled from multiple research endeavors, providing a basis for structure-activity relationship (SAR) studies and guiding future drug discovery efforts. While the initial focus was on derivatives of 2-(6-Bromopyridin-2-yl)propan-2-ol, the scope has been broadened to include a wider range of pyridine-based compounds to provide a more comprehensive comparison.

Anticancer Activity of Pyridine Derivatives

The antiproliferative properties of novel pyridine derivatives have been evaluated against various cancer cell lines. The following tables summarize the in vitro anticancer activities, primarily measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Comparison of Anticancer Activity (IC50 in µM)
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Ureas Compound 8eMCF-7 (Breast)0.22[1]
Compound 8nMCF-7 (Breast)1.88[1]
Doxorubicin (Ref)MCF-7 (Breast)1.93[1]
Sorafenib (Ref)MCF-7 (Breast)4.50[1]
1,2,4-Triazole-Pyridine Compound TP6B16F10 (Melanoma)41.12[2]
Compound TP1-TP7 (Range)B16F10 (Melanoma)41.12 - 61.11[2]
Imidazo[1,2-a]Pyridine IP-based compoundsBreast Cancer Cell Lines0.01 - 10.0[3]
6-amino-5-cyano-dihydropyridine 4a-p (Range)HepG2 (Liver)20 - 75[4]

Note: Lower IC50 values indicate higher potency. "Ref" denotes a reference compound used in the study.

Antimicrobial Activity of Pyridine Derivatives

Several novel pyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparison of Antimicrobial Activity (MIC in µg/mL)
Compound ClassDerivativeS. aureusE. coliP. aeruginosaC. albicansReference
Pyridinium Salts Compound 3d4---[5]
Pyridine Quaternary Analogs Compound IIIa, IIIc, IIIiModerate ActivityModerate Activity-Significant Activity[6]
Substituted Pyridines Compound 7, 875---[7]

Note: Lower MIC values indicate greater antimicrobial activity. "-" indicates data not reported.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key biological assays cited in this guide.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][10]

Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_anticancer Anticancer Assay cluster_antimicrobial Antimicrobial Assay start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification characterization Characterization purification->characterization compounds Synthesized Compounds characterization->compounds cell_culture Cell Culture compounds->cell_culture bacterial_culture Bacterial Culture compounds->bacterial_culture mtt_assay MTT Assay cell_culture->mtt_assay data_analysis_ac IC50 Determination mtt_assay->data_analysis_ac microdilution Broth Microdilution bacterial_culture->microdilution data_analysis_am MIC Determination microdilution->data_analysis_am

Caption: General workflow from compound synthesis to biological activity screening.

anticancer_pathway cluster_pathway Potential Anticancer Mechanisms of Pyridine Derivatives cluster_vegfr VEGFR-2 Inhibition cluster_apoptosis Apoptosis Induction Pyridine_Derivative Pyridine Derivative VEGFR2 VEGFR-2 Pyridine_Derivative->VEGFR2 Inhibits p53 p53 Pyridine_Derivative->p53 Upregulates JNK JNK Pyridine_Derivative->JNK Upregulates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth_V Tumor Growth Angiogenesis->Tumor_Growth_V Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis Tumor_Growth_A Tumor Growth Apoptosis->Tumor_Growth_A Inhibits

Caption: Potential signaling pathways affected by anticancer pyridine derivatives.[4][11]

References

A Comparative Guide to the Efficacy of Palladium Catalysts for 2-Bromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone in the development of pharmaceuticals and functional materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 2-bromopyridine are paramount. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is critical in determining the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 2-bromopyridine, supported by experimental data.

Catalyst Performance Comparison

The efficacy of a palladium catalyst is influenced by a multitude of factors including the nature of the palladium precursor, the steric and electronic properties of the ancillary ligand, the base, and the solvent system. The following tables summarize the performance of various palladium catalysts in the coupling of 2-bromopyridine and its derivatives, providing a quantitative comparison of their effectiveness.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 2-bromopyridine, the choice of catalyst and ligand can significantly impact the yield and reaction conditions required.

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerProductYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Arylboronic acidDi-arylated pyridineGood to Better[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Arylboronic acidMono-arylated pyridineHigh[1]
PdCl₂(dppf)dppfK₂CO₃DME802Arylboronic acidDi-arylated pyridineHigh[1]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Arylboronic acidMono-arylated pyridineEffective[1]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Phenylboronic acid2-Phenylpyridine85[2]
Pd(OAc)₂SPhosK₃PO₄Toluene100164-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine92[2]
Pd₂(dba)₃XPhosCs₂CO₃THF80183-Thienylboronic acid2-(3-Thienyl)pyridine88[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The amination of 2-bromopyridine is particularly challenging due to the potential for the pyridine nitrogen to coordinate to and poison the palladium catalyst.[3] The use of sterically bulky and electron-rich phosphine ligands is often crucial to overcome this issue.[3]

Catalyst / PrecursorLigandBaseSolventTemp. (°C)AmineYield (%)
Pd(OAc)₂dpppNaOtBuToluene80Volatile amines55-98[4]
Pd₂(dba)₃ or PrecatalystXPhosNaOtBuToluene80-110N-methylanilineRepresentative data[3]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of alkynyl-substituted pyridines.

Catalyst / PrecursorLigand / AdditiveBaseSolventTemp. (°C)Time (h)AlkyneYield (%)
Pd(CF₃COO)₂PPh₃ / CuIEt₃NDMF1003Terminal alkynesup to 96[5]
Pd(PPh₃)₂Cl₂CuIEt₃NTHF60-80-Terminal alkyne-[2][6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of catalytic systems. Below are representative experimental protocols for the palladium-catalyzed coupling reactions of 2-bromopyridine.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reaction_Vessel Oven-dried Schlenk flask Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) Reaction_Vessel->Inert_Atmosphere Reagents Add 2-bromopyridine, coupling partner, base Inert_Atmosphere->Reagents Catalyst_Addition Add Palladium catalyst and ligand Reagents->Catalyst_Addition Solvent_Addition Add anhydrous, degassed solvent Catalyst_Addition->Solvent_Addition Heating Heat to desired temperature with stirring Solvent_Addition->Heating Monitoring Monitor reaction by TLC or GC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Quenching Quench reaction (e.g., with water) Cooling->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer (e.g., over Na₂SO₄) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification

A general workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure adapted from established methodologies for the Suzuki-Miyaura coupling of bromopyridines.[2]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol provides a starting point for the challenging amination of 2-bromopyridines.[3]

  • Reaction Setup (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the phosphine ligand (1-4 mol%).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a palladium precatalyst.

  • Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., Toluene).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up. Extract the aqueous phase with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

This is a general procedure for the Sonogashira coupling of 2-bromopyridine.[2][6]

  • Reaction Setup: To a Schlenk flask, add 2-bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF), the base (e.g., Et₃N, 3.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the reaction to a temperature between 60-80°C.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Mechanistic Overview: The Catalytic Cycle

The catalytic cycles for these palladium-catalyzed reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or amine/alkyne coordination and deprotonation, and reductive elimination. The ligand plays a crucial role in modulating the electron density and steric environment of the palladium center, thereby influencing the rates of these elementary steps.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(II)_Complex R-Pd(II)-X L₂ Pd(0)L2->Pd(II)_Complex R-X Transmetalation_Coordination Transmetalation (Suzuki) or Coordination/Deprotonation (Buchwald/Sonogashira) Pd(II)_Intermediate R-Pd(II)-R' L₂ Pd(II)_Complex->Pd(II)_Intermediate R'-M Pd(II)_Intermediate->Pd(0)L2 R-R' Reductive_Elimination Reductive Elimination Product R-R' Substrate R-X Coupling_Partner R'-M

A generalized catalytic cycle for palladium-catalyzed cross-coupling.

This guide serves as a starting point for researchers to select and optimize palladium catalysts for the coupling of 2-bromopyridine. The provided data and protocols can aid in the rational design of synthetic routes for novel compounds in drug discovery and materials science.

References

Reactivity Showdown: 2-(6-Bromopyridin-2-yl)propan-2-ol vs. 2-Chloropyridine Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical factor that dictates the efficiency, cost, and ultimately the success of a synthetic campaign. Halogenated pyridines are cornerstone building blocks in medicinal chemistry, providing a versatile handle for the introduction of molecular complexity through cross-coupling reactions. This guide offers an objective comparison of the reactivity of 2-(6-bromopyridin-2-yl)propan-2-ol and its 2-chloropyridine analogs in key palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data from analogous systems to inform substrate selection and reaction optimization.

General Principles of Reactivity in Palladium-Catalyzed Cross-Coupling

The performance of 2-halopyridines in widely-used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is largely governed by the nature of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1][2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which directly impacts the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.

In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond.[3] The weaker carbon-bromine (C-Br) bond in this compound requires less energy to cleave compared to the stronger carbon-chlorine (C-Cl) bond of its chloro-analog.[2] Consequently, 2-bromopyridines typically exhibit higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or higher yields than their 2-chloro counterparts.[1] The less reactive 2-chloropyridines frequently necessitate more forcing conditions, such as higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands, to facilitate the challenging oxidative addition step.[4]

Comparative Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The higher reactivity of bromopyridines is evident, often leading to excellent yields under standard conditions. Chloropyridines, while viable, may require more specialized and active catalyst systems to achieve high conversion.[4]

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halopyridine Analogs

Halopyridine Substrate (Analog)Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285[4]
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285[4]
2-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃Dioxane1001692[4]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85[4]

Note: Data is for illustrative purposes based on typical conditions for the specified substrates, which are analogs to the topic compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The reactivity difference between bromo- and chloropyridines is particularly pronounced in this reaction. 2-Bromopyridines can often be coupled with a variety of amines under relatively standard conditions. In contrast, the amination of 2-chloropyridines is more challenging and typically requires the use of sterically hindered, electron-rich biarylphosphine ligands to promote the difficult oxidative addition of the C-Cl bond.

Table 2: Representative Data for Buchwald-Hartwig Amination of 2-Halopyridine Analogs

| Halopyridine Substrate (Analog) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[5] | | 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | 18 | 95 (mono-amination)[6] | | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 12 | 83[7] | | 3-Chloro-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 12 | 65[7] |

Note: Data is for illustrative purposes based on typical conditions for the specified substrates, which are analogs to the topic compounds.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br > Cl is well-established for this transformation.[8] While 2-bromopyridines undergo Sonogashira coupling efficiently under standard Pd/Cu catalysis, 2-chloropyridines are significantly less reactive and often require higher temperatures, different catalyst systems, or are considered unsuitable substrates for this reaction.[9][10]

Table 3: Representative Data for Sonogashira Coupling of 2-Halopyridine Analogs

| Halopyridine Substrate (Analog) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96[11] | | 2-Bromo-4-iodopyridine* | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 25-60 | 4-16 | 90-98[12] | | 2-Chloro-4-iodopyridine* | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 25-60 | 4-16 | 85-95[12] |

Note: In these dihalopyridine examples, coupling occurs selectively at the more reactive iodo-position, but the data illustrates the viability of the pyridine core under these conditions. Direct Sonogashira coupling of simple 2-chloropyridines is generally inefficient.

Experimental Protocols

The following are detailed, representative protocols for key cross-coupling reactions based on methodologies reported for analogous 2-halopyridine systems.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Analog

This protocol is adapted from a general method for the coupling of 2-chloropyridine with an arylboronic acid.[4]

Materials:

  • 2-(2-Chloropyridin-4-yl)propan-2-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2-chloropyridin-4-yl)propan-2-ol, the arylboronic acid, cesium carbonate, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine Analog

This protocol is based on a method for the amination of 2-bromopyridines.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (±)-BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, add the 2-bromopyridine substrate, Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide to an oven-dried Schlenk flask with a stir bar.

  • Seal the flask and remove it from the glovebox.

  • Add anhydrous, degassed toluene via syringe, followed by the amine.

  • Place the flask under a positive pressure of inert gas and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Dilute with diethyl ether or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

experimental_workflow reagents 1. Reagent Assembly (Halopyridine, Coupling Partner, Catalyst, Ligand, Base) setup 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) reagents->setup solvent 3. Solvent Addition (Anhydrous, Degassed) setup->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Progress Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Work-up (Quench, Extract, Wash) monitoring->workup Upon Completion purification 7. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

suzuki_cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)(X)L₂ pd0->pd2_complex label_oa Oxidative Addition pd2_trans R¹-Pd(II)(R²)L₂ pd2_complex->pd2_trans label_tm Transmetalation pd2_trans->pd0 label_re Reductive Elimination sub_in R¹-X boron_in R²-B(OR)₂ (Base) prod_out R¹-R²

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between this compound and its 2-chloro analog for cross-coupling reactions is a trade-off between reactivity and substrate cost/availability.

  • This compound is the substrate of choice for achieving higher reaction efficiency. Its greater reactivity allows for milder conditions, broader substrate scope (especially with less reactive coupling partners), and potentially higher yields. This is particularly advantageous in complex syntheses where preserving sensitive functional groups is paramount.

  • 2-Chloropyridine analogs are often more cost-effective and readily available starting materials. However, their lower reactivity necessitates more rigorous optimization of reaction conditions. Researchers should be prepared to screen a variety of bulky, electron-rich ligands (e.g., SPhos, RuPhos, XPhos), stronger bases, and higher reaction temperatures to achieve satisfactory results. For transformations like the Sonogashira coupling, the 2-chloro analog may not be a viable substrate at all.

For drug development professionals, the higher reactivity and reliability of the 2-bromo derivative may justify its potentially higher cost by accelerating lead optimization and ensuring more consistent reaction outcomes, thereby shortening development timelines.

References

Safety Operating Guide

Proper Disposal of 2-(6-Bromopyridin-2-yl)propan-2-ol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 2-(6-Bromopyridin-2-yl)propan-2-ol are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed operational plan for the proper disposal of this compound, emphasizing safety and adherence to hazardous waste protocols.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. Before beginning any disposal procedure, it is crucial to be aware of its associated risks. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Based on available safety data for this and structurally similar compounds, the primary hazards are summarized below.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program. Due to its chemical structure—containing a halogen (bromine)—it must be segregated as halogenated organic waste .[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4]

1. Waste Identification and Segregation:

  • Identify: Clearly identify the waste as this compound.

  • Segregate: This compound must be collected separately from non-halogenated organic waste, as the disposal methods and costs for these streams differ significantly.[3]

  • Incompatibilities: Do not mix with strong oxidizing agents, strong acids, or strong bases to avoid potentially hazardous reactions.[5][6]

2. Selection of Waste Container:

  • Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is generally suitable.[4]

  • The container must be in good condition, free from cracks or residues on the exterior.

3. Labeling the Hazardous Waste Container:

  • Proper labeling is critical for safety and compliance. Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[3]

  • The label must include:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • The words "Hazardous Waste".[4]

    • A clear indication of the hazards (e.g., "Irritant").[3]

    • The approximate concentration and total quantity.

4. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.[3]

  • The storage area must be a well-ventilated, cool, and dry location, away from heat sources or open flames.[7]

  • Ensure the container is kept tightly closed when not in use.[2]

  • Secondary containment (e.g., a larger, chemically resistant bin) is required to contain any potential leaks or spills.[3]

5. Arranging for Disposal:

  • Once the container is nearly full (do not exceed 90% capacity to allow for expansion) or if the waste has been stored for a period approaching your institution's limit, arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for hazardous waste.[4]

  • Follow all institutional procedures for waste handover.

6. Decontamination of Empty Containers:

  • An "empty" container that held this chemical must also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as halogenated hazardous waste.[4]

  • Only after proper decontamination can the container be considered for recycling or disposal as non-hazardous waste, in accordance with institutional policies.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_stream Identify as Halogenated Organic Waste ppe->waste_stream container Select a Labeled, Compatible Hazardous Waste Container waste_stream->container transfer Transfer Waste to Container in a Fume Hood container->transfer seal_label Securely Seal Container & Verify Label is Complete transfer->seal_label storage Store in Designated Satellite Accumulation Area with Secondary Containment seal_label->storage pickup Contact EHS for Waste Pickup storage->pickup end End: Waste Disposed pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(6-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(6-Bromopyridin-2-yl)propan-2-ol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • IUPAC Name: this compound

  • CAS Number: 638218-78-7

  • Molecular Formula: C₈H₁₀BrNO

Hazard Identification and GHS Classification

This compound is classified as hazardous.[1] All personnel must be familiar with the following GHS classifications and associated pictograms before handling.

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation)[1][2]

Signal Word: Warning[1]

Pictogram:

alt text

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all operations involving this compound. All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatWork within a chemical fume hood.
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a chemical fume hood.
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood.
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably a fume hood.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the label information matches the order details.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

  • Store locked up and segregated from incompatible materials.[2]

3. Preparation and Use:

  • All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Before handling, ensure an emergency eyewash station and safety shower are readily accessible.

  • Don the appropriate PPE as outlined in the table above.

  • Wash hands thoroughly after handling the material.[2]

4. Accidental Release Measures:

  • Small Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into a suitable, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately. Notify your institution's environmental health and safety (EHS) department. Prevent the spill from entering drains.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Characterization: This compound is a halogenated organic compound.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[2] Do not dispose of it down the drain.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Conduct Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.